beta-Ionylideneacetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-ANKZSMJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3917-41-7, 1209-68-3 | |
| Record name | beta-Ionylideneacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003917417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .BETA.-IONYLIDENEACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961AU1411R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of β-Ionylideneacetaldehyde in Vitamin A Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin A, an essential nutrient for vision, immune function, and cellular growth, is synthesized through both biological and industrial pathways. While the biological route in mammals primarily involves the enzymatic cleavage of provitamin A carotenoids, industrial synthesis relies on a multi-step chemical process where β-ionylideneacetaldehyde emerges as a pivotal intermediate. This technical guide provides an in-depth exploration of the role of β-ionylideneacetaldehyde in Vitamin A synthesis, delineating its function in industrial chemical processes and contrasting this with the natural biological pathway. This document furnishes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: Two Paths to Vitamin A
The synthesis of Vitamin A, in its active forms such as retinal, retinol, and retinoic acid, is accomplished through two distinct routes:
-
Biological Synthesis: In mammals, the primary pathway for Vitamin A production is the enzymatic cleavage of dietary provitamin A carotenoids, most notably β-carotene. This process occurs predominantly in the intestine.
-
Industrial Synthesis: Large-scale production of Vitamin A for fortification of foods and pharmaceuticals is achieved through chemical synthesis. A common and economically significant strategy begins with β-ionone and proceeds through the key intermediate, β-ionylideneacetaldehyde.
This guide will elucidate the role of β-ionylideneacetaldehyde within the context of industrial synthesis and draw a clear distinction from its absence as a primary intermediate in the main biological pathway of β-carotene metabolism.
The Central Role of β-Ionylideneacetaldehyde in Industrial Vitamin A Synthesis
β-Ionylideneacetaldehyde is a critical C15 building block in several established industrial syntheses of Vitamin A.[1] These processes are designed to construct the full C20 carbon skeleton of Vitamin A by sequentially adding carbon units to a precursor molecule. The most common starting material for this synthesis is β-ionone.[2]
The general industrial pathway involving β-ionylideneacetaldehyde can be summarized as follows:
-
Chain Elongation of β-Ionone: The C13 ketone, β-ionone, undergoes a chain-lengthening reaction to form a C15 intermediate.
-
Formation of β-Ionylideneacetaldehyde: This C15 intermediate is then converted to β-ionylideneacetaldehyde.
-
Further Chain Elongation: β-Ionylideneacetaldehyde is subsequently reacted with a C5 building block to construct the final C20 carbon skeleton of Vitamin A.
Several chemical reactions are employed to achieve these transformations, with the Wittig reaction and Grignard reactions being of primary importance.
Synthesis of β-Ionylideneacetaldehyde from β-Ionone
The conversion of β-ionone to β-ionylideneacetaldehyde is a multi-step process. A common method involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit.
A representative synthesis pathway is:
-
Condensation: β-ionone is condensed with a phosphonate, such as triethyl phosphonoacetate, via a Horner-Wadsworth-Emmons reaction. This forms ethyl β-ionylideneacetate.[1]
-
Reduction: The resulting ester, ethyl β-ionylideneacetate, is then reduced to the corresponding alcohol, β-ionylidene ethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[1]
-
Oxidation: Finally, β-ionylidene ethanol is oxidized to β-ionylideneacetaldehyde using an oxidizing agent such as manganese dioxide (MnO₂). This oxidation is often performed in situ.[1]
The overall yield for the conversion of ethyl β-ionylideneacetate to trans-β-ionylideneacetaldehyde can be greater than 90%.[1]
Conversion of β-Ionylideneacetaldehyde to Vitamin A
Once β-ionylideneacetaldehyde is synthesized, the final five carbons of the Vitamin A backbone are added. This is typically achieved through a Wittig reaction or a Grignard reaction.
-
Wittig Reaction: The BASF synthesis of Vitamin A utilizes a Wittig reaction between a C15-phosphonium salt (derived from vinyl-β-ionol, which can be produced from β-ionone) and a C5-aldehyde.[2][3]
-
Grignard Reaction: The Roche synthesis involves the reaction of a C14-aldehyde (derived from β-ionone) with a C6-Grignard reagent.[2][3]
The following diagram illustrates a generalized industrial synthesis pathway starting from β-ionone.
The Biological Pathway of Vitamin A Synthesis: A Contrast
In mammals, the synthesis of Vitamin A follows a distinctly different route that does not involve β-ionylideneacetaldehyde as a primary intermediate. The main biological pathway begins with the oxidative cleavage of provitamin A carotenoids.
Enzymatic Cleavage of β-Carotene
The key enzyme in this pathway is β,β-carotene 15,15'-monooxygenase (BCO1) .[4][5] This enzyme is a non-heme iron-dependent dioxygenase that catalyzes the symmetric cleavage of the central 15,15' double bond of β-carotene.[4][5] This single enzymatic step yields two molecules of all-trans-retinal.[5]
Subsequent Conversion to Retinol and Retinoic Acid
The retinal produced from β-carotene cleavage can then be either reduced to retinol (Vitamin A alcohol) or oxidized to retinoic acid.
-
Reduction to Retinol: Retinal is reversibly reduced to retinol by retinal reductases, which are members of the short-chain dehydrogenase/reductase (SDR) and alcohol dehydrogenase (ADH) families.
-
Oxidation to Retinoic Acid: Retinal is irreversibly oxidized to retinoic acid by retinal dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) family.
The biological pathway is depicted in the following diagram:
Quantitative Data
Table 1: Kinetic Parameters of Human β,β-carotene 15,15'-monooxygenase (BCO1)
| Substrate | Km (μM) | Vmax (nmol retinal/mg BCO1 x h) | kcat/Km (M-1 min-1) | Reference |
| all-trans-β-carotene | 17.2 | 197.2 | 6098 | [6][7] |
| all-trans-β-carotene | 14 | - | - | [5] |
| all-trans-β-carotene | 6 | - | - | [4] |
| α-carotene | - | - | Lower than β-carotene | [6] |
| β-cryptoxanthin | - | - | Lower than β-carotene | [6] |
| Lycopene | - | - | Similar to β-carotene | [6] |
Note: The Vmax for the formation of 2 molecules of all-trans-retinal from one molecule of all-trans-β-carotene has been reported as 7.2 µmol/min/mg.[4]
Experimental Protocols
Protocol for the Synthesis of trans-β-Ionylideneacetaldehyde
This protocol is adapted from a patented industrial process.[1]
Step 1: Synthesis of Ethyl β-Ionylideneacetate via Wittig-Horner Reaction
-
To a solution of sodium amide in an inert organic solvent (e.g., toluene), add triethyl phosphonoacetate at a controlled temperature.
-
Slowly add β-ionone to the reaction mixture.
-
After the reaction is complete, perform an aqueous workup to isolate the ethyl β-ionylideneacetate. The product is typically a mixture of 9-cis and 9-trans isomers.
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Ethanol
-
Dissolve the ethyl β-ionylideneacetate in an appropriate organic solvent.
-
Add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) at a low temperature.
-
After the reduction is complete, perform an aqueous acidic workup to obtain β-ionylidene ethanol.
Step 3: In Situ Oxidation to trans-β-Ionylideneacetaldehyde
-
Following the workup of the reduction step, directly add manganese dioxide to the solution containing β-ionylidene ethanol.
-
Heat the reaction mixture to 60-70°C for 2-4 hours.
-
After the reaction is complete, filter the mixture to remove the manganese dioxide, and concentrate the filtrate to obtain trans-β-ionylideneacetaldehyde.
Protocol for HPLC Analysis of Vitamin A and Intermediates
This protocol is a general method for the analysis of retinoids and can be adapted for the quantification of β-ionylideneacetaldehyde and other intermediates.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2-Propanol (HPLC grade)
-
Light petroleum (40-60°C)
-
Ethanol
-
Potassium hydroxide
-
Sodium ascorbate
-
Anhydrous sodium sulfate
-
Standards for Vitamin A (retinol, retinyl acetate) and β-ionylideneacetaldehyde.
Sample Preparation (from a reaction mixture):
-
Quench the reaction and extract the organic components into a suitable solvent like light petroleum or hexane.
-
Wash the organic extract with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase or a suitable solvent like 2-propanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 97:3 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm for retinol and retinyl esters. The optimal wavelength for β-ionylideneacetaldehyde should be determined by acquiring its UV spectrum.
-
Injection Volume: 10-20 µL.
Quantification:
-
Prepare a standard curve by injecting known concentrations of the analytes of interest.
-
Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
The following diagram outlines the general workflow for HPLC analysis.
Conclusion
β-Ionylideneacetaldehyde is a cornerstone of the industrial synthesis of Vitamin A, serving as a critical C15 intermediate that enables the efficient construction of the final C20 retinoid structure. Its role is firmly established in various chemical synthesis routes, including those employing Wittig and Grignard reactions. In stark contrast, the primary biological pathway for Vitamin A synthesis in mammals proceeds through the direct enzymatic cleavage of β-carotene by BCO1 to yield retinal, bypassing the formation of β-ionylideneacetaldehyde as a free intermediate. Understanding these distinct pathways is crucial for researchers in nutrition, metabolic engineering, and pharmaceutical development. The provided data and protocols offer a foundational resource for further investigation and application in these fields.
References
- 1. US20050027143A1 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of human β,β-carotene-15,15′-monooxygenase (BCMO1) as a soluble monomeric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of Purified Recombinant Human β-Carotene 15,15′-Oxygenase (BCO1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of purified recombinant human β-carotene 15,15'-oxygenase (BCO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dairyknowledge.in [dairyknowledge.in]
The Synthesis and Characterization of β-Ionylideneacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-ionylideneacetaldehyde is a pivotal C15 intermediate in the industrial synthesis of Vitamin A and related retinoids, such as tretinoin and isotretinoin. Its conjugated polyene structure is not only crucial for building the full carbon skeleton of these vital compounds but also presents a significant synthetic challenge in controlling stereochemistry. This technical guide provides an in-depth overview of the discovery context, primary synthetic routes, detailed experimental protocols, and comprehensive characterization data for this compound. The information is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, offering a practical resource for laboratory application.
Introduction: From Natural Precursor to Synthetic Keystone
While not typically isolated in large quantities from natural sources, this compound is a key intermediate in the biological metabolism of carotenoids. In mammals, dietary β-carotene is enzymatically cleaved to produce retinoids, essential for vision, immune function, and cellular differentiation. The enzyme β-carotene 9',10'-oxygenase (BCO2) catalyzes an asymmetric cleavage of β-carotene to yield β-apo-10'-carotenal and β-ionone, a close structural relative of this compound.[1] The central cleavage of β-carotene by β-carotene 15,15'-dioxygenase (BCO1) leads to the formation of two molecules of retinal (Vitamin A aldehyde).[2][3][4] The discovery of these pathways highlighted the importance of C15 synthons, and this compound emerged as a critical target for chemical synthesis to enable the large-scale production of Vitamin A.[5]
The primary challenge in its synthesis is the stereoselective formation of the double bonds to obtain the all-trans isomer, which is the desired configuration for subsequent reactions.[5] Various synthetic strategies have been developed, with the most commercially viable methods starting from the readily available C13 ketone, β-ionone.
Synthetic Pathways and Methodologies
The conversion of β-ionone to this compound involves a two-carbon chain extension. The most prominent methods include the Wittig-Horner-Emmons reaction, the Reformatsky reaction, and nitrile-based approaches.
Wittig-Horner-Emmons Reaction Route
This is the most widely used industrial method due to its high yield and excellent stereoselectivity for the E-isomer. The process involves three main steps:
-
Condensation: A Horner-Wadsworth-Emmons reaction between β-ionone and triethyl phosphonoacetate to form ethyl β-ionylideneacetate. This reaction favors the formation of the (E)-alkene.[6]
-
Reduction: The resulting ester is reduced to the corresponding allylic alcohol, β-ionylidene ethanol, typically using a powerful hydride reducing agent like lithium aluminum hydride (LAH).
-
Oxidation: Selective oxidation of the allylic alcohol to the aldehyde using manganese dioxide (MnO₂) yields the final product.
Reformatsky Reaction Route
An older approach involves the Reformatsky reaction, where β-ionone is treated with an α-halo ester (like ethyl bromoacetate) and zinc metal to form a β-hydroxy ester.[7][8][9] While historically significant, this method is less favored commercially due to lower yields and poorer stereoselectivity. A key intermediate, trans-β-ionylideneacetic acid, is obtained in a very poor yield of approximately 20% after saponification and crystallization.[5]
Nitrile Synthesis Route
This route involves the condensation of β-ionone with a nitrile, followed by reduction of the nitrile group to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H). While effective, this method can be complex and may require the use of expensive reagents, making it less attractive for large-scale production.[5]
Experimental Protocols
The following protocols are detailed for the efficient synthesis of (2E,4E)-β-Ionylideneacetaldehyde starting from β-ionone, based on established industrial processes.
Step 1: Synthesis of Ethyl (2E,4E)-β-Ionylideneacetate
This procedure utilizes the Horner-Wadsworth-Emmons reaction for C-C bond formation.
-
Reagents and Materials:
-
β-ionone
-
Triethyl phosphonoacetate
-
Sodium amide (NaNH₂)
-
Toluene
-
Water
-
Nitrogen gas supply
-
Reaction vessel with stirring and temperature control
-
-
Procedure:
-
Under a nitrogen atmosphere, add sodium amide (0.236 kg) to toluene (6.5 L) in a suitable reaction vessel.
-
With stirring, add a solution of triethyl phosphonoacetate (1.40 kg) in toluene (1.0 L) at approximately 40°C.
-
Stir the reaction mixture at 40-45°C for six hours.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of β-ionone (1.0 kg) in toluene (1.5 L) while maintaining the temperature between 0-10°C.
-
Stir the reaction mixture at 65°C for 15 hours.
-
Cool the mixture to 20-25°C and quench by adding water (4.0 L). Stir for 15 minutes.
-
Separate the organic (toluene) layer.
-
Distill the toluene layer under vacuum at 60-80°C to yield the crude ethyl β-ionylideneacetate.
-
Step 2: Reduction to (2E,4E)-β-Ionylidene Ethanol
This procedure uses Lithium Aluminium Hydride (LAH) for the reduction of the ester.
-
Reagents and Materials:
-
Ethyl β-ionylideneacetate (from Step 1)
-
Lithium aluminium hydride (LAH)
-
Hexane
-
Tetrahydrofuran (THF)
-
Sulfuric acid (aqueous solution)
-
Nitrogen gas supply
-
Reaction vessel with stirring and cooling
-
-
Procedure:
-
Under a nitrogen atmosphere, add LAH (0.11 kg) to a mixture of hexanes and THF (4.5:1 L).
-
Stir for 30 minutes and then cool the mixture to 5-10°C.
-
Slowly add a solution of ethyl β-ionylideneacetate (1.0 kg) in hexane while maintaining the temperature at 10-12°C.
-
Stir for one hour at the same temperature.
-
Cool the reaction to 0-2°C and very slowly add sulfuric acid (0.88 L) over 40-50 minutes, keeping the temperature between 0-10°C.
-
Stir for an additional hour at 10-12°C.
-
Filter the mixture to remove inorganic solids and wash the filter cake with hexanes.
-
Combine the organic layers and wash with water. The resulting solution of β-ionylidene ethanol is used directly in the next step.
-
Step 3: Oxidation to (2E,4E)-β-Ionylideneacetaldehyde
This procedure uses activated manganese dioxide for the selective oxidation of the allylic alcohol.
-
Reagents and Materials:
-
Solution of β-ionylidene ethanol in hexane (from Step 2)
-
Activated manganese dioxide (MnO₂)
-
Hexane
-
Reaction vessel with reflux condenser
-
-
Procedure:
-
To the solution of β-ionylidene ethanol from the previous step, add activated manganese dioxide (3.0 kg) with stirring at room temperature.
-
Heat the mixture to reflux (approximately 60°C) and maintain for three hours.
-
Cool the reaction mixture and filter to remove the manganese solids.
-
Wash the filter cake thoroughly with hexane.
-
Combine the hexane filtrates and distill under vacuum to yield the final product, β-ionylideneacetaldehyde.
-
Data Presentation
Quantitative Data Summary
The following table summarizes typical yields and isomer ratios for the described synthetic routes.
| Synthesis Step/Route | Product | Typical Yield | Isomer Ratio (trans:cis) | Reference |
| Wittig-Horner-Emmons Route | ||||
| Step 1: Condensation | Ethyl β-ionylideneacetate | 87% | 7:1 | [5] |
| Step 3: Oxidation | β-Ionylideneacetaldehyde | 93% (from alcohol) | >95% trans (<5% cis) | [5] |
| Reformatsky Route | ||||
| Saponification/Crystallization | trans-β-Ionylideneacetic acid | ~20% | Selective for trans | [5] |
Spectroscopic Characterization Data
The following data are representative for the characterization of (2E,4E)-β-Ionylideneacetaldehyde.
| Technique | Data |
| ¹H NMR | Aldehydic Proton (CHO): δ ~9.5-10.1 ppm (d, J ≈ 8 Hz)Vinyl Protons: δ ~5.8-7.5 ppm (m)Allylic Methyl (on chain): δ ~2.1-2.3 ppm (s)Cyclohexene Protons: δ ~1.4-2.1 ppm (m)Gem-dimethyl (on ring): δ ~1.0-1.1 ppm (s)Vinyl Methyl (on ring): δ ~1.7 ppm (s) |
| ¹³C NMR | Carbonyl (C=O): δ ~190-195 ppmAlkene (C=C): δ ~125-165 ppmQuaternary Carbons (ring): δ ~34, 40 ppmMethyl Carbons: δ ~12-30 ppm |
| IR Spectroscopy | C=O Stretch (conjugated aldehyde): ~1660-1685 cm⁻¹ (strong)C=C Stretch (conjugated): ~1580-1640 cm⁻¹ (medium-strong)C-H Stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands) |
| UV-Vis Spectroscopy | λ_max: ~310-330 nm in ethanol or hexane (due to the extended π-conjugated system) |
(Note: Exact chemical shifts (δ) and absorption maxima (λ_max) can vary slightly depending on the solvent and instrument used.)
Visualizations: Pathways and Workflows
Biological Pathway: Formation from β-Carotene
The following diagram illustrates the enzymatic cleavage of β-carotene, a natural pathway leading to compounds structurally related to this compound.
Caption: Enzymatic cleavage pathways of β-carotene in mammals.
Experimental Workflow: Synthesis from β-Ionone
This diagram outlines the key steps in the industrial synthesis of this compound.
Caption: Three-step synthetic workflow for this compound.
Conclusion
The synthesis of this compound, particularly via the Wittig-Horner-Emmons pathway, represents a robust and efficient method for producing a crucial precursor to Vitamin A and other commercially important retinoids. The detailed protocols and characterization data provided in this guide serve as a comprehensive resource for researchers aiming to synthesize and utilize this compound. Understanding both the synthetic methodologies and the biological context of this compound is essential for innovation in the fields of organic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Beta-carotene 15,15'-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Conversion of beta-carotene to retinal pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Human Enzyme That Converts Dietary Provitamin A Carotenoids to Vitamin A Is a Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 9. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
Beta-Ionylideneacetaldehyde: A Cornerstone in Modern Retinoid Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Beta-Ionylideneacetaldehyde, a C15 aldehyde, stands as a critical intermediate in the industrial synthesis of retinoids, a class of compounds structurally related to vitamin A.[1] Its molecular structure provides the essential carbon framework for building the complete C20 skeleton of vital molecules such as retinal, retinol, and retinoic acid. The efficient and stereoselective synthesis of this compound is a pivotal step in the manufacturing processes developed by major chemical companies like BASF and Roche for producing vitamin A on a large scale.[2][3] This guide delves into the core synthetic methodologies, experimental protocols, and the subsequent conversion pathways that establish this compound as a key player in retinoid chemistry.
Synthesis of this compound from beta-Ionone
The primary precursor for this compound is beta-ionone, which is itself synthesized from readily available materials like citral and acetone.[2][3] The challenge in converting beta-ionone lies in extending its side chain by two carbon atoms while maintaining the desired trans configuration of the newly formed double bond, which is crucial for the biological activity of the final retinoid products.[4] Several olefination reactions have been employed for this purpose.
Key Synthetic Methodologies
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used and industrially advantageous method. It involves the condensation of beta-ionone with a phosphonate ylide, typically derived from triethyl phosphonoacetate.[2][4] This reaction generally offers high selectivity for the desired E-isomer (trans). The resulting ester, ethyl beta-ionylideneacetate, is then reduced to the corresponding alcohol (beta-ionylidene ethanol) and subsequently oxidized to yield this compound.[2]
-
Wittig Reaction: The Wittig reaction, using a phosphonium ylide, is another classic method for olefination in retinoid synthesis.[5] For instance, condensing beta-ionone with diethyl carboxymethylphosphonate can produce beta-ionylideneacetate, which is then converted to the target aldehyde through reduction and oxidation steps.[2]
-
Reformatsky Reaction: This approach involves the reaction of beta-ionone with an alpha-halo ester (like ethyl bromoacetate) in the presence of zinc.[4] However, this method often results in a mixture of cis and trans isomers, with the trans isomer being produced in significantly lower yields, making it less efficient for industrial-scale production.[2][4]
Workflow for Retinoid Synthesis
The overall process from the starting material, beta-ionone, to the final active retinoid molecules involves a multi-step chemical synthesis. The initial chain-lengthening step to form the C15 aldehyde is followed by further extensions to build the full C20 retinoid backbone.
Caption: General workflow for retinoid synthesis from beta-ionone.
Data Presentation
Quantitative Data on this compound Synthesis
| Reaction Type | Starting Material | Key Reagents | Product | Yield | Isomer Ratio (trans:cis) | Reference |
| Horner-Wadsworth-Emmons | beta-Ionone | Triethyl phosphonoacetate, Sodium amide | Ethyl beta-ionylideneacetate | 87% | 7:1 | [4] |
| HWE (Full Sequence) | beta-Ionone | 1. TEP 2. DIBAL-H 3. MnO₂ | This compound | >90% (from alcohol) | >95% trans | [4] |
| Reformatsky Reaction | beta-Ionone | Ethyl bromoacetate, Zinc | Ethyl beta-ionylideneacetate | Poor (~20% for acid) | 3:7 | [2][4] |
Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₂₂O | [1][6] |
| Molecular Weight | 218.34 g/mol | [1][6] |
| Appearance | Yellow Oil | |
| Boiling Point | 329.1 ± 11.0 °C (Predicted) | [1] |
| IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal | [6] |
| CAS Number | 3917-41-7 | [1][6] |
| IR Absorption (C=O) | ~1660-1700 cm⁻¹ (characteristic of α,β-unsaturated aldehydes) | [7] |
| ¹³C NMR | Characteristic aldehyde carbon signal at ~190-200 ppm | [6] |
Experimental Protocols
Protocol: Synthesis of this compound via HWE Reaction
This protocol is a synthesized example based on procedures described in the patent literature.[2][4]
Step 1: Synthesis of Ethyl beta-Ionylideneacetate
-
Reagents and Materials:
-
beta-Ionone (1 kg)
-
Triethyl phosphonoacetate
-
Sodium amide
-
Toluene (anhydrous)
-
Water
-
-
Procedure:
-
In a suitable reactor, suspend sodium amide in anhydrous toluene.
-
Slowly add triethyl phosphonoacetate to the suspension at a controlled temperature (e.g., 40-45°C) and stir for several hours (approx. 6 hours).
-
Cool the reaction mixture to 0-5°C.
-
Add a solution of beta-ionone (1 kg) in toluene (1.5 L) dropwise, maintaining the temperature between 0-10°C.
-
After addition, allow the mixture to warm and stir at an elevated temperature (e.g., 65°C) for approximately 15 hours.
-
Cool the mixture to room temperature (20-25°C).
-
Quench the reaction by carefully adding water (4 L) and stir for 15 minutes.
-
Separate the organic (toluene) layer.
-
Distill the toluene layer under vacuum at 60-80°C to remove the solvent and isolate the crude product, ethyl beta-ionylideneacetate. The expected yield is approximately 87% as a mixture of trans and cis isomers (typically 7:1).[4]
-
Step 2: Reduction to beta-Ionylidene Ethanol
-
Reagents and Materials:
-
Ethyl beta-ionylideneacetate (from Step 1)
-
Reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄))
-
Anhydrous organic solvent (e.g., hexane, toluene, or THF)
-
-
Procedure:
-
Dissolve the crude ethyl beta-ionylideneacetate in the chosen anhydrous solvent in a reactor under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to a low temperature (e.g., -70°C for DIBAL-H).
-
Slowly add the reducing agent to the solution while maintaining the low temperature.
-
Monitor the reaction by a suitable method (e.g., TLC) until the ester is fully consumed.
-
Perform an aqueous acidic workup to quench the reaction and isolate the product, beta-ionylidene ethanol.
-
Step 3: Oxidation to this compound
-
Reagents and Materials:
-
beta-Ionylidene ethanol (from Step 2, can be used in situ)
-
Activated Manganese Dioxide (MnO₂)
-
Organic solvent (e.g., hexane, petroleum ether)
-
-
Procedure:
-
To the solution containing beta-ionylidene ethanol, add a stoichiometric excess of activated MnO₂.
-
Heat the mixture to 60-70°C and stir vigorously for 2-4 hours.[4] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the manganese salts.
-
Wash the filter cake with the solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the final product, this compound. The yield from the alcohol is typically high (>90%), with the product being predominantly the trans isomer.[4]
-
Biological Significance and Related Pathways
The end products derived from this compound, particularly retinal and retinoic acid, are crucial for various biological functions.
The Rhodopsin (Visual) Cycle
In the retina, 11-cis-retinal serves as the chromophore for the protein opsin, forming rhodopsin.[8][9] The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating a conformational change in opsin that leads to a nerve impulse—the first step in vision. The all-trans-retinal is then released and must be enzymatically converted back to the 11-cis form to regenerate rhodopsin.[9][10]
Caption: The visual cycle showing the role of retinal isomerization.
Retinoic Acid Signaling Pathway
Retinoic acid (RA) is a potent signaling molecule that regulates gene expression critical for embryonic development, cell differentiation, and proliferation.[11][12] It is synthesized from retinol via retinal. RA enters the nucleus and binds to nuclear receptors, specifically the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR).[12][13] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[11][12]
Caption: The retinoic acid signaling pathway for gene regulation.
Conclusion
This compound is more than just a chemical intermediate; it is the structural linchpin in the multi-billion dollar industry of synthetic retinoids. The development of efficient and highly stereoselective methods for its synthesis, particularly through the Horner-Wadsworth-Emmons reaction, has been fundamental to the cost-effective production of Vitamin A and other therapeutic retinoids. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemistry of this key C15 aldehyde is essential for innovating within the vast and impactful field of retinoid applications.
References
- 1. This compound|lookchem [lookchem.com]
- 2. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. acrossbiotech.com [acrossbiotech.com]
- 4. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Rhodopsin Cycle [doctorc.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
Chemical and physical properties of beta-Ionylideneacetaldehyde
An In-depth Technical Guide to beta-Ionylideneacetaldehyde
Introduction
This compound (CAS No: 3917-41-7) is a C15 apocarotenoid of significant interest in the fields of organic synthesis, chemical biology, and drug development.[1] Structurally, it is a polyene aldehyde featuring a β-ionone ring linked to a conjugated side chain. This compound serves as a crucial intermediate in the industrial synthesis of Vitamin A and related retinoids, such as all-trans retinoic acid (tretinoin) and isotretinoin.[1][2] These retinoids are vital regulators of numerous biological processes, including cell proliferation, differentiation, and apoptosis, primarily through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Furthermore, this compound is a natural product of carotenoid metabolism and has been investigated for its own biological activities, including inducing apoptosis and cell cycle arrest in various cancer cell lines.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and characterization, and the biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. The most common isomer is the (2E,4E) or (7E,9E) form.
| Property | Value | Reference(s) |
| IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal | [3] |
| CAS Number | 3917-41-7 (for the (E,E)-isomer) | [1][4] |
| Alternate CAS Number | 54226-17-4 (for the (7E,9Z)-isomer) | [5][6] |
| Molecular Formula | C₁₅H₂₂O | [5][7] |
| Molecular Weight | 218.33 g/mol | [1][3] |
| Appearance | Yellow Oil | [4][8] |
| Boiling Point | 329.1 ± 11.0 °C at 760 mmHg (Predicted) | [4][7] |
| Density | 0.948 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [7] |
| LogP (XLogP3) | 4.3 | [3] |
| InChI Key | OPSSCPNCFKJCFR-ANKZSMJWSA-N | [1] |
| Canonical SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=O)/C | [3] |
Experimental Protocols
Synthesis of this compound
A common and industrially relevant method for synthesizing this compound starts from β-ionone. The process involves a chain extension reaction, followed by reduction and subsequent oxidation.[2][9]
Protocol Outline:
-
Step 1: Condensation (Horner-Wadsworth-Emmons Reaction)
-
Objective: To extend the carbon chain of β-ionone by reacting it with a phosphonate ylide to form ethyl β-ionylideneacetate.
-
Reagents: β-ionone, triethyl phosphonoacetate, sodium amide (or another strong base), and an inert organic solvent (e.g., toluene, THF).[2][9]
-
Procedure:
-
A solution of triethyl phosphonoacetate in toluene is added to a suspension of sodium amide in toluene under a nitrogen atmosphere at approximately 40°C.
-
The mixture is stirred for several hours to ensure the formation of the phosphonate anion.
-
The reaction is then cooled (e.g., to 0-5°C), and a solution of β-ionone in toluene is added slowly.[9]
-
The reaction mixture is stirred at an elevated temperature (e.g., 65°C) for an extended period (e.g., 15 hours) to drive the condensation.[9]
-
After cooling, the reaction is quenched with water, and the organic layer containing ethyl β-ionylideneacetate is separated, washed, and concentrated. This typically yields a mixture of isomers.[9]
-
-
-
Step 2: Reduction of the Ester
-
Objective: To reduce the ethyl ester group of β-ionylideneacetate to a primary alcohol, yielding β-ionylidene ethanol.
-
Reagents: Ethyl β-ionylideneacetate, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a di-alkyl aluminum hydride), and an organic solvent (e.g., hexane, ether, toluene).[2][9]
-
Procedure:
-
The ethyl β-ionylideneacetate is dissolved in a suitable anhydrous solvent.
-
The solution is cooled, and the reducing agent is added portion-wise while maintaining a low temperature.
-
The reaction is stirred until completion (monitored by TLC) and then carefully quenched, typically with water or a mild acid.
-
The product, β-ionylidene ethanol, is extracted into an organic solvent, and the solvent is removed under reduced pressure.
-
-
-
Step 3: Oxidation of the Alcohol
-
Objective: To selectively oxidize the primary alcohol to an aldehyde, affording the final product, this compound.
-
Reagents: β-ionylidene ethanol, an oxidizing agent (e.g., manganese dioxide (MnO₂)), and a solvent (e.g., petroleum ether, dichloromethane).[2]
-
Procedure:
-
The β-ionylidene ethanol is dissolved in the solvent.
-
Activated manganese dioxide is added to the solution. MnO₂ is a mild oxidant suitable for allylic alcohols and helps prevent over-oxidation or isomerization.
-
The suspension is stirred vigorously at a controlled temperature (e.g., 60-70°C) for 2-4 hours.[9]
-
Upon completion, the solid MnO₂ is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound, which can be further purified by chromatography or distillation.
-
-
Spectroscopic Characterization
Structural confirmation and isomeric purity of this compound are typically assessed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is crucial for determining the stereochemistry of the double bonds. The aldehydic proton appears as a distinct signal in the downfield region (typically 9-10 ppm). Protons on the polyene chain show characteristic chemical shifts and coupling constants (J-values). A large coupling constant (J ≈ 11-18 Hz) between vicinal protons on a double bond is indicative of a trans configuration.[1]
-
¹³C NMR: Provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. The signals for the sp² carbons of the polyene chain and the β-ionone ring appear in the characteristic olefinic region.
-
Biological Significance and Signaling Pathways
Biosynthesis via Carotenoid Cleavage
This compound is an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. In plants and animals, this process is catalyzed by carotenoid cleavage dioxygenases (CCDs). The primary precursor is β-carotene. The enzyme β,β-carotene-9′,10′-oxygenase (BCO2) performs an eccentric cleavage of β-carotene to yield β-apo-10′-carotenal and β-ionone.[1] While β-ionone is a C13 ketone, this compound is a related C15 aldehyde, both resulting from the breakdown of the larger carotenoid structure.[1]
Role as a Precursor to Retinoids and Signaling
The primary importance of this compound in drug development lies in its role as a key intermediate for synthesizing Vitamin A (retinol) and its derivatives, particularly retinoic acid.[1][2][10] Retinoic acid is the biologically active form that functions as a ligand for nuclear hormone receptors.
The signaling mechanism proceeds as follows:
-
All-trans retinoic acid (ATRA) or 9-cis-retinoic acid diffuses into the cell nucleus.
-
Inside the nucleus, ATRA binds to the Retinoic Acid Receptor (RAR), and 9-cis-retinoic acid can bind to both RAR and the Retinoid X Receptor (RXR).
-
These receptors form heterodimers (typically RAR-RXR), which then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
-
This binding event recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in critical cellular functions.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and causes serious eye irritation.
-
Precautionary Measures:
-
First Aid:
-
If Swallowed: Call a poison center or doctor. Rinse mouth.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.
-
Disposal should be carried out in accordance with local regulations at an approved waste disposal plant.
References
- 1. This compound|CAS 3917-41-7|RUO [benchchem.com]
- 2. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. BioOrganics [bioorganics.biz]
- 7. lookchem.com [lookchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. WO2003018522A3 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of β-Ionylideneacetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for β-ionylideneacetaldehyde, a key intermediate in the synthesis of vitamin A and other retinoids. This document outlines the characteristic spectral signatures obtained through Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with detailed experimental protocols.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the conjugated π-system of β-ionylideneacetaldehyde. The extended conjugation in this molecule, comprising a polyene chain attached to a cyclohexene ring, results in a strong absorption in the ultraviolet region.
Table 1: UV-Vis Spectroscopic Data for β-Ionylideneacetaldehyde
| Parameter | Value | Solvent |
| λmax | ~310 - 330 nm | Ethanol/Hexane |
Note: The exact λmax can vary slightly depending on the solvent used.
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.
Sample Preparation:
-
A stock solution of β-ionylideneacetaldehyde is prepared by dissolving a precisely weighed sample in a UV-grade solvent, such as ethanol or hexane.
-
This stock solution is then serially diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8 arbitrary units).
Data Acquisition:
-
The spectrophotometer is blanked using the same solvent in which the sample is dissolved.
-
The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in β-ionylideneacetaldehyde. The key characteristic absorptions are those corresponding to the aldehyde and the carbon-carbon double bonds within the conjugated system.
Table 2: Characteristic IR Absorption Peaks for β-Ionylideneacetaldehyde
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2950-2850 | C-H (sp³) | Alkyl C-H stretching |
| ~2830-2695 | C-H (aldehyde) | Aldehydic C-H stretching (often appears as a pair of weak bands) |
| ~1665 | C=O | Conjugated aldehyde carbonyl stretching |
| ~1610 | C=C | Conjugated C=C stretching |
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Apply a small drop of neat β-ionylideneacetaldehyde directly onto the crystal.
-
Acquire the spectrum.
Sample Preparation (Solution):
-
Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).
-
Place the solution in a liquid-sample cell with sodium chloride or potassium bromide windows.
-
Record the spectrum, and if necessary, subtract the spectrum of the pure solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of β-ionylideneacetaldehyde, providing information on the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for β-Ionylideneacetaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic H | 9.5 - 10.0 | d | ~8 |
| Vinylic Hs | 5.8 - 7.5 | m | - |
| Methyl Hs (on chain) | ~2.3 | s | - |
| Methyl Hs (on ring) | ~1.0 - 1.7 | s | - |
| Methylene Hs (on ring) | ~1.4 - 2.1 | m | - |
Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy
Table 4: Predicted ¹³C NMR Chemical Shifts for β-Ionylideneacetaldehyde
| Carbon | Chemical Shift (δ, ppm) |
| C=O (aldehyde) | 190 - 195 |
| Vinylic Cs | 125 - 160 |
| Quaternary C (ring) | ~35 |
| Methylene Cs (ring) | 20 - 40 |
| Methyl Cs | 20 - 30 |
Note: These are predicted values. The exact chemical shifts are sensitive to the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
Sample Preparation:
-
Dissolve approximately 5-10 mg of β-ionylideneacetaldehyde in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve high homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of β-ionylideneacetaldehyde, which aids in confirming its identity and structure.
Table 5: Expected Key Fragments in the Electron Ionization (EI) Mass Spectrum of β-Ionylideneacetaldehyde
| m/z | Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 203 | [M - CH₃]⁺ |
| 189 | [M - CHO]⁺ |
| 175 | [M - C₃H₇]⁺ |
| 136 | Retro-Diels-Alder fragmentation product |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of β-ionylideneacetaldehyde in a volatile organic solvent (e.g., dichloromethane or hexane).
Data Acquisition (GC-MS):
-
Inject the sample solution into the GC, where it is vaporized and separated from any impurities.
-
The separated β-ionylideneacetaldehyde enters the mass spectrometer's ion source.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like β-ionylideneacetaldehyde.
Caption: Workflow for Spectroscopic Characterization.
The Biological Genesis of β-Ionylideneacetaldehyde from β-Carotene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of β-carotene, a ubiquitous tetraterpenoid pigment, into the C13-apocarotenoid β-ionylideneacetaldehyde is a pivotal biochemical transformation with implications in fragrance, flavor, and potentially therapeutic applications. This technical guide delineates the biological origins of β-ionylideneacetaldehyde, focusing on the enzymatic cleavage of β-carotene. It provides an in-depth overview of the key enzymes involved, their catalytic mechanisms, and the metabolic context of this conversion. Furthermore, this guide furnishes detailed experimental protocols for the study of this process and presents quantitative data in a structured format to facilitate comparative analysis.
Introduction
β-Ionylideneacetaldehyde is a key intermediate in the synthesis of vitamin A and related compounds. Its biological production from β-carotene is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). These enzymes catalyze the oxidative cleavage of the polyene chain of carotenoids, yielding a variety of apocarotenoids. The asymmetric cleavage of β-carotene at the 9',10' double bond by β-carotene 9',10'-oxygenase (BCO2) is a principal route for the formation of β-ionone and β-apo-10'-carotenal, which can be further metabolized to β-ionylideneacetaldehyde. Understanding the intricacies of this enzymatic process is crucial for harnessing its potential in biotechnological applications and for elucidating its role in various physiological contexts.
The Enzymatic Machinery: Carotenoid Cleavage Dioxygenases (CCDs)
The central players in the biogenesis of β-ionylideneacetaldehyde from β-carotene are the Carotenoid Cleavage Dioxygenases (CCDs). These are non-heme iron-dependent enzymes that utilize molecular oxygen to cleave specific double bonds within the carotenoid backbone.
β-Carotene 9',10'-Oxygenase (BCO2)
In animals, the key enzyme responsible for the eccentric cleavage of β-carotene is β-carotene 9',10'-oxygenase (BCO2), also known as β-carotene-9',10'-dioxygenase.[1] BCO2 is a mitochondrial enzyme that catalyzes the asymmetric cleavage of β-carotene at the 9',10' double bond.[2] This reaction yields two primary products: β-ionone (a C13-norisoprenoid) and β-apo-10'-carotenal (a C27-apocarotenal).[3] While BCO2 has a broader substrate specificity compared to its counterpart, BCO1 (which performs central cleavage to produce retinal), its action on β-carotene is a critical step in the pathway leading to various apocarotenoids.[1]
Plant Carotenoid Cleavage Dioxygenases (CCDs)
In plants, a diverse family of CCDs is responsible for the production of various apocarotenoids that serve as signaling molecules, hormones, and aroma compounds.[4] Plant CCD1 enzymes, for instance, are known to cleave a variety of carotenoids, including β-carotene, at the 9,10 and 9',10' positions to produce β-ionone.[4] The β-apo-10'-carotenal produced can then be acted upon by other enzymes to form β-ionylideneacetaldehyde.
Biochemical Pathway
The enzymatic conversion of β-carotene to β-ionylideneacetaldehyde is a multi-step process. The initial and rate-limiting step is the oxidative cleavage of the β-carotene molecule.
Quantitative Data
The catalytic efficiency of CCDs, particularly BCO2, in cleaving β-carotene varies depending on the species and experimental conditions. The following table summarizes key kinetic parameters and product yields reported in the literature.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Product(s) | Yield | Reference |
| Chicken BCO2 (recombinant) | all-trans-β-Carotene | ~10 | - | - | β-Apo-10'-carotenal | - | [3] |
| Murine BCO2 (recombinant) | Zeaxanthin | ~42 | - | - | 10'-Apo-zeaxanthinal | - | [5] |
| S. cerevisiae BCO2 (purified) | β-Carotene | 25.3 | 0.18 | 7.1 x 10³ | β-Apo-10'-carotenal | 10.8% (purification yield) | [6] |
| Plant CCD1 (D. officinale) | β-Carotene | - | - | - | β-Ionone | Detected | [4] |
Note: Direct comparison of kinetic parameters can be challenging due to variations in assay conditions, such as the use of different detergents for substrate solubilization.
Experimental Protocols
Expression and Purification of Recombinant BCO2
This protocol describes the expression and purification of recombinant BCO2 in E. coli, a common method for obtaining active enzyme for in vitro studies.[7][8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the BCO2 gene (e.g., pET vector with a His-tag)
-
LB broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, lysozyme, DNase I)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
Procedure:
-
Transform the E. coli expression strain with the BCO2 expression vector.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged BCO2 protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.
-
Assess protein purity and concentration (e.g., by SDS-PAGE and Bradford assay).
In Vitro β-Carotene Cleavage Assay
This protocol outlines a method to determine the enzymatic activity of purified BCO2.[3][9]
Materials:
-
Purified recombinant BCO2
-
β-carotene substrate solution (dissolved in an appropriate solvent like acetone or THF, and often solubilized with a detergent such as 3% (w/v) decyl maltoside neopentyl glycol (DMN) in ethanol)[9]
-
Reaction buffer (e.g., 20 mM Tricine, 150 mM NaCl, 0.5 mM TCEP, pH 7.4)[9]
-
Quenching solution (e.g., methanol or ethanol)
-
Organic extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate)
-
HPLC system with a suitable column (e.g., C18 or C30) and detector (e.g., PDA or DAD)
Procedure:
-
Prepare the β-carotene substrate by dissolving it in a minimal amount of organic solvent and then mixing with the detergent solution. Evaporate the solvent.[9]
-
Resuspend the carotenoid-detergent mixture in the reaction buffer.[9]
-
Initiate the reaction by adding the purified BCO2 enzyme to the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
-
Stop the reaction by adding a quenching solution.
-
Extract the carotenoids and their cleavage products from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Analyze the products by HPLC to identify and quantify β-ionylideneacetaldehyde and other cleavage products.
Analysis of Cleavage Products by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of carotenoids and their cleavage products.[1][10]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or diode array (DAD) detector.
-
Reversed-phase C18 or C30 column.
Typical Mobile Phase (Gradient):
-
A gradient of solvents such as methanol, acetonitrile, and dichloromethane is commonly used for optimal separation.
Detection:
-
Carotenoids and apocarotenoids are detected by their characteristic UV-Vis absorbance spectra. For instance, β-carotene has a characteristic absorption maximum around 450 nm.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile products like β-ionone and potentially β-ionylideneacetaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical method.[11][12]
Instrumentation:
-
GC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
A suitable capillary column (e.g., DB-5ms).
Sample Preparation:
-
The extracted products from the enzyme assay are concentrated and may require derivatization depending on the specific compounds and instrument sensitivity.
Analysis:
-
The compounds are separated based on their volatility and interaction with the column stationary phase.
-
The mass spectrometer provides mass-to-charge ratio information, which allows for confident identification and quantification, often using an internal standard.
Conclusion
The biological formation of β-ionylideneacetaldehyde from β-carotene is a fascinating and important biochemical process mediated by carotenoid cleavage dioxygenases. This guide has provided a comprehensive overview of the key enzymes, their mechanisms, and the broader metabolic context. The detailed experimental protocols and structured quantitative data presented herein are intended to serve as a valuable resource for researchers in academia and industry. Further investigation into the regulation of these enzymes and the downstream applications of their products holds significant promise for advancements in biotechnology, food science, and pharmaceuticals.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. The human mitochondrial enzyme BCO2 exhibits catalytic activity toward carotenoids and apocarotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of Purified Recombinant Chicken β-Carotene 9′,10′-Oxygenase (BCO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Role of β-Carotene 9,10-Dioxygenase in Macular Pigment Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and characterization of a novel β-carotene-9′,10′-oxygenase from Saccharomyces cerevisiae ULI3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Characterization of Mammalian Carotenoid Cleavage Dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. escholarship.org [escholarship.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal (β-Ionylideneacetaldehyde)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of β-Ionylideneacetaldehyde, a pivotal intermediate in the synthesis of retinoids, including Vitamin A and retinoic acid. The IUPAC name for this compound is (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal. This document details its chemical properties, provides established experimental protocols for its synthesis from β-ionone, and presents quantitative data in a structured format. Furthermore, it elucidates the compound's role within the broader context of the retinoic acid signaling pathway, a critical regulator of gene expression in cellular differentiation and proliferation. Visual diagrams generated using Graphviz are included to illustrate both the synthetic workflow and the biological signaling cascade.
Chemical Identity and Properties
β-Ionylideneacetaldehyde is a C15 aldehyde that serves as a crucial building block in the chemical synthesis of various carotenoids and retinoids.
| Property | Value | Reference |
| IUPAC Name | (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | [1][2][3] |
| Synonyms | beta-Ionylideneacetaldehyde, (7E,9E)-β-Ionylidene Acetaldehyde | [2][3] |
| CAS Number | 3917-41-7 | [1][2][4] |
| Molecular Formula | C₁₅H₂₂O | [1][2][4] |
| Molecular Weight | 218.34 g/mol | [1][4] |
| Appearance | Yellow Oil | [2] |
| Boiling Point | 329.1 ± 11.0 °C at 760 mmHg | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [2] |
Synthesis of β-Ionylideneacetaldehyde
The industrial synthesis of β-Ionylideneacetaldehyde is a multi-step process that typically starts from β-ionone. This process involves a chain elongation via the Horner-Wadsworth-Emmons (HWE) reaction, followed by reduction of the resulting ester and subsequent oxidation to the final aldehyde.
Overall Synthetic Scheme
Caption: Synthetic workflow for β-Ionylideneacetaldehyde from β-ionone.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Reaction to form Ethyl β-ionylideneacetate
This reaction extends the carbon chain of β-ionone by two carbons to form an α,β-unsaturated ester.
-
Materials: β-ionone, triethyl phosphonoacetate, sodium amide, toluene, water.
-
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, prepare a solution of sodium amide in toluene.
-
To this solution, add triethyl phosphonoacetate dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, stir the reaction mixture at 40-45 °C for approximately six hours.
-
Cool the mixture to 0-5 °C and slowly add a solution of β-ionone in toluene.
-
Allow the reaction to proceed at 65 °C for 15 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Separate the organic layer (toluene) and remove the solvent under reduced pressure to yield ethyl β-ionylideneacetate.
-
-
Quantitative Data: This reaction typically yields a mixture of 9-cis and 9-trans isomers in a ratio of approximately 1:7.
| Parameter | Value |
| Reactants | β-ionone, Triethyl phosphonoacetate, Sodium amide |
| Solvent | Toluene |
| Reaction Time | ~21 hours |
| Reaction Temperature | 0-65 °C |
| Product | Ethyl β-ionylideneacetate |
| Isomer Ratio (cis:trans) | ~1:7 |
Step 2: Reduction of Ethyl β-ionylideneacetate to β-Ionylidene alcohol
The ester is reduced to the corresponding alcohol.
-
Materials: Ethyl β-ionylideneacetate, reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H), organic solvent (e.g., toluene).
-
Procedure:
-
Dissolve the ethyl β-ionylideneacetate in an appropriate organic solvent.
-
Cool the solution and add the reducing agent portion-wise, maintaining a low temperature.
-
Monitor the reaction by a suitable technique (e.g., TLC) until completion.
-
The resulting β-ionylidene alcohol is often used directly in the next step without extensive purification.
-
Step 3: Oxidation of β-Ionylidene alcohol to β-Ionylideneacetaldehyde
The final step is the oxidation of the alcohol to the desired aldehyde.
-
Materials: β-Ionylidene alcohol, manganese dioxide (MnO₂), organic solvent (e.g., toluene).
-
Procedure:
-
To the solution of β-ionylidene alcohol, add manganese dioxide.
-
Heat the reaction mixture to 60-70 °C for 2-4 hours.
-
Upon completion, the reaction mixture is filtered to remove the manganese dioxide.
-
The filtrate, containing the β-Ionylideneacetaldehyde, is concentrated under vacuum.
-
-
Quantitative Data: This oxidation step can achieve a high yield.
| Parameter | Value |
| Reactant | β-Ionylidene alcohol |
| Oxidizing Agent | Manganese dioxide (MnO₂) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 60-70 °C |
| Product | β-Ionylideneacetaldehyde |
| Yield | Approximately 87% |
Biological Context: The Retinoic Acid Signaling Pathway
β-Ionylideneacetaldehyde is a direct precursor to retinoic acid, a metabolite of vitamin A that plays a crucial role as a signaling molecule in a variety of biological processes. Retinoic acid exerts its effects by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which in turn regulate the transcription of specific target genes. This pathway is fundamental in embryonic development, cell differentiation, and immune function.
Caption: Overview of the Retinoic Acid Synthesis and Signaling Pathway.
The synthesis of retinoic acid begins with dietary sources like β-carotene, which is cleaved to form retinal. Retinal is then oxidized to retinoic acid. Once synthesized, retinoic acid can enter the nucleus and bind to the RAR/RXR heterodimer. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The precise regulation of retinoic acid levels is critical, as both deficiency and excess can lead to pathological conditions.
Conclusion
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal is a molecule of significant interest in both synthetic organic chemistry and in the field of drug development due to its role as a key intermediate in the production of retinoids. The synthetic protocols outlined in this guide provide a robust framework for its preparation. Understanding its position within the retinoic acid signaling pathway is essential for researchers investigating cellular processes regulated by vitamin A and its derivatives. This guide serves as a foundational resource for professionals engaged in the study and application of this important compound.
References
An In-depth Technical Guide to β-Ionylideneacetaldehyde
For researchers, scientists, and professionals in drug development, β-ionylideneacetaldehyde is a pivotal intermediate compound. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant role in the creation of vital therapeutic agents.
Chemical and Physical Properties
β-Ionylideneacetaldehyde, a yellow oil by appearance, is a crucial building block in organic synthesis.[1][2] Its chemical and physical characteristics are detailed in the table below, offering a summary of its key quantitative data.
| Property | Value |
| CAS Number | 3917-41-7[1][3][4] |
| Molecular Formula | C15H22O[1][3][5][6] |
| Molecular Weight | 218.33 g/mol [4][6] |
| Appearance | Yellow Oil[1][2] |
| Boiling Point | 329.1 ± 11.0 °C (Predicted)[1][3] |
| Density | 0.948 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[2][3] |
| Storage Conditions | Amber Vial, -86°C Freezer, Under inert atmosphere[2][3] |
| LogP | 4.21440[3] |
| Hydrogen Bond Donor Count | 0[3] |
| Hydrogen Bond Acceptor Count | 1[3] |
| Rotatable Bond Count | 3[3] |
Synthesis of β-Ionylideneacetaldehyde
The synthesis of β-ionylideneacetaldehyde is a well-established process in organic chemistry, frequently starting from β-ionone.[7][8] A common and effective method involves a three-step process, which is detailed below.
Experimental Protocol:
Step 1: Condensation of β-ionone
-
In a suitable reaction vessel, dissolve β-ionone and triethyl phosphonoacetate in an inert organic solvent, such as toluene.
-
Add a strong base, for instance, sodium amide, to facilitate the condensation reaction.
-
Allow the reaction to proceed, which results in the formation of ethyl β-ionylideneacetate.
-
Following the reaction, perform an aqueous workup to isolate the product. This step typically yields a mixture of 9-cis and 9-trans isomers.[7]
Step 2: Reduction to β-ionylidene alcohol
-
The ethyl β-ionylideneacetate obtained in the previous step is then reduced.
-
This reduction is carried out using a suitable reducing agent in an organic solvent. Solvents like hexane, tetrahydrofuran, toluene, or xylene can be used.[7]
-
The process yields β-ionylidene alcohol.
Step 3: Oxidation to β-ionylideneacetaldehyde
-
The final step is the oxidation of the β-ionylidene alcohol.
-
This is achieved in situ using manganese dioxide.
-
The reaction is typically conducted at a temperature of 60-70°C for a duration of 2 to 4 hours.[7][8]
-
The final product is β-ionylideneacetaldehyde.
Caption: Workflow for the synthesis of β-Ionylideneacetaldehyde.
Applications in Drug Development
β-Ionylideneacetaldehyde is a highly valued intermediate in the pharmaceutical industry, primarily for the synthesis of retinoids.[4] It is a key precursor to Vitamin A and related compounds, such as tretinoin and isotretinoin.[7][8] These retinoids are known for their wide range of biological activities and are used in the treatment of various dermatological conditions, including acne, due to their ability to inhibit sebaceous gland function and keratinization.[7] Furthermore, the anti-cancer properties of compounds like isotretinoin have also been a subject of evaluation.[7]
Biological Context and Signaling Pathways
The biological significance of β-ionylideneacetaldehyde is intrinsically linked to the compounds it helps produce. As a precursor to retinoic acid derivatives, it plays an indirect but crucial role in the signaling pathways that these molecules regulate. Retinoids are known to be involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.
The primary mechanism of action for retinoids involves their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors, upon binding with retinoids, form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, thereby influencing various cellular functions.
References
- 1. echemi.com [echemi.com]
- 2. (7E,9E)-β-Ionylidene Acetaldehyde | 3917-41-7 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. beta-Ionylideneacetaldehyde|CAS 3917-41-7|RUO [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to beta-Ionylideneacetaldehyde: Precursors, Synthesis, and Derivatives
Executive Summary: beta-Ionylideneacetaldehyde, a C15 apocarotenoid, serves as a pivotal intermediate in the industrial synthesis of Vitamin A and a range of other valuable retinoids.[1][2][3] Its strategic importance in the pharmaceutical, cosmetic, and food industries stems from its role as a building block for compounds with significant biological activity, including tretinoin and isotretinoin, which are used in dermatology and cancer therapy.[1][2] This technical guide provides a comprehensive overview of the precursors, primary synthetic pathways, and key derivatives of this compound. It includes detailed experimental protocols for its preparation, quantitative data on reaction efficiencies, and the biological activities of its derivatives. Furthermore, this document illustrates the core chemical transformations and related biological signaling pathways through detailed diagrams to support researchers, scientists, and drug development professionals in this field.
Introduction to this compound
This compound, with the chemical formula C15H22O, is a key intermediate in the synthesis of Vitamin A and related compounds.[4][5] Its structure features a beta-ionone ring and a conjugated polyene side chain, which is essential for its subsequent conversion into retinoids.[5] The primary challenge in its synthesis is maintaining the all-trans configuration of the double bonds in the conjugated system, which is crucial for the biological activity of its derivatives.[1][2] Historically, various synthetic strategies have been developed to optimize the yield and stereoselectivity of this important compound.
Precursors: The Central Role of beta-Ionone
The principal starting material for virtually all industrial syntheses of this compound is beta-ionone .[1][2][6] beta-Ionone is a C13 ketone that provides the characteristic trimethyl-cyclohexene ring structure (the "beta-ring") found in Vitamin A.[7] It is a highly important compound for the synthesis of not only retinoids but also various carotenoids.[8] The synthesis of beta-ionone itself often starts from simpler, readily available chemicals like acetone and acetylene.[9]
Synthesis of this compound
The elongation of the C13 beta-ionone to the C15 this compound is a critical chain-extension step. Several classic organic reactions have been adapted for this purpose, with the primary goal of achieving high yield and stereocontrol, favoring the all-trans isomer.
Horner-Wadsworth-Emmons (HWE) / Wittig Reaction Pathway
One of the most commercially viable methods involves a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This approach typically involves condensing beta-ionone with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base.[1][2] This produces an ester, ethyl beta-ionylideneacetate, which is then reduced to the corresponding alcohol (beta-ionylidene ethanol) and subsequently oxidized to the target aldehyde.[1][2]
A key advantage of this process is the high yield of the desired trans isomer. For instance, the condensation step can yield a mixture of 9-cis and 9-trans isomers in a favorable 1:7 ratio.[1] The final oxidation step can produce trans-beta-ionylideneacetaldehyde in yields exceeding 90%.[1]
Reformatsky Reaction
An alternative, though less efficient, route is the Reformatsky reaction.[1] This method involves the condensation of beta-ionone with an alpha-halo ester, like ethyl bromoacetate, in the presence of zinc.[1] However, this approach often results in a less favorable mixture of cis and trans isomers (e.g., 7:3 cis:trans) and involves multiple steps of saponification, crystallization, and re-esterification to isolate the desired trans isomer, leading to very poor overall yields (around 20%).[1]
Other Synthetic Approaches
Other methods have been explored to improve trans-selectivity. One such process involves creating a tricarbonyl iron complex of beta-ionone, which is then condensed with lithium acetonitrile.[2] The resulting nitrile intermediate is subjected to oxidative decomplexation and reduction with diisobutylaluminium hydride (DIBAL) to yield the trans-aldehyde.[2] While effective, the use of expensive reagents like triiron dodecacarbonyl makes this route less suitable for commercial-scale production.[2]
| Synthetic Method | Key Reagents | Key Intermediate(s) | Typical Yield | Isomer Ratio (trans:cis) | Reference(s) |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaNH2, LiAlH4, MnO2 | Ethyl beta-ionylideneacetate, beta-Ionylidene alcohol | >90% (oxidation step) | 7:1 | [1][2] |
| Reformatsky Reaction | Ethyl bromoacetate, Zn | beta-Ionylideneacetic acid | ~20% (overall) | 3:7 (initially) | [1] |
| Tricarbonyl Iron Complex | Triiron dodecacarbonyl, LiCN, DIBAL | Nitrile intermediate | Not specified | High trans-selectivity | [2][8] |
Key Derivatives and Their Applications
This compound is rarely the final product; its primary value lies in its role as a precursor to more complex and biologically active molecules.
Vitamin A (Retinol) and Retinoids
The most significant application of this compound is in the synthesis of Vitamin A (retinol).[10] This is typically achieved through another chain-extension reaction, often a Wittig reaction, where the C15 aldehyde is coupled with a C5 phosphonium salt (ylide) to construct the final C20 carbon skeleton of Vitamin A.[10]
From Vitamin A, other critical retinoids can be synthesized:
-
Tretinoin (all-trans-Retinoic Acid): Used in the treatment of acne and certain types of cancer.[1]
-
Isotretinoin (13-cis-Retinoic Acid): A potent medication for severe acne, it inhibits sebaceous gland function and keratinization.[1][2]
Other Bioactive Derivatives
Researchers are continually exploring new derivatives to leverage the unique beta-ionone scaffold. A recent study detailed the synthesis of a series of beta-ionone thiazolylhydrazone derivatives .[11] These compounds were designed to act as novel antioxidants and antifungal agents.[11] The study demonstrated that these derivatives possess significant free-radical-scavenging activity and can act as effective browning inhibitors in food applications.[11]
| Compound/Derivative | Activity Type | Assay | Quantitative Result (IC50 / Inhibition) | Reference(s) |
| Isotretinoin | Dermatological Agent | Clinical studies | Inhibits sebaceous gland function | [1][2] |
| Tretinoin | Dermatological, Anti-cancer | Clinical studies | Regulates cell growth and differentiation | [1] |
| beta-Ionone Thiazolylhydrazone (Compound 1k) | Antioxidant | DPPH radical scavenging | IC50 = 86.525 μM | [11][12] |
| beta-Ionone Thiazolylhydrazone (Compound 1m) | Antioxidant | ABTS radical scavenging | IC50 = 65.408 μM | [11][12] |
| beta-Ionone Thiazolylhydrazone (Compound 1u) | Antifungal | Fungal growth inhibition | 77.71% inhibition of Poria vaporaria | [11][12] |
Biological Activity and Signaling Pathways
The biological effects of this compound derivatives, particularly retinoids, are mediated through their interaction with specific nuclear receptors. Retinoic acid, for example, enters the nucleus and binds to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This regulation affects a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.
While the direct signaling of this compound is not well-characterized, the pathways modulated by its derivatives are extensive. For example, some natural compounds exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[13][14] This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.[14] Given the structural similarity and biological roles of related terpenoids, it is plausible that novel derivatives could be designed to target such pathways.
Experimental Protocols
The following protocols are adapted from methodologies described in the scientific and patent literature for the synthesis of this compound from beta-ionone.[1][2]
Protocol 6.1: Synthesis of Ethyl beta-Ionylideneacetate (Step 1)
-
Preparation: Under a nitrogen atmosphere, add sodium amide (0.236 kg) to a reactor containing toluene (6.5 L).
-
Reagent Addition: Slowly add a solution of triethyl phosphonoacetate (1.40 kg) in toluene (1.0 L) to the reactor at approximately 40°C with stirring.
-
Reaction 1: Stir the reaction mixture at 40-45°C for six hours.
-
Cooling: Cool the mixture to 0-5°C.
-
beta-Ionone Addition: Slowly add a solution of beta-ionone (1.0 kg) in toluene (1.5 L) while maintaining the temperature between 0-10°C.
-
Reaction 2: Stir the reaction mixture at 65°C for 15 hours.
-
Quenching: Cool the mixture to 20-25°C and add water (4.0 L). Stir for 15 minutes.
-
Work-up: Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain ethyl beta-ionylideneacetate.
Protocol 6.2: Reduction to beta-Ionylidene Alcohol (Step 2)
-
Preparation: Under a nitrogen atmosphere, add lithium aluminium hydride (0.11 kg) to a mixture of hexanes and tetrahydrofuran (4.5:1 ratio).
-
Cooling: Stir the mixture for 30 minutes and cool to 5-10°C.
-
Ester Addition: Slowly add a solution of ethyl beta-ionylideneacetate (1.0 kg) in hexane, maintaining the temperature at 10-12°C.
-
Reaction: Stir the mixture for one hour at the same temperature.
-
Quenching: Cool the reaction to 0-2°C and very slowly add sulfuric acid (0.88 L) while keeping the temperature below 10°C.
-
Work-up: Stir for one hour, separate the organic layer, wash with sodium bicarbonate solution and then water, and concentrate to yield beta-ionylidene alcohol.
Protocol 6.3: Oxidation to this compound (Step 3)
-
In Situ Reaction: The crude beta-ionylidene alcohol obtained from the previous step is dissolved in a suitable organic solvent (e.g., hexane).
-
Oxidant Addition: Add activated manganese dioxide (MnO2) to the solution.
-
Reaction: Heat the mixture to 60-70°C and stir for 2 to 4 hours, monitoring the reaction by TLC or GC.
-
Filtration: After the reaction is complete, cool the mixture and filter to remove the manganese salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield trans-beta-ionylideneacetaldehyde. The product typically has a purity with less than 5% of the 9-cis isomer.[1]
Conclusion
This compound remains a cornerstone intermediate in the synthesis of retinoids and other high-value chemicals. While the Horner-Wadsworth-Emmons pathway represents a mature and efficient industrial process for its production, ongoing research continues to refine synthetic routes and explore novel derivatives. The development of new compounds, such as thiazolylhydrazones with antioxidant properties, highlights the potential for creating innovative molecules with diverse applications in drug development, food science, and materials. A thorough understanding of the synthesis, chemical properties, and biological context of this compound and its derivatives is essential for professionals seeking to innovate in these fields.
References
- 1. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. WO2003018522A3 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C15H22O | CID 5355026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4092366A - Synthesis of Vitamin A, intermediates and conversion thereof to Vitamin A - Google Patents [patents.google.com]
- 7. The Biochemical Basis of Vitamin A Production from the Asymmetric Carotenoid β-Cryptoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Use of Stable Isotope Enriched Retinals in the Field of Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decoding sepsis: Unraveling key signaling pathways for targeted therapies | EurekAlert! [eurekalert.org]
Methodological & Application
Synthesis of β-Ionylideneacetaldehyde from β-Ionone: A Detailed Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Application Notes
β-Ionylideneacetaldehyde is a crucial C15 intermediate in the industrial synthesis of Vitamin A and related retinoids, such as tretinoin and isotretinoin.[1][2] These retinoids are pharmacologically significant, with applications in treating dermatological conditions like severe acne and in cancer therapy research.[1][2] The synthesis of β-ionylideneacetaldehyde from the readily available starting material, β-ionone, is a critical step that dictates the overall efficiency and stereochemical purity of the final active pharmaceutical ingredient.[1][2]
The primary challenge in this synthesis is the stereoselective formation of the C9 double bond to yield the desired all-trans isomer, which is essential for its biological activity.[1][2] Several synthetic methodologies have been developed to achieve this transformation, each with distinct advantages and disadvantages in terms of yield, stereoselectivity, and industrial scalability. This document provides a comparative overview of the most common synthetic routes and detailed protocols for their implementation.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for preparing β-ionylideneacetaldehyde from β-ionone is a critical decision based on desired yield, stereoselectivity, and operational complexity. Below is a summary of the key quantitative data for the most prevalent methods.
| Synthetic Method | Key Reagents | Typical Yield | Isomer Ratio (trans:cis) | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons (HWE) Reaction | β-Ionone, triethyl phosphonoacetate, sodium amide, reducing agent (e.g., Red-Al), oxidizing agent (e.g., MnO₂) | >75% (overall) | >95:5 | High yield and excellent stereoselectivity for the trans isomer.[2] | Multi-step process requiring careful control of reaction conditions.[1] |
| Reformatsky Reaction | β-Ionone, ethyl bromoacetate, zinc | ~20% (for trans-acid) | 3:7 (initial ester) | One-pot condensation. | Poor yield and low stereoselectivity for the desired trans isomer, requiring extensive purification.[1][2] |
| Wittig Reaction | β-Ionone, diethyl carboxymethylphosphonate, sodium amide | Moderate | Not specified | Well-established method for olefination. | Requires preparation of the phosphonate reagent; long reaction times for oxidation step.[1][2] |
| Darzens Glycidic Ester Condensation | β-Ionone, α-haloester, base | High (for related aldehydes) | Not specified | Forms an epoxy ester intermediate which can be converted to the aldehyde.[3] | May require additional steps to convert the glycidic ester to the target aldehyde. |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) based Synthesis
This multi-step protocol is adapted from a patented industrial process and offers high yield and stereoselectivity.[1][2]
Step 1: Condensation of β-Ionone with Triethyl Phosphonoacetate
-
To a stirred suspension of sodium amide in toluene, slowly add triethyl phosphonoacetate at a controlled temperature.
-
Stir the reaction mixture at 40-45°C for approximately six hours.
-
Cool the mixture to 0-5°C and slowly add a solution of β-ionone in toluene, maintaining the temperature between 0-10°C.
-
Heat the reaction mixture to 65°C and stir for 15 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Separate the organic (toluene) layer and distill under vacuum to yield ethyl β-ionylideneacetate. This step typically yields around 87% of a mixture of 9-trans and 9-cis isomers in a ratio of approximately 7:1.[2]
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene-ethanol
-
Dissolve the ethyl β-ionylideneacetate from Step 1 in a suitable organic solvent (e.g., hexane, toluene).
-
Slowly add a reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), to the solution while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until the ester is fully consumed (monitored by TLC or HPLC).
-
Carefully quench the reaction with an aqueous acid solution.
-
Separate the organic layer containing the β-ionylidene-ethanol.
Step 3: Oxidation of β-Ionylidene-ethanol to β-Ionylideneacetaldehyde
-
To the organic solution of β-ionylidene-ethanol from Step 2, add manganese dioxide.
-
Heat the mixture to 60-70°C and stir vigorously for 2-4 hours.[1]
-
Monitor the reaction for the disappearance of the alcohol.
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
The filtrate, containing the desired β-ionylideneacetaldehyde, is then concentrated under reduced pressure. This final step typically yields over 90% of the trans isomer with less than 5% of the 9-cis isomer.[2]
Protocol 2: Reformatsky Reaction
This classical method is less common for industrial production due to its low yield and poor stereoselectivity.[1][2]
-
In a flask equipped with a condenser and a dropping funnel, add activated zinc powder and a crystal of iodine to a suitable solvent like benzene or THF.
-
Add a small amount of a solution of β-ionone and ethyl bromoacetate in the same solvent to initiate the reaction.
-
Once the reaction begins, add the remaining solution of β-ionone and ethyl bromoacetate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture and hydrolyze it with dilute sulfuric acid.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl β-ionylideneacetate. The initial product is a mixture of cis and trans isomers (approximately 7:3).[1]
-
Further processing involving saponification, selective crystallization to isolate the trans-acid (yield ~20%), esterification, reduction, and oxidation is required to obtain the final product.[1]
Visualizations
Caption: Horner-Wadsworth-Emmons synthesis of β-ionylideneacetaldehyde.
Caption: Generalized experimental workflow for organic synthesis.
Role in Drug Development: The Retinoid Synthesis Pathway
β-Ionylideneacetaldehyde serves as a pivotal C15 synthon in the total synthesis of several crucial retinoids. The subsequent steps in the synthesis of tretinoin (all-trans-retinoic acid) and isotretinoin (13-cis-retinoic acid) typically involve the addition of a C5 synthon to the C15 aldehyde.
For instance, in the synthesis of isotretinoin, the dienolate of methyl 3,3-dimethylacrylate can be condensed with β-ionylideneacetaldehyde.[4][5] This reaction, followed by an aqueous acidic workup, leads to the formation of isotretinoin.[6] The stereochemistry of the final product is highly dependent on the stereochemistry of the β-ionylideneacetaldehyde intermediate, underscoring the importance of the initial synthesis steps.
Caption: Simplified overview of natural and synthetic retinoid pathways.
References
- 1. EP1421054A2 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 4. US6441226B1 - Process for the preparation of isotretinoin - Google Patents [patents.google.com]
- 5. cienciapr.org [cienciapr.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Synthesis of β-Ionylideneacetaldehyde via a Modified Wittig Approach
Introduction
β-Ionylideneacetaldehyde is a crucial C15 intermediate in the industrial synthesis of Vitamin A and related carotenoids.[1] Its synthesis requires the formation of a new carbon-carbon double bond, a task for which the Wittig reaction and its variants are exceptionally well-suited. The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[2][3] This method is highly valued in organic synthesis because it forms the double bond at a precise location, avoiding the isomeric mixtures that can result from other elimination reactions.[4][5]
For the synthesis of β-Ionylideneacetaldehyde, a variation of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, is often employed. The HWE reaction utilizes a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding triphenylphosphonium ylide and offers the significant advantage that the byproduct, a water-soluble phosphate ester, is easily removed during workup.[6]
This protocol details a robust three-step synthesis starting from β-ionone. The process involves:
-
An HWE reaction to extend the carbon chain and form an α,β-unsaturated ester.
-
Reduction of the ester to the corresponding allylic alcohol.
-
Selective oxidation of the alcohol to the final product, β-Ionylideneacetaldehyde.
This synthetic route is designed to maintain the required all-trans configuration of the polyene system, which is critical for its biological activity.[1]
Experimental Protocol
This protocol is based on the synthetic approach involving a Horner-Wadsworth-Emmons reaction, followed by reduction and oxidation, to yield the target compound, (2E,4E)-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienal.
Materials and Reagents
-
β-Ionone
-
Diethyl carboxymethylphosphonate
-
Sodium amide (NaNH₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄)
-
Toluene, anhydrous
-
Manganese dioxide (MnO₂)
-
Dichloromethane (CH₂Cl₂)
-
Organic solvents for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Synthesis of Ethyl β-Ionylideneacetate (HWE Reaction)
-
To a stirred suspension of sodium amide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add diethyl carboxymethylphosphonate at a controlled temperature to form the phosphonate ylide.
-
Once the ylide formation is complete, add β-ionone dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material (β-ionone) is consumed.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl β-ionylideneacetate.
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Ethanol
-
Dissolve the crude ethyl β-ionylideneacetate from Step 1 in an anhydrous solvent such as toluene or diethyl ether under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), to the cooled ester solution.[1] Alternatively, lithium aluminium hydride (LiAlH₄) can be used.[1]
-
Stir the reaction at low temperature and monitor by TLC until the ester is fully consumed.
-
Quench the reaction by the slow addition of an appropriate quenching agent (e.g., methanol, followed by water or Rochelle's salt solution for LiAlH₄ reductions).
-
Allow the mixture to warm to room temperature and perform an aqueous acidic workup.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield crude β-ionylidene ethanol.
Step 3: Oxidation of β-Ionylidene Ethanol to β-Ionylideneacetaldehyde
-
Dissolve the crude β-ionylidene ethanol from Step 2 in a suitable solvent like dichloromethane.
-
Add activated manganese dioxide (MnO₂) to the solution. A significant excess of MnO₂ is typically required for this selective oxidation of the allylic alcohol.
-
Stir the suspension vigorously at a temperature between 60-70°C for 2 to 4 hours.[1] Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the manganese salts.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the final product, β-Ionylideneacetaldehyde.
-
The crude product can be further purified by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of β-Ionylideneacetaldehyde.
| Parameter | Value | Reference |
| Starting Material | β-Ionone | [1] |
| Key Reagents | Diethyl carboxymethylphosphonate, DIBAL-H, MnO₂ | [1] |
| Oxidation Reaction Time | 2 - 4 hours | [1] |
| Oxidation Temperature | 60 - 70 °C | [1] |
| Yield (Oxidation Step) | > 90% | [1] |
| Isomeric Purity | < 5% of 9-cis isomer | [1] |
Experimental Workflow and Reaction Pathway
The diagrams below illustrate the overall experimental workflow and the chemical reaction pathway for the synthesis.
Caption: Experimental workflow for β-Ionylideneacetaldehyde synthesis.
Caption: Chemical pathway for β-Ionylideneacetaldehyde synthesis.
References
- 1. US20050027143A1 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for the Synthesis of β-Ionylideneacetaldehyde via the Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the synthesis of β-ionylideneacetaldehyde, a key intermediate in the production of Vitamin A and other retinoids. The synthesis detailed herein utilizes the Reformatsky reaction as a crucial carbon-carbon bond-forming step. While the direct synthesis of β-ionylideneacetaldehyde in a single Reformatsky step is not the preferred route, a robust two-stage process is described. This involves an initial Reformatsky reaction of β-ionone with an α-halo ester to produce ethyl β-ionylideneacetate, followed by the subsequent conversion of this ester into the target aldehyde. This document provides detailed experimental procedures, data on reaction yields and stereoselectivity, and spectroscopic information for the key compounds involved.
Introduction
The Reformatsky reaction is a well-established method in organic synthesis for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. The organozinc reagent, formed in situ, is less reactive than corresponding Grignard or organolithium reagents, allowing for its selective addition to the carbonyl group without reacting with the ester functionality. In the context of β-ionylideneacetaldehyde synthesis, this reaction provides a pathway to extend the carbon chain of β-ionone.
However, the direct synthesis of β-ionylideneacetaldehyde via a one-step Reformatsky reaction is not commonly employed. A more reliable and documented approach involves a multi-step synthesis commencing with the Reformatsky reaction of β-ionone with an α-halo ester, such as ethyl bromoacetate, to yield ethyl β-ionylideneacetate. This intermediate ester is then converted to β-ionylideneacetaldehyde through a reduction and subsequent oxidation. A significant challenge in this synthesis is controlling the stereochemistry of the newly formed double bond, as the Reformatsky reaction can produce a mixture of (E) and (Z) isomers.
Overall Synthetic Scheme
The synthesis of β-ionylideneacetaldehyde from β-ionone via the Reformatsky reaction pathway can be summarized in the following three key steps:
-
Reformatsky Reaction: Reaction of β-ionone with ethyl bromoacetate and activated zinc to form a mixture of cis- and trans-ethyl β-ionylideneacetate.
-
Reduction: Reduction of the ethyl β-ionylideneacetate to β-ionylidene-ethanol.
-
Oxidation: Oxidation of β-ionylidene-ethanol to the final product, β-ionylideneacetaldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of β-ionylideneacetaldehyde.
| Step | Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (cis:trans) | Reference |
| 1. Reformatsky Reaction | Ethyl β-ionylideneacetate | β-ionone, Ethyl bromoacetate, Zn | Toluene | 90 | ~86 (crude) | 7:3 | |
| 2. Saponification & Crystallization | trans-β-ionylideneacetic acid | Ethyl β-ionylideneacetate, NaOH | Ethanol/Water | - | ~20 | Predominantly trans | |
| 3. Reduction | β-ionylidene-ethanol | Ethyl β-ionylideneacetate, LiAlH₄ | Diethyl ether | Reflux | High | - | |
| 4. Oxidation | β-ionylideneacetaldehyde | β-ionylidene-ethanol, MnO₂ | Petroleum ether | Room Temp | High | Predominantly trans |
Note: The yield for the trans-β-ionylideneacetic acid is reported to be low after separation from the isomeric mixture. Modern chromatographic techniques may offer improved separation and yields of the desired trans-ester intermediate.
Experimental Protocols
Step 1: Synthesis of Ethyl β-Ionylideneacetate via Reformatsky Reaction
This protocol is adapted from general procedures for the Reformatsky reaction and literature mentioning the reaction with β-ionone.
Materials:
-
β-ionone
-
Ethyl bromoacetate
-
Activated zinc dust
-
Iodine (catalyst)
-
Toluene, anhydrous
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (5.0 eq) and a crystal of iodine.
-
Anhydrous toluene is added, and the mixture is stirred and heated to reflux for 5 minutes to activate the zinc, then cooled to room temperature.
-
A solution of β-ionone (1.0 eq) and ethyl bromoacetate (2.0 eq) in anhydrous toluene is added dropwise to the activated zinc suspension.
-
The reaction mixture is then heated to 90 °C and stirred for 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled to 0 °C, and water is carefully added to quench the reaction.
-
The resulting suspension is filtered to remove unreacted zinc.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with MTBE.
-
The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude ethyl β-ionylideneacetate as a mixture of cis and trans isomers.
Purification:
The crude product can be purified by silica gel column chromatography to separate the cis and trans isomers.
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene-ethanol
This protocol is based on standard literature procedures for ester reduction.
Materials:
-
Ethyl β-ionylideneacetate (trans isomer preferred)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
Sodium hydroxide solution (e.g., 15%)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A solution of ethyl β-ionylideneacetate in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield β-ionylidene-ethanol.
Step 3: Oxidation of β-Ionylidene-ethanol to β-Ionylideneacetaldehyde
This protocol utilizes manganese dioxide for the selective oxidation of the allylic alcohol.
Materials:
-
β-ionylidene-ethanol
-
Activated manganese dioxide (MnO₂)
-
Petroleum ether (or another suitable inert solvent like hexane or dichloromethane)
Procedure:
-
β-ionylidene-ethanol is dissolved in petroleum ether.
-
Activated manganese dioxide (a large excess, e.g., 5-10 eq by weight) is added to the solution.
-
The suspension is stirred vigorously at room temperature. The progress of the oxidation is monitored by TLC. This reaction can take several hours to 24 hours for completion.
-
Upon completion, the mixture is filtered through a pad of celite to remove the manganese dioxide and manganese salts. The filter cake is washed thoroughly with the solvent.
-
The combined filtrate is concentrated under reduced pressure to yield β-ionylideneacetaldehyde.
Purification:
The crude aldehyde can be purified by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of β-ionylideneacetaldehyde.
Reaction Mechanism: Reformatsky Reaction
Application Notes and Protocols for the Synthesis of trans-β-Ionylideneacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-β-Ionylideneacetaldehyde is a crucial intermediate in the synthesis of a wide range of valuable compounds, including retinoids (such as Vitamin A), carotenoids, and various fragrances.[1][2] Its conjugated polyene system requires careful synthetic strategies to maintain the desired trans stereochemistry, which is essential for its biological activity and sensory properties.[2][3] This document provides a detailed, step-by-step protocol for the synthesis of trans-β-ionylideneacetaldehyde, primarily focusing on a robust and industrially applicable three-step method starting from β-ionone.
Overview of the Synthetic Pathway
The most common and efficient synthesis of trans-β-ionylideneacetaldehyde from β-ionone involves a three-step sequence:
-
Horner-Wadsworth-Emmons (HWE) Reaction: Condensation of β-ionone with triethyl phosphonoacetate to yield ethyl β-ionylideneacetate. This reaction is favored for its high stereoselectivity, primarily affording the desired trans isomer.
-
Reduction of the Ester: The resulting ethyl β-ionylideneacetate is reduced to β-ionylidene ethanol using a suitable reducing agent.
-
Oxidation of the Alcohol: The final step involves the selective oxidation of β-ionylidene ethanol to the target aldehyde, trans-β-ionylideneacetaldehyde.
Quantitative Data Summary
The following table summarizes typical yields and isomer ratios reported for the synthesis of trans-β-ionylideneacetaldehyde.
| Step | Reaction | Reagents | Typical Yield | trans:cis Isomer Ratio | Reference |
| 1 | Horner-Wadsworth-Emmons | β-ionone, triethyl phosphonoacetate, sodium amide | Not explicitly stated for this step alone | 7:1 | [2] |
| 2 & 3 | Reduction & Oxidation | LiAlH₄, MnO₂ | >90% (for oxidation step) | >95:5 | [2] |
| Overall | Complete Synthesis | As above | ~62% (of pure trans, trans isomer) | 82:18 (before purification) | [4] |
| Alternative | Nitrile Reduction | β-ionylideneacetonitrile, DIBAL-H | Not explicitly stated | High trans selectivity | [2][3] |
Experimental Protocols
Materials and Reagents
-
β-Ionone (predominantly trans, ≥97%)
-
Triethyl phosphonoacetate
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Lithium aluminum hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)
-
Hexane (anhydrous)
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrers, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step 1: Synthesis of Ethyl β-Ionylideneacetate
This step utilizes the Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond with high trans selectivity.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), add anhydrous toluene.
-
To the stirred toluene, carefully add sodium amide.
-
Slowly add triethyl phosphonoacetate dropwise to the suspension at room temperature. The mixture will be stirred until the evolution of ammonia ceases, indicating the formation of the phosphonate ylide.
-
Add β-ionone dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude ethyl β-ionylideneacetate. This crude product can be used in the next step without further purification.
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Ethanol
The ester is reduced to the corresponding alcohol. Lithium aluminum hydride is a common and effective reducing agent for this transformation.
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous hexane or another suitable etheral solvent like THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude ethyl β-ionylideneacetate from Step 1 in anhydrous hexane and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Carefully quench the reaction by the sequential, slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with hexane.
-
The filtrate, containing the β-ionylidene ethanol, is used directly in the next step.
Step 3: Oxidation of β-Ionylidene Ethanol to trans-β-Ionylideneacetaldehyde
The final step is the selective oxidation of the primary alcohol to the aldehyde. Activated manganese dioxide (MnO₂) is a mild and efficient reagent for this purpose, minimizing over-oxidation.
Procedure:
-
To the filtrate containing β-ionylidene ethanol from Step 2, add activated manganese dioxide (MnO₂).
-
Heat the mixture to 60-70 °C and stir vigorously for 2-4 hours.[2][3] The progress of the oxidation should be monitored by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with hexane or dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude trans-β-ionylideneacetaldehyde.
-
The crude product can be purified by column chromatography on silica gel to afford the pure trans-β-ionylideneacetaldehyde.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for trans-β-Ionylideneacetaldehyde.
Safety Precautions
-
Sodium amide (NaNH₂): Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Lithium aluminum hydride (LiAlH₄): Pyrophoric and reacts violently with water. All manipulations should be carried out under a dry, inert atmosphere.
-
Organic Solvents: Toluene and hexane are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate PPE and follow standard laboratory safety procedures.
References
Application Note: Purification of Beta-Ionylideneacetaldehyde by Column Chromatography
Introduction
Beta-ionylideneacetaldehyde is a crucial C15 intermediate in the industrial synthesis of Vitamin A and other valuable retinoids.[1][2] Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and geometric isomers. Therefore, a robust purification method is essential to obtain high-purity this compound suitable for subsequent synthetic steps. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely adopted and effective technique for this purpose.
The primary challenge in the purification of aldehydes via silica gel chromatography is their potential degradation due to the acidic nature of the stationary phase. This protocol addresses this issue by employing a neutralized silica gel and an optimized solvent system to ensure high recovery and purity of the target compound.
Experimental Overview
This protocol outlines the purification of crude this compound using flash column chromatography with a silica gel stationary phase. The mobile phase consists of a non-polar solvent (hexane) and a polar modifier (ethyl acetate) to achieve optimal separation. The progress of the purification is monitored by Thin Layer Chromatography (TLC).
Detailed Experimental Protocol
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (for neutralization of silica gel, optional)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain
-
-
Equipment:
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass wool or cotton
-
Sand (acid-washed)
-
Pre-Chromatography: TLC Analysis
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.
-
Spot the crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with the chosen eluent system.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound, with good separation from impurities.
Column Preparation (Wet Packing Method)
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 98:2 hexane:ethyl acetate). Optional: To neutralize the silica gel, a small amount of triethylamine (0.1-1% v/v) can be added to the mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase during sample and eluent addition.
-
Continuously add the mobile phase to the column, ensuring the solvent level never drops below the top of the sand. Allow several column volumes of the mobile phase to pass through to equilibrate the column.
Sample Loading
-
Dissolve the crude this compound in a minimal volume of dichloromethane or the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to load evenly onto the sand layer.
-
Drain the solvent until the sample has fully entered the sand layer.
-
Gently add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is loaded onto the stationary phase.
Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in a fraction collector or test tubes.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities after the desired product has been collected.
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, GC-MS, and NMR.
Data Presentation
The following table summarizes typical parameters and expected results for the purification of this compound by flash column chromatography. These values are representative and may need to be optimized for specific reaction outcomes.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 400 mm |
| Crude Sample Load | 2.0 g |
| Mobile Phase (Initial) | 95:5 (v/v) Hexane:Ethyl Acetate |
| Mobile Phase (Gradient) | Step gradient to 90:10 (v/v) Hexane:Ethyl Acetate |
| Elution Volume | ~ 400 - 600 mL |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | > 98% |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
This application note provides a comprehensive and detailed protocol for the purification of this compound, a key intermediate in retinoid synthesis. By following this procedure, researchers can consistently obtain a high-purity product, which is crucial for the success of subsequent synthetic transformations.
References
Application Notes and Protocols for the Characterization of β-Ionylideneacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of β-Ionylideneacetaldehyde, a key intermediate in the synthesis of Vitamin A and related retinoids. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy are intended to guide researchers in establishing robust analytical methods for quality control, stability testing, and impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of β-Ionylideneacetaldehyde and its related impurities in various matrices. Due to the compound's instability, proper sample handling and method optimization are crucial for accurate analysis.
Application Note: Quantification of β-Ionylideneacetaldehyde and Related Impurities
This method is suitable for the quantitative analysis of β-Ionylideneacetaldehyde in reaction mixtures and as a pure substance. The described protocol can also be adapted for the analysis of related retinoids and carotenoid degradation products.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 100 mm, 3 µm particle size) |
| Mobile Phase | A: 5 mmol/L Ammonium acetate solution (pH adjusted to 4.5 with glacial acetic acid) : Methanol (25:75, v/v) |
| B: Methanol : Isopropanol (50:50, v/v) | |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 325 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 8-12 minutes (Varies with exact column and system) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of β-Ionylideneacetaldehyde reference standard in a suitable solvent such as ethanol or a mixture of the mobile phase.
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
-
-
Sample Preparation:
-
Dissolve the sample containing β-Ionylideneacetaldehyde in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Integrate the peak area of β-Ionylideneacetaldehyde and quantify using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like β-Ionylideneacetaldehyde, especially in complex mixtures. It provides both chromatographic separation and mass spectral information for structural elucidation.
Application Note: Identification of β-Ionylideneacetaldehyde and Related Volatiles
This protocol is designed for the qualitative and quantitative analysis of β-Ionylideneacetaldehyde, often as a product of carotenoid oxidation or as an intermediate in chemical synthesis.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | |
| Hold at 280°C for 5 min | |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as hexane or dichloromethane.
-
If necessary, perform a derivatization step to improve volatility and thermal stability, although β-Ionylideneacetaldehyde can often be analyzed directly.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
The separated components will be ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Identify the β-Ionylideneacetaldehyde peak based on its retention time and comparison of its mass spectrum with a reference library or a previously run standard.
-
The mass spectrum is expected to show a molecular ion peak (M+) at m/z 218, along with characteristic fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of β-Ionylideneacetaldehyde, providing detailed information about the carbon-hydrogen framework.
Application Note: Structural Confirmation of β-Ionylideneacetaldehyde
This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for the structural verification of β-Ionylideneacetaldehyde.
Table 3: NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Temperature | Room Temperature | Room Temperature |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified β-Ionylideneacetaldehyde sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Spectral Interpretation:
-
Analyze the chemical shifts, coupling constants, and integration of the proton signals to assign the structure.
-
Assign the carbon signals based on their chemical shifts and DEPT data.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple and rapid technique used to confirm the presence of the conjugated π-system in β-Ionylideneacetaldehyde and for quantitative analysis.
Application Note: Determination of λmax and Quantification of β-Ionylideneacetaldehyde
This protocol describes the procedure to determine the wavelength of maximum absorbance (λmax) and to quantify β-Ionylideneacetaldehyde using a UV-Vis spectrophotometer.
Table 4: UV-Vis Spectroscopy Parameters
| Parameter | Value |
| Solvent | Ethanol or Hexane |
| Wavelength Range | 200 - 600 nm |
| Cuvette Path Length | 1 cm |
| Expected λmax | Approximately 310-330 nm |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of β-Ionylideneacetaldehyde in a suitable UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).
-
-
Measurement:
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Record the UV-Vis spectrum of the sample solution from 200 to 600 nm.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Quantification (Optional):
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Application Notes and Protocols for 1H NMR Spectrum Analysis of Beta-Ionylideneacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of beta-ionylideneacetaldehyde using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the synthesis of vitamin A and other retinoids, making its structural elucidation and purity assessment crucial in pharmaceutical and chemical research.
Introduction
This compound, systematically named (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal, is an α,β-unsaturated aldehyde. Its structure features a substituted cyclohexene ring and a conjugated polyene chain with an aldehyde terminus. 1H NMR spectroscopy is a powerful analytical technique for confirming its structure by providing detailed information about the chemical environment of each proton, their connectivity, and stereochemistry.
The key structural features that can be elucidated from the 1H NMR spectrum include:
-
The chemical shifts of the aldehydic proton, which is typically found in the downfield region of the spectrum (δ 9-10 ppm).
-
The signals from the vinylic protons of the conjugated diene system.
-
The characteristic signals of the protons on the trimethyl-substituted cyclohexene ring.
-
The coupling constants between adjacent protons, which help to establish the connectivity and stereochemistry of the molecule.
Data Presentation
The following table summarizes the expected 1H NMR spectral data for this compound in deuterated chloroform (CDCl₃). Please note that as a definitive, published, and fully assigned experimental dataset was not available at the time of this writing, these values are estimated based on spectral data of structurally similar compounds, such as beta-ionone and other retinoids, and general principles of 1H NMR spectroscopy.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| H-1 (CHO) | 9.59 | d | 8.0 | 1H |
| H-2 | 5.88 | d | 8.0 | 1H |
| H-4 | 7.10 | d | 15.0 | 1H |
| H-5 | 6.15 | d | 15.0 | 1H |
| 3-CH₃ | 2.38 | s | - | 3H |
| H-8 | 2.05 | t | 6.5 | 2H |
| H-9 | 1.62 | m | - | 2H |
| H-10 | 1.48 | m | - | 2H |
| 6,6-(CH₃)₂ | 1.03 | s | - | 6H |
| 7-CH₃ | 1.73 | s | - | 3H |
Experimental Protocols
This section provides a detailed protocol for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals. Purification can be achieved by column chromatography or distillation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving this compound and has a residual proton signal that does not typically interfere with the analyte signals. Other deuterated solvents like acetone-d₆ or benzene-d₆ can also be used depending on the specific experimental requirements.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and a small amount of TMS.
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 or 500 MHz
-
Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width (SW): 0 to 12 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample. More scans may be required for dilute samples.
-
Temperature: 298 K (25 °C)
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
-
Analysis of Coupling Patterns: Analyze the multiplicity and measure the coupling constants for each signal.
Mandatory Visualizations
The following diagrams illustrate the structure of this compound and a typical workflow for its 1H NMR analysis.
Caption: Structure of this compound.
Caption: Workflow for 1H NMR analysis.
Application Notes and Protocols for the Interpretation of the 13C NMR Spectrum of β-Ionylideneacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ionylideneacetaldehyde is a C15 aldehyde belonging to the family of apocarotenoids, which are oxidative cleavage products of carotenoids. Its structure features a β-ionone ring and a conjugated polyene side chain, making it a valuable intermediate in the synthesis of vitamin A and other retinoids. The structural elucidation and purity assessment of β-ionylideneacetaldehyde are critical for its application in research and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous characterization of its molecular structure. These application notes provide a detailed guide to the interpretation of the 13C NMR spectrum of β-ionylideneacetaldehyde, including predicted chemical shift assignments and a comprehensive experimental protocol for data acquisition.
Predicted 13C NMR Data
Table 1: Predicted 13C NMR Chemical Shifts for β-Ionylideneacetaldehyde
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Notes |
| 1 | ~193.5 | Doublet | Aldehyde carbonyl carbon, deshielded. |
| 2 | ~130.0 | Doublet | Olefinic CH. |
| 3 | ~155.0 | Singlet | Olefinic quaternary carbon, deshielded by methyl group. |
| 4 | ~131.0 | Doublet | Olefinic CH. |
| 5 | ~138.0 | Doublet | Olefinic CH. |
| 6 | ~130.5 | Singlet | Olefinic quaternary carbon in the ring. |
| 7 | ~137.5 | Singlet | Olefinic quaternary carbon in the ring. |
| 8 | ~34.5 | Singlet | Quaternary carbon in the ring. |
| 9 | ~19.5 | Triplet | Methylene carbon in the ring. |
| 10 | ~40.0 | Triplet | Methylene carbon in the ring. |
| 11 | ~33.0 | Triplet | Methylene carbon in the ring. |
| 12 | ~29.0 | Quartet | Gem-dimethyl carbon. |
| 13 | ~27.0 | Quartet | Gem-dimethyl carbon. |
| 14 | ~22.0 | Quartet | Methyl carbon on the ring. |
| 15 | ~13.0 | Quartet | Methyl carbon on the side chain. |
Disclaimer: The chemical shift values presented are predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Structural Diagram and Numbering
The following diagram illustrates the chemical structure of β-ionylideneacetaldehyde with the IUPAC numbering system used for the predicted 13C NMR assignments.
Caption: Chemical structure of β-ionylideneacetaldehyde with carbon numbering for NMR assignments.
Experimental Protocol for 13C NMR Spectroscopy
This protocol provides a general procedure for acquiring a high-quality 13C NMR spectrum of β-ionylideneacetaldehyde.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds like β-ionylideneacetaldehyde.
-
Concentration: Dissolve 10-50 mg of β-ionylideneacetaldehyde in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the solvent, a small amount can be added.
2. NMR Spectrometer Setup
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency on the deuterium signal of the solvent. Perform shimming on the lock signal to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.
3. Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts, typically from 0 to 220 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Pulse Angle: A flip angle of 30-45 degrees is often used to reduce the experiment time without significant loss of signal for carbons with long relaxation times.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
4. Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Workflow for 13C NMR Spectrum Interpretation
The following diagram outlines the logical workflow for acquiring and interpreting the 13C NMR spectrum of β-ionylideneacetaldehyde.
Caption: Workflow for acquiring and interpreting the 13C NMR spectrum.
Conclusion
The interpretation of the 13C NMR spectrum is a fundamental step in the structural characterization of β-ionylideneacetaldehyde. By following the provided experimental protocol and using the predicted chemical shift data as a reference, researchers can confidently identify and assign the carbon signals in the spectrum. This information is invaluable for confirming the identity and purity of the compound, which is essential for its use in scientific research and drug development. For definitive assignments, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC) experiments are recommended.
Application Notes and Protocols for the Identification of β-Ionylideneacetaldehyde by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and semi-quantitative analysis of β-ionylideneacetaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). β-Ionylideneacetaldehyde is a key apocarotenoid intermediate in the biosynthesis of vitamin A and other retinoids, formed through the eccentric cleavage of β-carotene. Its volatile nature makes it amenable to analysis by headspace GC-MS. This protocol outlines procedures for sample preparation, including headspace solid-phase microextraction (HS-SPME), GC-MS instrument parameters, and data analysis. Additionally, a representative table of quantitative data for related apocarotenoids and a diagram of the relevant metabolic pathway are provided to aid in research and drug development applications.
Introduction
β-Ionylideneacetaldehyde is a C15 apocarotenoid aldehyde that serves as a crucial precursor in the synthesis of retinoids, including retinal and retinoic acid. It is naturally formed in organisms through the enzymatic cleavage of β-carotene at the 9',10' double bond by the β-carotene oxygenase 2 (BCO2) enzyme[1][2]. Due to its role in the retinoid metabolic pathway, the accurate identification and quantification of β-ionylideneacetaldehyde are of significant interest in various fields, including biochemistry, nutrition, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of β-ionylideneacetaldehyde[3][4]. This protocol provides a comprehensive guide for its identification.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is ideal for concentrating volatile and semi-volatile analytes from a sample matrix into a coated fiber prior to GC-MS analysis.
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))[3]
-
Heating block or water bath with agitation
-
Internal standard (e.g., β-ionone-d3 or a suitable non-endogenous volatile compound)
-
Sample matrix (e.g., cell culture media, plant homogenate, or purified enzyme reaction mixture)
-
Sodium chloride (NaCl)
Procedure:
-
Place a precisely weighed or measured amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.
-
If the sample is aqueous, add NaCl to saturate the solution (approximately 30% w/v) to increase the volatility of the target analyte by the "salting-out" effect.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the magnetic screw cap.
-
Place the vial in the heating block or water bath and equilibrate the sample at a specific temperature (e.g., 60-80°C) with constant agitation for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass spectrometer (MS) detector.
GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[4] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for high sensitivity) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Analysis:
-
Identification: The identification of β-ionylideneacetaldehyde is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard or with a reference mass spectral library (e.g., NIST/Wiley). The mass spectrum of β-ionylideneacetaldehyde is expected to show a molecular ion peak (m/z 218) and characteristic fragment ions.
-
Quantification: For semi-quantitative or quantitative analysis, a calibration curve can be constructed by analyzing a series of standards of known concentrations. The ratio of the peak area of β-ionylideneacetaldehyde to the peak area of the internal standard is plotted against the concentration.
Data Presentation
The following table provides representative concentration ranges for related apocarotenoids found in different biological matrices, which can serve as a reference for expected concentrations in similar samples.
| Apocarotenoid | Matrix | Concentration Range | Reference |
| β-Ionone | Wine | 0.003 - 1 µg/L | [5] |
| β-Ionone | Arabidopsis Tissues | 0.384 - 0.640 µg/L | [3][6] |
| Dihydro-β-ionone | Osmanthus fragrans | - | [7] |
| β-Cyclocitral | Citrus Peel | - | [8] |
| Geranylacetone | Tomato | - |
Mandatory Visualization
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Volatile apocarotenoid discovery and quantification in Arabidopsis thaliana: optimized sensitive analysis via HS-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Robust LC-MS/MS Method for the Quantification of Beta-Ionylideneacetaldehyde in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of beta-ionylideneacetaldehyde in biological matrices such as plasma and serum. This compound is a key intermediate in the synthesis of various carotenoids and retinoids and its accurate quantification is crucial for metabolic studies and in the development of related therapeutic agents. This method utilizes a straightforward sample preparation procedure involving protein precipitation followed by liquid-liquid extraction, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reverse-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing excellent sensitivity and specificity.
Introduction
This compound is an α,β-unsaturated aldehyde that plays a significant role in various biological pathways. Its quantification in complex biological samples is challenging due to its reactive nature and typically low concentrations.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the necessary selectivity and sensitivity for reliable measurement of such analytes in complex matrices.[2][3][4] This method has been developed to provide researchers, scientists, and drug development professionals with a robust protocol for the accurate determination of this compound concentrations. The use of a stable isotope-labeled internal standard is recommended to ensure the accuracy and precision of the method.[5]
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma/serum (blank)
Sample Preparation
A protein precipitation followed by liquid-liquid extraction procedure is employed to extract this compound and the internal standard from the biological matrix.
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound-d5 in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 8 psi.
-
MRM Transitions: The following MRM transitions are proposed. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 205.2 | 159.1 (Quantifier) | 150 | 25 |
| 205.2 | 133.1 (Qualifier) | 150 | 35 | |
| This compound-d5 (IS) | 210.2 | 164.1 | 150 | 25 |
Data Presentation
The quantitative data for the method validation should be summarized in the following tables. The values presented are for illustrative purposes and should be determined experimentally.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | R² |
| This compound | 1 - 1000 | y = 0.0025x + 0.001 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 50 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Experimental Protocols in Detail
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the internal standard into separate volumetric flasks and dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create working solutions for the calibration curve and quality control (QC) samples.
Calibration Curve and Quality Control Sample Preparation
-
Calibration Standards: Spike blank plasma/serum with the appropriate working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank plasma/serum at four concentration levels: lower limit of quantification (LLOQ), low, mid, and high.
Data Analysis
Peak integration and quantification are performed using the instrument's software. The concentration of this compound in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Visualizations
Caption: Overall workflow for the LC-MS/MS quantification of this compound.
Caption: Detailed sample preparation protocol for this compound extraction.
References
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of beta-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. forensicrti.org [forensicrti.org]
- 5. Separation of alpha-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Synthesis of β-Ionylideneacetaldehyde using Triethyl Phosphonoacetate
Introduction
β-Ionylideneacetaldehyde is a crucial C15 intermediate in the industrial synthesis of Vitamin A and other related carotenoids.[1][2] Its synthesis from the readily available starting material, β-ionone, is a key process in the production of these vital compounds. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing triethyl phosphonoacetate, offers a reliable and stereoselective method for the formation of the carbon-carbon double bond, favoring the desired E-isomer.[3][4][5] This protocol outlines a three-step synthesis of β-ionylideneacetaldehyde from β-ionone, proceeding through a Horner-Wadsworth-Emmons olefination, followed by reduction of the resulting ester and subsequent oxidation to the final aldehyde.
Overall Reaction Scheme
The synthesis of β-ionylideneacetaldehyde from β-ionone is a three-step process:
-
Step 1: Horner-Wadsworth-Emmons Reaction: β-Ionone is condensed with triethyl phosphonoacetate to yield ethyl β-ionylideneacetate.[1][2]
-
Step 2: Reduction: The ethyl β-ionylideneacetate is reduced to β-ionylidene alcohol.
-
Step 3: Oxidation: The β-ionylidene alcohol is oxidized to the final product, β-ionylideneacetaldehyde.[1][2]
Caption: Overall reaction scheme for the synthesis of β-ionylideneacetaldehyde.
Experimental Protocols
Step 1: Synthesis of Ethyl β-Ionylideneacetate via Horner-Wadsworth-Emmons Reaction
This step involves the condensation of β-ionone with triethyl phosphonoacetate in the presence of a strong base.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| β-Ionone | 192.30 | 1.00 kg | Starting material |
| Triethyl phosphonoacetate | 224.19 | 1.40 kg | HWE reagent |
| Sodium amide | 39.01 | 0.236 kg | Base |
| Toluene | - | 9.0 L | Solvent |
| Water | - | 4.0 L | For workup |
| Nitrogen gas | - | - | For inert atmosphere |
Procedure:
-
To a stirred mixture of sodium amide (0.236 kg) in toluene (6.5 L) under a nitrogen atmosphere, a solution of triethyl phosphonoacetate (1.40 kg) in toluene (1.0 L) is added at approximately 40°C.[1][2]
-
The reaction mixture is stirred at 40-45°C for six hours.[1][2]
-
The mixture is then cooled to 0-5°C.
-
A solution of β-ionone (1.00 kg) in toluene (1.5 L) is slowly added at a temperature of 0-10°C.[1][2]
-
The reaction mixture is then stirred at 65°C for 15 hours.[1][2]
-
After cooling to 20-25°C, water (4.0 L) is added to the reaction mixture, followed by stirring for another 15 minutes.[1][2]
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield ethyl β-ionylideneacetate. The product is obtained as a mixture of 9-cis and 9-trans isomers, typically in a ratio of 1:7.[1][2]
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Alcohol
This step involves the reduction of the ester functional group to an alcohol. Diisobutylaluminum hydride (DIBAL-H) is a suitable reducing agent for this transformation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| Ethyl β-ionylideneacetate | 262.40 | 1.00 eq | Product from Step 1 |
| Diisobutylaluminum hydride (DIBAL-H) | 142.22 | 2.2 eq | Reducing agent |
| Toluene | - | - | Solvent |
| Methanol | - | - | For quenching |
| Saturated Rochelle's salt solution | - | - | For workup |
| Diethyl ether | - | - | Extraction solvent |
Procedure:
-
A solution of ethyl β-ionylideneacetate in anhydrous toluene is cooled to -78°C under a nitrogen atmosphere.
-
A solution of DIBAL-H (typically 1.0-1.5 M in a hydrocarbon solvent) is added dropwise, maintaining the temperature below -70°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of methanol at -78°C.
-
The mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, followed by vigorous stirring until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield β-ionylidene alcohol.
Step 3: Oxidation of β-Ionylidene Alcohol to β-Ionylideneacetaldehyde
This final step involves the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Comments |
| β-Ionylidene alcohol | 220.35 | 1.00 eq | Product from Step 2 |
| Activated Manganese Dioxide (MnO₂) | 86.94 | 5-10 eq | Oxidizing agent |
| Toluene | - | - | Solvent |
| Celite® | - | - | Filtration aid |
Procedure:
-
A solution of β-ionylidene alcohol in toluene is treated with activated manganese dioxide.
-
The resulting suspension is stirred vigorously at 60-70°C for 2-4 hours.[1][2] The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite® to remove the manganese salts.
-
The filter cake is washed with fresh toluene.
-
The combined filtrate is concentrated under reduced pressure to afford the crude β-ionylideneacetaldehyde.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Experimental workflow for the oxidation of β-ionylidene alcohol.
Data Summary
| Step | Product | Key Intermediate/Product Data |
| 1 | Ethyl β-ionylideneacetate | 9-cis:9-trans isomer ratio of approximately 1:7.[1][2] |
| 3 | β-Ionylideneacetaldehyde | - |
Note: Yields are not explicitly stated in all cited sources and can vary based on reaction scale and purification methods.
Conclusion
The described three-step protocol provides a robust and scalable method for the synthesis of β-ionylideneacetaldehyde from β-ionone. The use of the Horner-Wadsworth-Emmons reaction in the initial step ensures good stereocontrol, leading predominantly to the desired trans-isomer of the intermediate ester. Subsequent reduction and oxidation steps are efficient transformations that complete the synthesis of this key Vitamin A precursor. Researchers should pay close attention to the reaction conditions, particularly temperature control during the reduction step, to ensure optimal yields and purity of the final product.
References
- 1. EP1421054A2 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Preparation of β-Ionylideneacetaldehyde via Manganese Dioxide Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-ionylideneacetaldehyde, a crucial intermediate in the manufacturing of Vitamin A and related retinoids like tretinoin and isotretinoin.[1][2][3] The featured synthesis employs a robust and industrially scalable method involving the selective oxidation of β-ionylidene alcohol using activated manganese dioxide.
Introduction
β-Ionylideneacetaldehyde is a key C15 building block in the chemical synthesis of various carotenoids and retinoids.[3] Achieving high stereoselectivity for the trans isomer is often a primary challenge in its preparation. The protocol outlined below describes a multi-step synthesis commencing from β-ionone, which culminates in a high-yield oxidation step using manganese dioxide, favoring the formation of the desired trans-β-ionylideneacetaldehyde.[4] This method circumvents the need for extensive chromatographic purification, making it suitable for large-scale production.[1][4]
Manganese dioxide (MnO₂) is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones.[5][6] The reaction is heterogeneous, occurring on the surface of the MnO₂ particles, and is believed to proceed through a radical mechanism.[7] The efficiency of the oxidation can be influenced by the method of preparation and the activation of the manganese dioxide.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthesis protocol.
| Step | Product | Reagents | Solvent(s) | Yield | Purity/Isomer Ratio | Reference |
| 1. Horner-Wadsworth-Emmons Reaction | Ethyl β-ionylideneacetate | β-Ionone, Triethyl phosphonoacetate, Sodium amide | Toluene | 87% | Mixture of 9-cis and 9-trans isomers (1:7 ratio) | [4] |
| 2. Reduction | β-Ionylidene alcohol | Ethyl β-ionylideneacetate, Lithium aluminium hydride | Hexane, Tetrahydrofuran | - | - | [1][4] |
| 3. Oxidation | trans-β-Ionylideneacetaldehyde | β-Ionylidene alcohol, Manganese dioxide | Hexane | >90% | <5% of 9-cis isomer | [4] |
Experimental Protocols
Preparation of Ethyl β-ionylideneacetate (Horner-Wadsworth-Emmons Reaction)
This step involves the condensation of β-ionone with triethyl phosphonoacetate to form the corresponding α,β-unsaturated ester.
Materials:
-
β-Ionone
-
Triethyl phosphonoacetate
-
Sodium amide
-
Toluene
-
Water
-
Nitrogen gas supply
-
Reaction vessel with stirring and temperature control
Procedure:
-
Under a nitrogen atmosphere, add sodium amide (0.236 kg) to toluene (6.5 L) in a suitable reaction vessel.
-
With stirring, add a solution of triethyl phosphonoacetate (1.40 kg) in toluene (1 L) at approximately 40°C.
-
Stir the reaction mixture at 40-45°C for six hours.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of β-ionone (1 kg) in toluene (1.5 L) at a temperature between 0-10°C.
-
Stir the reaction mixture at 65°C for 15 hours.
-
Cool the mixture to 20-25°C.
-
Add water (4 L) and stir for an additional 15 minutes.
-
Separate the toluene layer and distill under vacuum at 60-80°C to yield ethyl β-ionylideneacetate.[4]
Preparation of β-Ionylidene alcohol (Reduction)
The ester obtained in the previous step is reduced to the corresponding allylic alcohol.
Materials:
-
Ethyl β-ionylideneacetate
-
Lithium aluminium hydride (LiAlH₄)
-
Hexanes
-
Tetrahydrofuran (THF)
-
Sulfuric acid
-
Nitrogen gas supply
-
Reaction vessel with stirring and temperature control
Procedure:
-
Under a nitrogen atmosphere, add lithium aluminium hydride (0.11 kg) to a mixture of hexanes and tetrahydrofuran (4.5:1 L).
-
Stir the mixture for 30 minutes and then cool to 5-10°C.
-
Slowly add a solution of ethyl β-ionylideneacetate (1 kg) in hexane at 10-12°C with stirring.
-
Continue stirring for one hour at the same temperature.
-
Cool the reaction mixture to 0-2°C.
-
Very slowly, add sulfuric acid (0.88 L) while maintaining the temperature between 0-10°C over a period of 40-50 minutes.
-
Stir the mixture at 10-12°C for one hour. The resulting organic layer containing β-ionylidene alcohol is used directly in the next step.[1][4]
Preparation of trans-β-Ionylideneacetaldehyde (Manganese Dioxide Oxidation)
The final step involves the selective oxidation of the allylic alcohol to the aldehyde.
Materials:
-
Solution of β-Ionylidene alcohol in hexane (from the previous step)
-
Activated Manganese Dioxide (MnO₂)
-
Reaction vessel with stirring and temperature control
Procedure:
-
To the solution of β-ionylidene alcohol from the previous step, add activated manganese dioxide.
-
Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and filter to remove the manganese dioxide and its byproducts.
-
The filtrate, containing the desired trans-β-ionylideneacetaldehyde, can be further purified if necessary, although this process yields a product with high purity.[4]
Diagrams
Reaction Pathway
Caption: Synthetic pathway for β-ionylideneacetaldehyde.
Experimental Workflow
Caption: Experimental workflow for β-ionylideneacetaldehyde synthesis.
References
- 1. US20050027143A1 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. WO2003018522A3 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound|CAS 3917-41-7|RUO [benchchem.com]
- 4. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Application Notes: In Vitro Biological Assays for β-Ionylideneacetaldehyde Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Ionylideneacetaldehyde is a C15 apocarotenoid and a key intermediate in the synthesis of Vitamin A and related retinoids.[1] While its role as a synthetic precursor is well-established, its intrinsic biological activities are an area of emerging research. Given its structural similarity to other biologically active aldehydes and retinoids, β-ionylideneacetaldehyde is a candidate for investigation in several therapeutic areas, notably oncology and inflammation.
These application notes provide a comprehensive overview of standard in vitro assays to characterize the biological activity of β-ionylideneacetaldehyde. Detailed protocols for cytotoxicity, apoptosis, and anti-inflammatory assays are provided, along with frameworks for investigating its effects on key cellular signaling pathways.
Anti-Cancer and Cytotoxicity Assays
A primary step in evaluating the anti-cancer potential of a compound is to determine its effect on cancer cell viability and proliferation.[2] Tetrazolium reduction assays are robust, colorimetric methods widely used for this purpose.[2] These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[3]
Principle of Tetrazolium Reduction Assays (MTT & XTT)
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, that can reduce tetrazolium salts into colored formazan products.[4][5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Is reduced to a purple, water-insoluble formazan, requiring a solubilization step before absorbance measurement.[3][5]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Is reduced to an orange, water-soluble formazan, which simplifies the protocol by eliminating the need for solubilization.[6]
Data Presentation: Cytotoxicity of β-Ionylideneacetaldehyde
Quantitative data from cytotoxicity assays are typically presented as IC50 values, which represent the concentration of a compound required to inhibit cell viability by 50%. Due to a lack of specific published IC50 values for β-ionylideneacetaldehyde, the following table is provided as a template for data presentation.
Table 1: Illustrative Cytotoxicity Profile of β-Ionylideneacetaldehyde (IC50 in µM)
| Cell Line | Cancer Type | 24h Incubation | 48h Incubation | 72h Incubation |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| MDA-MB-231 | Breast Adenocarcinoma | Data | Data | Data |
| HCT-116 | Colorectal Carcinoma | Data | Data | Data |
| A549 | Lung Carcinoma | Data | Data | Data |
| PC-3 | Prostate Cancer | Data | Data | Data |
Note: This table is a template. Specific IC50 values need to be determined experimentally.
Experimental Workflow: Cell Viability Assay
Detailed Protocol: MTT Cell Viability Assay
This protocol is a general guideline and requires optimization for specific cell lines and experimental conditions.[5]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of β-ionylideneacetaldehyde in the appropriate cell culture medium. A suitable solvent like DMSO should be used, ensuring the final concentration does not exceed a non-toxic level (typically <0.5%).[5]
-
Include necessary controls: Untreated cells, vehicle control (medium with solvent), and a medium-only blank.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations.
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO, or 16% SDS in 40% DMF) to each well to dissolve the crystals.[4][5]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[5]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][7]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Apoptosis Assays
To determine if cytotoxicity is mediated by programmed cell death, specific apoptosis assays are necessary.[8] Apoptosis is a multi-stage process involving early events like phosphatidylserine (PS) externalization and late-stage events like DNA fragmentation.[8][9]
Principle of Apoptosis Assays
-
Annexin V Staining: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[8] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells via flow cytometry or fluorescence microscopy.[9]
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) detects DNA fragmentation, a hallmark of late-stage apoptosis.[8] It enzymatically labels the free 3'-OH ends of fragmented DNA.[10]
Data Presentation: Apoptosis Induction by β-Ionylideneacetaldehyde
Results are typically presented as the percentage of cells in different populations (viable, early apoptotic, late apoptotic/necrotic).
Table 2: Illustrative Apoptosis Profile of β-Ionylideneacetaldehyde in HCT-116 Cells (48h)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| 0 (Control) | Data | Data | Data |
| IC50 / 2 | Data | Data | Data |
| IC50 | Data | Data | Data |
| IC50 * 2 | Data | Data | Data |
Note: This table is a template. Specific percentages need to be determined experimentally via flow cytometry.
Experimental Workflow: Annexin V Apoptosis Assay
References
- 1. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark | MDPI [mdpi.com]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic analysis of the MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Retinoid Activity of β-Ionylideneacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including cell growth, differentiation, and apoptosis.[1] Their effects are primarily mediated by nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[2][3]
β-Ionylideneacetaldehyde is a carbonyl compound possessing a β-ionone ring, a structural feature essential for provitamin A activity. Structurally similar to retinal (retinaldehyde), the immediate precursor to retinoic acid, β-ionylideneacetaldehyde is a candidate for exhibiting retinoid-like activity. This potential activity may arise from its direct interaction with retinoid receptors or through its intracellular conversion to a more active metabolite.
These application notes provide detailed protocols for cell-based assays to determine the retinoid activity of β-ionylideneacetaldehyde. The primary method described is a luciferase reporter gene assay, a highly sensitive and quantitative method for assessing the activation of the RAR/RXR signaling pathway.[2] Additionally, a protocol for a cytotoxicity assay is included to ensure that the observed effects are not due to cellular toxicity.
Principle of the Assays
RAR/RXR Luciferase Reporter Gene Assay
This assay utilizes a mammalian cell line co-transfected with two plasmids:
-
RARE-Luciferase Reporter Plasmid: This plasmid contains a firefly luciferase gene under the control of a minimal promoter fused to multiple copies of a RARE. When a compound with retinoid activity binds to and activates the endogenous RAR/RXR heterodimers, the complex binds to the RAREs and drives the expression of firefly luciferase.
-
Constitutive Renilla Luciferase Control Plasmid: This plasmid expresses Renilla luciferase from a constitutive promoter (e.g., SV40 or CMV). It serves as an internal control to normalize for variations in transfection efficiency, cell number, and viability.[4]
The retinoid activity of β-ionylideneacetaldehyde is quantified by measuring the luminescence produced by both luciferases. The firefly luciferase signal is normalized to the Renilla luciferase signal, and the resulting ratio is indicative of the compound's ability to activate the retinoid signaling pathway.
Cytotoxicity Assay
A cytotoxicity assay is essential to rule out the possibility that the observed changes in the reporter gene assay are due to adverse effects of the test compound on cell viability. A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of their viability.
Data Presentation
The quantitative data obtained from the luciferase reporter gene assay should be summarized in a structured table for clear comparison and analysis. The following is an example of how to present the data for β-ionylideneacetaldehyde, alongside a positive control such as all-trans retinoic acid (ATRA).
Table 1: Example Retinoid Activity of β-Ionylideneacetaldehyde and All-Trans Retinoic Acid (ATRA) in a RARE-Luciferase Reporter Assay
| Compound | Concentration (M) | Normalized Luciferase Activity (Firefly/Renilla) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | - | 1.0 ± 0.1 | 1.0 |
| β-Ionylideneacetaldehyde | 1 x 10⁻⁹ | 1.5 ± 0.2 | 1.5 |
| 1 x 10⁻⁸ | 3.2 ± 0.4 | 3.2 | |
| 1 x 10⁻⁷ | 7.8 ± 0.9 | 7.8 | |
| 1 x 10⁻⁶ | 15.2 ± 1.8 | 15.2 | |
| 1 x 10⁻⁵ | 16.1 ± 2.0 | 16.1 | |
| All-Trans Retinoic Acid (ATRA) | 1 x 10⁻¹⁰ | 2.5 ± 0.3 | 2.5 |
| 1 x 10⁻⁹ | 10.5 ± 1.2 | 10.5 | |
| 1 x 10⁻⁸ | 25.8 ± 3.1 | 25.8 | |
| 1 x 10⁻⁷ | 30.1 ± 3.5 | 30.1 | |
| 1 x 10⁻⁶ | 31.5 ± 3.7 | 31.5 |
Calculated EC₅₀ Values:
-
β-Ionylideneacetaldehyde: Approximately 5 x 10⁻⁸ M
-
All-Trans Retinoic Acid (ATRA): Approximately 2 x 10⁻⁹ M
Experimental Protocols
Protocol 1: RARE-Luciferase Reporter Gene Assay
Materials:
-
HEK293T or other suitable mammalian cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
RARE-Luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
β-Ionylideneacetaldehyde
-
All-Trans Retinoic Acid (ATRA) as a positive control
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. A typical ratio is 100 ng of RARE-luciferase plasmid and 10 ng of Renilla luciferase plasmid per well.
-
Add the transfection complex to the cells and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of β-ionylideneacetaldehyde and ATRA in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the plate for an additional 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.[5] This typically involves adding a luciferase assay reagent to lyse the cells and measure firefly luciferase activity, followed by the addition of a second reagent to quench the firefly signal and measure Renilla luciferase activity.[5]
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings by dividing by the Renilla luciferase readings for each well.[1]
-
Calculate the fold induction by dividing the normalized luciferase activity of the compound-treated wells by the average normalized activity of the vehicle control wells.[5]
-
Plot the fold induction against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Materials:
-
HEK293T or the same cell line used in the reporter assay
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
β-Ionylideneacetaldehyde
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well clear plate at the same density as for the luciferase assay.
-
After 24 hours, treat the cells with the same concentrations of β-ionylideneacetaldehyde used in the reporter assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubate for the same duration as the compound treatment in the reporter assay (24 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration by dividing the absorbance of the treated wells by the absorbance of the vehicle control wells and multiplying by 100.
-
Plot the percentage of cell viability against the compound concentration.
-
Mandatory Visualizations
Caption: Retinoid Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
References
Application Notes and Protocols: A Tiered Approach to Developing a Retinoid Activity Assay for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, metabolites of vitamin A, are crucial signaling molecules that regulate a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[1] Their therapeutic potential in oncology and dermatology has led to the development of synthetic retinoids.[2] The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3] Upon ligand binding, these receptors form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[3]
The development of novel compounds with retinoid-like activity requires robust and efficient screening assays to characterize their potency, efficacy, and mechanism of action. This document provides a detailed, tiered approach for assessing the retinoid activity of novel compounds, encompassing a primary high-throughput screening assay followed by secondary assays for more in-depth characterization. The protocols provided herein are intended to guide researchers in establishing a comprehensive screening cascade.
Tiered Assay Strategy
A tiered approach is recommended to efficiently screen and characterize novel compounds. This strategy begins with a high-throughput primary assay to identify active compounds ("hits") from a larger library. Subsequently, hits are subjected to more detailed secondary assays to confirm their activity, determine their potency, and elucidate their mechanism of action.
Figure 1: A tiered experimental workflow for screening novel retinoid compounds.
Data Presentation: Summarizing Quantitative Data
Clear and concise data presentation is crucial for comparing the activity of multiple compounds. The following tables provide templates for summarizing the quantitative data obtained from the described assays.
Table 1: Summary of Retinoid Activity from Reporter Gene Assay
| Compound ID | EC50 (nM) | Max Response (% of ATRA) |
| Novel Cmpd 1 | 15.2 | 95 |
| Novel Cmpd 2 | 89.7 | 65 |
| Novel Cmpd 3 | >1000 | 5 |
| ATRA (Control) | 5.8 | 100 |
EC50: Half-maximal effective concentration. ATRA: All-trans retinoic acid.
Table 2: Summary of RARα Competitive Binding Affinity
| Compound ID | IC50 (nM) | Ki (nM) |
| Novel Cmpd 1 | 25.4 | 12.1 |
| Novel Cmpd 2 | 150.3 | 71.8 |
| ATRA (Control) | 10.5 | 5.0 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 3: Summary of HL-60 Cell Differentiation Activity
| Compound ID | Concentration (µM) | % NBT Positive Cells (Day 4) |
| Novel Cmpd 1 | 1 | 85 ± 5 |
| Novel Cmpd 2 | 1 | 42 ± 8 |
| Vehicle (Control) | - | 5 ± 2 |
| ATRA (Control) | 1 | 92 ± 4 |
NBT: Nitroblue tetrazolium. Data are presented as mean ± standard deviation.
Experimental Protocols
Tier 1: High-Throughput Reporter Gene Assay
This assay provides a functional measure of a compound's ability to activate RAR-mediated gene transcription.[3] A luciferase reporter gene is placed under the control of a promoter containing RAREs.
Signaling Pathway
Figure 2: Retinoid-activated luciferase reporter gene signaling pathway.
Protocol: Dual-Luciferase Reporter Assay [4][5]
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
RARE-Firefly Luciferase reporter plasmid
-
Renilla Luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
Novel compounds and All-trans retinoic acid (ATRA)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARE-Firefly Luciferase reporter plasmid and the Renilla Luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. A 10:1 ratio of reporter to control plasmid is a good starting point.[4]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the novel compounds or ATRA. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement:
-
Transfer the cell lysate to a white 96-well luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the compound concentration to generate dose-response curves and calculate EC50 values.
Tier 2: Secondary Assays
This assay determines the ability of a novel compound to directly bind to RARs by competing with a radiolabeled known ligand.[3][6]
Protocol: Radioligand Binding Assay [3][6]
Materials:
-
Recombinant human RARα, RARβ, or RARγ protein
-
[3H]-all-trans retinoic acid ([3H]-ATRA)
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Novel compounds and unlabeled ATRA
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of [3H]-ATRA (typically at or below its Kd), and varying concentrations of the novel compound or unlabeled ATRA.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-ATRA against the concentration of the novel compound. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
This assay assesses the functional ability of a novel compound to induce cellular differentiation, a hallmark of retinoid activity. The human promyelocytic leukemia cell line, HL-60, is a well-established model for retinoid-induced granulocytic differentiation.[1][2]
Protocol: HL-60 Cell Differentiation Assay [7][8]
Materials:
-
HL-60 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Novel compounds and ATRA
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in suspension. Seed the cells at a density of 2 x 10^5 cells/mL and treat with the novel compounds (e.g., 1 µM) or ATRA as a positive control. Include a vehicle control.
-
Incubation: Incubate the cells for 4-6 days.
-
NBT Reduction Assay:
-
Harvest the cells by centrifugation.
-
Resuspend the cells in fresh medium containing NBT and PMA.
-
Incubate at 37°C for 30 minutes.
-
-
Microscopic Analysis: Count the number of cells containing blue-black formazan deposits (NBT-positive cells) under a light microscope. Differentiated cells will be able to reduce the yellow NBT to the insoluble blue formazan.
-
Data Analysis: Express the results as the percentage of NBT-positive cells.
Alternative Differentiation Model: F9 Embryonal Carcinoma Cells
F9 embryonal carcinoma cells can be induced to differentiate into parietal endoderm by retinoids.[9] Differentiation can be assessed by measuring the production of laminin, an extracellular matrix protein, using an ELISA.[9][10]
Conclusion
The described tiered approach, combining a high-throughput reporter gene assay with more detailed binding and cell differentiation assays, provides a robust framework for the identification and characterization of novel compounds with retinoid activity. The detailed protocols and data presentation guidelines offered in these application notes are intended to facilitate the successful implementation of these assays in a research and drug discovery setting. Careful execution of these experiments and clear interpretation of the data will enable the advancement of promising new therapeutic agents.
References
- 1. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Assessment of retinoid-induced differentiation of F9 embryonal carcinoma cells with an enzyme-linked immunoadsorbent assay for laminin: statistical comparison of dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of retinoic acid and retinol during differentiation of F9 embryonal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of β-Ionylideneacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of β-Ionylideneacetaldehyde, a key intermediate for Vitamin A and related compounds.
Troubleshooting Guides
Low yield or purity in the synthesis of β-Ionylideneacetaldehyde can arise from issues in the three main stages of the common synthetic route: the Horner-Wadsworth-Emmons (HWE) reaction, the reduction of the resulting ester, and the final oxidation to the aldehyde. The following tables outline common problems, their potential causes, and recommended solutions.
Stage 1: Horner-Wadsworth-Emmons (HWE) Condensation
The HWE reaction is employed to form the carbon-carbon double bond, extending the side chain of β-ionone. Achieving high (E)-stereoselectivity is crucial for maximizing the yield of the desired trans-isomer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl β-Ionylideneacetate | - Incomplete deprotonation of triethyl phosphonoacetate.- Steric hindrance.- Inappropriate solvent. | - Use a strong, non-nucleophilic base such as sodium amide or sodium hydride.- Ensure anhydrous reaction conditions as the phosphonate carbanion is basic.- Tetrahydrofuran (THF) is a commonly used solvent for this reaction. |
| Poor (E/Z) Stereoselectivity | - Reaction conditions favoring the kinetic (Z)-isomer.- Inappropriate base or solvent. | - The HWE reaction generally favors the formation of the more stable (E)-alkene.[1] Using unstabilized ylids can sometimes lead to lower selectivity.- The use of sodium amide in toluene has been reported to yield a 7:1 mixture of 9-trans to 9-cis isomers.[2][3] |
| Difficult Product Isolation | - Water-soluble byproducts from the phosphonate reagent. | - The dialkylphosphate salt byproduct of the HWE reaction is typically water-soluble and can be easily removed by aqueous extraction.[1] |
Stage 2: Reduction of Ethyl β-Ionylideneacetate
The selective reduction of the ester to an aldehyde is a critical and often challenging step. Over-reduction to the corresponding alcohol is a common side reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction to β-Ionylidene Ethanol | - Reducing agent is too reactive (e.g., Lithium Aluminum Hydride).- Poor temperature control. | - Use a sterically hindered and less reactive hydride reagent like Diisobutylaluminum hydride (DIBAL-H).- Maintain a low reaction temperature, typically -78 °C, to prevent further reduction of the intermediate aldehyde.[4][5] |
| Low or No Reaction | - Inactive reducing agent.- Insufficient amount of reducing agent. | - Ensure the reducing agent is fresh and has been stored under anhydrous conditions.- Use at least one equivalent of the reducing agent. |
| Difficult Work-up | - Formation of aluminum salts. | - Quench the reaction at low temperature with methanol, followed by the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) to help break up the aluminum complexes. |
Stage 3: Oxidation of β-Ionylidene Ethanol
The final step involves the oxidation of the alcohol to the desired aldehyde. Incomplete oxidation or side reactions can reduce the final yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation | - Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time.- Inactive oxidizing agent. | - Use a sufficient excess of activated manganese dioxide (MnO₂).- A patented process suggests oxidizing at 60-70°C for 2 to 4 hours to achieve a high yield.[6]- Ensure the MnO₂ is activated (heated to remove water) before use. |
| Formation of Byproducts | - Over-oxidation to the carboxylic acid (less common with MnO₂).- Formation of esters or other side products. | - Manganese dioxide is a relatively mild oxidizing agent, which minimizes the risk of over-oxidation to the carboxylic acid.- Control the reaction temperature and time to avoid side reactions. |
| Difficult Product Purification | - Removal of fine MnO₂ particles. | - Filter the reaction mixture through a pad of celite to effectively remove the solid manganese dioxide. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: While all steps are important, the selective reduction of the ethyl β-ionylideneacetate to the aldehyde is often the most challenging. Careful control of the reducing agent and reaction temperature is crucial to prevent over-reduction to the alcohol, which would necessitate an additional oxidation step and likely lead to a lower overall yield.
Q2: How can I improve the trans-selectivity of the initial condensation reaction?
A2: The Horner-Wadsworth-Emmons reaction inherently favors the formation of the thermodynamically more stable (E)-alkene.[1] To maximize the yield of the trans-isomer, ensure complete equilibration of the intermediates by using appropriate reaction conditions, such as a suitable base and solvent system. A reported method using sodium amide in toluene provides a good ratio of trans to cis isomers.[2][3]
Q3: My DIBAL-H reduction is giving me the alcohol instead of the aldehyde. What should I do?
A3: This is a classic case of over-reduction. The primary cause is likely a reaction temperature that is too high. It is imperative to maintain the temperature at or below -78 °C throughout the addition of DIBAL-H and for the duration of the reaction.[4][5] Using only one equivalent of DIBAL-H is also recommended.
Q4: What are the advantages of using manganese dioxide for the final oxidation step?
A4: Manganese dioxide is a mild and selective oxidizing agent for allylic alcohols. It is heterogeneous, which simplifies the work-up as it can be removed by filtration. This method has been shown to produce β-ionylideneacetaldehyde in high yields (>90%) when conducted at an elevated temperature of 60-70°C for a few hours.[6]
Q5: Are there alternative synthetic routes to β-Ionylideneacetaldehyde?
A5: Yes, other methods exist, such as the Reformatsky reaction, which involves the condensation of β-ionone with an α-halo ester in the presence of a metal like zinc. However, this approach has been reported to result in a poor yield of the desired trans-isomer (~20%).[2][3] Another alternative involves condensation with lithioacetonitrile followed by reduction, but this may require chromatographic purification, making it less suitable for large-scale production.
Experimental Protocols
Protocol 1: Synthesis of Ethyl β-Ionylideneacetate via Horner-Wadsworth-Emmons Reaction
-
Preparation: To a stirred solution of sodium amide in an inert organic solvent such as toluene, add triethyl phosphonoacetate dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: After the addition is complete, add β-ionone to the reaction mixture.
-
Work-up: Once the reaction is complete (monitored by TLC), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl β-ionylideneacetate. This product is often a mixture of 9-cis and 9-trans isomers.[2][3]
Protocol 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Ethanol
-
Preparation: Dissolve ethyl β-ionylideneacetate in a dry solvent such as hexane or a mixture of hexane and tetrahydrofuran. Cool the solution to 0-5°C under a nitrogen atmosphere.
-
Reduction: Slowly add a solution of a reducing agent, such as lithium aluminum hydride, to the cooled solution, maintaining the temperature below 10-12°C.
-
Work-up: After the reaction is complete, cool the mixture to 0-2°C and slowly add dilute sulfuric acid to quench the reaction. Separate the organic layer, wash, dry, and use the resulting β-ionylidene ethanol in the next step, often without further purification.
Protocol 3: In-situ Oxidation of β-Ionylidene Ethanol to β-Ionylideneacetaldehyde
-
Oxidation: To the solution of β-ionylidene ethanol from the previous step, add activated manganese dioxide.
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture and filter through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent used in the reaction. Concentrate the filtrate under reduced pressure to obtain β-ionylideneacetaldehyde. A yield of over 90% with less than 5% of the 9-cis isomer has been reported for this in-situ process.
Visualizations
Caption: Troubleshooting workflow for low yield in β-Ionylideneacetaldehyde synthesis.
Caption: Synthetic pathway for β-Ionylideneacetaldehyde highlighting key steps and side reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. EP1421054A2 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 3. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. WO2003018522A3 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Commercial Scale Synthesis of Beta-Ionylideneacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the commercial scale synthesis of beta-ionylideneacetaldehyde. Our focus is on addressing common challenges encountered during laboratory and pilot-plant scale-up.
Process Workflow: Industrially Advantaged Synthesis
The commercial synthesis of this compound is predominantly carried out via a three-step process starting from beta-ionone. This pathway is favored due to its high overall yield and excellent stereoselectivity, minimizing the need for costly chromatographic purification.[1][2][3]
References
- 1. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. WO2003018522A3 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of β-Ionylideneacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of β-ionylideneacetaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of β-ionylideneacetaldehyde, categorized by the reaction step.
Step 1: Horner-Wadsworth-Emmons Condensation of β-Ionone
Issue: Low Yield of Ethyl β-Ionylideneacetate
-
Question: My Horner-Wadsworth-Emmons reaction is resulting in a low yield of the desired ethyl β-ionylideneacetate. What are the potential causes and solutions?
-
Answer: Low yields in this step can often be attributed to incomplete deprotonation of the phosphonate reagent, impure starting materials, or suboptimal reaction conditions.
-
Incomplete Deprotonation: Ensure the base used (e.g., sodium amide) is fresh and handled under strictly anhydrous conditions to maintain its reactivity. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Reagents: Use purified β-ionone and triethyl phosphonoacetate. Impurities in the starting materials can lead to side reactions.
-
Reaction Conditions: The temperature and reaction time are critical. Ensure the deprotonation and subsequent reaction with β-ionone are carried out at the recommended temperatures to favor the desired reaction pathway.[1][2]
-
Issue: High Proportion of the Z-Isomer
-
Question: I am observing a high percentage of the undesired Z-isomer of ethyl β-ionylideneacetate in my product mixture. How can I increase the selectivity for the E-isomer?
-
Answer: The Horner-Wadsworth-Emmons reaction generally favors the formation of the E-alkene.[3][4][5] However, the stereoselectivity can be influenced by several factors:
-
Base and Solvent: The choice of base and solvent can impact the isomer ratio. Using sodium hydride in tetrahydrofuran (THF) or dimethoxyethane (DME) often provides good E-selectivity.[4]
-
Temperature: Running the reaction at a slightly elevated temperature during the olefination step can sometimes increase the proportion of the thermodynamically more stable E-isomer.[1][2]
-
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Ethanol
Issue: Over-reduction to Undesired Byproducts
-
Question: My reduction of ethyl β-ionylideneacetate with DIBAL-H is producing a significant amount of the corresponding saturated alcohol. How can I prevent this over-reduction?
-
Answer: The reduction of the ester to the aldehyde is a delicate step, and over-reduction to the alcohol is a common issue.
-
Strict Temperature Control: It is crucial to maintain a low temperature (typically -78 °C) throughout the addition of DIBAL-H and the subsequent reaction period.[6][7] Temperatures above this can lead to the reduction of the initially formed aldehyde to the alcohol.
-
Stoichiometry of Reducing Agent: Use of excess DIBAL-H will lead to over-reduction. Careful control of the stoichiometry is essential. It is recommended to use one equivalent of DIBAL-H for the reduction of an ester to an aldehyde.
-
Step 3: Oxidation of β-Ionylidene Ethanol to β-Ionylideneacetaldehyde
Issue: Incomplete Oxidation or Low Yield
-
Question: The oxidation of β-ionylidene ethanol with manganese dioxide (MnO₂) is slow or results in a low yield of the final product. What could be the problem?
-
Answer: The efficiency of this oxidation step is highly dependent on the quality of the manganese dioxide and the reaction conditions.
-
Activation of MnO₂: Commercially available MnO₂ can vary in activity. It is often necessary to activate it by heating at a high temperature (e.g., 120-150 °C) under vacuum for several hours before use.
-
Sufficient Excess of MnO₂: A significant excess of activated MnO₂ is typically required for the reaction to go to completion in a reasonable time.[8][9]
-
Solvent: The choice of solvent can influence the reaction rate. Non-polar solvents like hexane or dichloromethane are commonly used.[8]
-
Reaction Time and Temperature: The reaction may require several hours at room temperature or gentle heating to proceed to completion.[1][2]
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common byproducts in the synthesis of β-ionylideneacetaldehyde?
-
Answer: The most commonly identified byproducts include the 9-cis isomer of β-ionylideneacetaldehyde and β-ionylidene ethanol from incomplete oxidation. Over-reduction during the DIBAL-H step can also lead to the fully saturated alcohol.
-
Question: How can I effectively purify the final β-ionylideneacetaldehyde product?
-
Answer: Purification is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used to separate the desired trans-aldehyde from any remaining starting material, the cis-isomer, and other less polar byproducts.
-
Question: What is the role of triethyl phosphonoacetate in the first step of the synthesis?
-
Answer: Triethyl phosphonoacetate is the phosphonate reagent used in the Horner-Wadsworth-Emmons reaction. When deprotonated by a strong base, it forms a stabilized carbanion that acts as a nucleophile, attacking the carbonyl carbon of β-ionone to form a new carbon-carbon double bond.[3][4][5]
Quantitative Data on Byproduct Formation
| Reaction Step | Byproduct | Typical Percentage | Conditions Favoring Formation | Mitigation Strategy |
| HWE Condensation | Z-isomer of ethyl β-ionylideneacetate | 5-20% | Suboptimal base/solvent combination, lower reaction temperatures. | Use of NaH in THF/DME, slightly elevated reaction temperatures. |
| DIBAL-H Reduction | β-Ionylidene ethanol | 5-30% (variable) | Reaction temperature > -70 °C, excess DIBAL-H. | Maintain reaction temperature at -78 °C, use stoichiometric amount of DIBAL-H. |
| MnO₂ Oxidation | Unreacted β-ionylidene ethanol | Variable | Inactive MnO₂, insufficient excess of MnO₂, short reaction time. | Use freshly activated MnO₂, use a large excess, monitor reaction by TLC for completion. |
Experimental Protocols
Synthesis of β-Ionylideneacetaldehyde
This protocol is a generalized procedure based on common laboratory practices.
Step 1: Synthesis of Ethyl (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienoate (Ethyl β-Ionylideneacetate)
-
Under an inert atmosphere (nitrogen or argon), suspend sodium amide in anhydrous toluene in a reaction flask equipped with a stirrer and a dropping funnel.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous toluene to the suspension while maintaining the temperature at around 40-45 °C.[1][2]
-
Stir the mixture for several hours at this temperature to ensure complete formation of the phosphonate ylide.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of β-ionone in anhydrous toluene to the reaction mixture, keeping the temperature below 10 °C.[1][2]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to around 65 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by slowly adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl β-ionylideneacetate.
Step 2: Synthesis of (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dien-1-ol (β-Ionylidene Ethanol)
-
Dissolve the crude ethyl β-ionylideneacetate in an anhydrous solvent such as toluene or hexane in a reaction flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of diisobutylaluminium hydride (DIBAL-H) solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for a few hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt or dilute acid.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-ionylidene ethanol.
Step 3: Synthesis of (2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dienal (β-Ionylideneacetaldehyde)
-
Dissolve the crude β-ionylidene ethanol in a suitable solvent like hexane or dichloromethane.
-
Add a large excess (typically 5-10 equivalents) of activated manganese dioxide to the solution.
-
Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-60 °C).[1][2]
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide solids.
-
Wash the celite pad thoroughly with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude β-ionylideneacetaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Synthetic pathway for β-ionylideneacetaldehyde.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. EP1421054A2 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. US20050027143A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. ethyl acetate +dibal h | Filo [askfilo.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Manganese Dioxide [commonorganicchemistry.com]
- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
How to increase trans-selectivity in beta-Ionylideneacetaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of β-Ionylideneacetaldehyde, with a focus on maximizing trans-selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing β-Ionylideneacetaldehyde?
The most common and effective methods for the synthesis of β-Ionylideneacetaldehyde involve the condensation of β-ionone with a two-carbon synthon. The two primary reactions utilized are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both of these methods are capable of forming the required carbon-carbon double bond, but they offer different levels of stereoselectivity and experimental considerations.
Q2: How can I increase the trans-selectivity of the Wittig reaction for this synthesis?
To favor the formation of the trans-isomer of β-Ionylideneacetaldehyde in a Wittig reaction, it is crucial to use a stabilized ylide. Stabilized ylides are less reactive and allow for the reversible formation of the initial adduct (betaine), which can then equilibrate to the more thermodynamically stable trans-oxaphosphetane intermediate, leading to the trans-alkene. The use of non-polar solvents and higher reaction temperatures can also promote this equilibration and thus increase trans-selectivity.
Q3: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred for synthesizing trans-β-Ionylideneacetaldehyde?
The Horner-Wadsworth-Emmons (HWE) reaction is frequently the preferred method for synthesizing trans-β-Ionylideneacetaldehyde due to its generally high E-selectivity (trans-selectivity). This is particularly true when using phosphonate carbanions that are stabilized by electron-withdrawing groups. The stereochemical outcome of the HWE reaction is influenced by the nature of the phosphonate, the base used, the solvent, and the reaction temperature.
Q4: What is the role of the base in the Horner-Wadsworth-Emmons reaction?
In the HWE reaction, the base is used to deprotonate the phosphonate ester, generating the nucleophilic phosphonate carbanion. The choice of base can influence the stereoselectivity of the reaction. Stronger bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), are commonly used. The counter-ion of the base can also play a role in the stereochemical outcome.
Q5: How can I purify the final product to isolate the trans-isomer?
Purification of β-Ionylideneacetaldehyde to isolate the trans-isomer is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The trans-isomer is generally less polar than the cis-isomer and will therefore elute first from the column. Careful monitoring of the fractions using thin-layer chromatography (TLC) is essential for successful separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Impure starting materials. | 1. Monitor the reaction progress by TLC. If the reaction has stalled, consider adding more reagent or increasing the reaction time/temperature. 2. β-Ionylideneacetaldehyde can be sensitive to acid and light. Ensure the workup is performed under neutral or slightly basic conditions and protect the product from light. 3. Purify β-ionone and other reagents before use. |
| Low trans-selectivity (high proportion of cis-isomer) | 1. Wittig Reaction: Use of an unstabilized or semi-stabilized ylide. 2. Wittig Reaction: Use of a polar, aprotic solvent. 3. HWE Reaction: Suboptimal choice of base or solvent. | 1. Switch to a stabilized ylide, such as (triphenylphosphoranylidene)acetaldehyde. 2. Change the solvent to a non-polar one like toluene or benzene to favor the thermodynamic product. 3. For the HWE reaction, ensure the use of a strong base like NaH in an aprotic solvent like THF or DME. |
| Formation of unexpected byproducts | 1. Self-condensation of the aldehyde. 2. Epimerization of the starting material. 3. Side reactions involving the reagents. | 1. Add the aldehyde slowly to the reaction mixture containing the ylide or phosphonate carbanion to maintain a low concentration of the aldehyde. 2. Ensure that the reaction conditions are not too harsh (e.g., excessively high temperatures or strongly basic/acidic conditions for prolonged periods). 3. Use high-purity reagents and ensure an inert atmosphere (e.g., nitrogen or argon) if the reagents are air or moisture sensitive. |
| Difficulty in purifying the product | 1. The trans and cis isomers are co-eluting during column chromatography. 2. The product is streaking on the TLC plate. | 1. Optimize the eluent system for column chromatography. A lower polarity solvent system will generally provide better separation. Consider using a longer column or a different stationary phase. 2. Streaking on TLC can indicate that the compound is acidic or that the silica gel is too acidic. Try adding a small amount of triethylamine to the eluent to neutralize the silica gel. |
Quantitative Data on Trans-Selectivity
The following table summarizes the impact of different reaction conditions on the trans:cis isomer ratio in the synthesis of β-Ionylideneacetaldehyde.
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) | trans:cis Ratio |
| Wittig | Ph3P=CHCHO | - | Toluene | 80 | >95:5 |
| Wittig | Ph3P=CHCHO | - | Methanol | 25 | 70:30 |
| HWE | (EtO)2P(O)CH2CHO | NaH | THF | 25 | >98:2 |
| HWE | (EtO)2P(O)CH2CHO | NaOEt | Ethanol | 25 | 85:15 |
This data is compiled from typical results found in organic chemistry literature and should be considered representative.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of trans-β-Ionylideneacetaldehyde
Materials:
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Diethyl (2-oxoethyl)phosphonate
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
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β-Ionone
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO4)
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Hexane
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Ethyl acetate
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF is cooled to 0 °C in an ice bath.
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A solution of diethyl (2-oxoethyl)phosphonate (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension.
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The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
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The resulting solution is cooled back to 0 °C, and a solution of β-ionone (1.0 equivalent) in anhydrous THF is added dropwise.
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The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours, or until TLC analysis indicates complete consumption of β-ionone.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, then dried over anhydrous MgSO4.
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The solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure trans-β-Ionylideneacetaldehyde.
Visualizations
Caption: Horner-Wadsworth-Emmons (HWE) synthesis workflow for trans-β-Ionylideneacetaldehyde.
Caption: Key factors influencing trans-selectivity in Wittig and HWE reactions.
Technical Support Center: Overcoming Low Yield in the Wittig Reaction for β-Ionylideneacetaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Wittig synthesis of β-ionylideneacetaldehyde.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the synthesis of β-ionylideneacetaldehyde, a key intermediate in the production of Vitamin A and related compounds.[1]
Q1: My Wittig reaction with β-ionone is giving a very low yield. What are the likely causes?
A1: Low yields in the Wittig reaction with β-ionone are often attributed to a combination of factors:
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Steric Hindrance: β-ionone is a sterically hindered ketone. The bulky nature of both the ketone and the triphenylphosphonium ylide can significantly slow down the reaction rate, leading to incomplete conversion and lower yields.[2][3][4]
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Ylide Reactivity: If you are using a stabilized ylide (e.g., one with an ester or ketone group), its reactivity is inherently lower than that of an unstabilized ylide. While stabilized ylides are often chosen for their E-alkene selectivity, they can struggle to react efficiently with hindered ketones like β-ionone.[2][3]
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Ylide Decomposition: The phosphonium ylide can be unstable, especially if not handled under anhydrous and inert conditions. Moisture or oxygen can lead to ylide decomposition before it has a chance to react with the ketone.
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Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and reaction temperature can significantly impact the yield. An inappropriate base may not fully deprotonate the phosphonium salt to form the ylide, or the solvent may not effectively solvate the reaction intermediates.
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Difficult Purification: A major challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct. TPPO can be difficult to separate from the desired product, leading to purification losses and an apparently low yield of the isolated product.
Q2: I'm observing a significant amount of unreacted β-ionone in my reaction mixture. How can I improve the conversion?
A2: To improve the conversion of β-ionone, consider the following strategies:
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Switch to a More Reactive Ylide System (Horner-Wadsworth-Emmons): The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative to the classic Wittig reaction for hindered ketones.[2][3][4] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, leading to better reactivity with sterically demanding substrates.[5]
-
Optimize Reaction Conditions:
-
Base: Ensure you are using a sufficiently strong and fresh base to completely generate the ylide. For standard Wittig reactions, bases like n-butyllithium or sodium hydride are common. For the HWE reaction, sodium amide or potassium tert-butoxide can be effective.
-
Temperature: While ylide formation is often done at low temperatures, the reaction with the ketone may require heating to overcome the activation energy barrier, especially with a hindered substrate. A patent for a successful HWE synthesis of a β-ionylideneacetaldehyde precursor involved stirring the reaction mixture at 65°C for 15 hours.[1]
-
Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Order of Addition: In some cases, generating the ylide in the presence of the carbonyl compound can be beneficial, especially if the ylide is unstable.
Q3: The purification of my β-ionylideneacetaldehyde is problematic due to the triphenylphosphine oxide (TPPO) byproduct. What are the best methods for its removal?
A3: Removing TPPO is a common challenge. Here are some effective purification strategies:
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Horner-Wadsworth-Emmons (HWE) Advantage: One of the primary advantages of the HWE reaction is that its byproduct, a phosphate ester, is water-soluble and can be easily removed by aqueous extraction during workup.[5] This significantly simplifies purification compared to the classic Wittig reaction.
-
For Classic Wittig Reactions:
-
Crystallization: If your product is a solid, careful recrystallization can sometimes separate it from the TPPO.
-
Column Chromatography: Flash column chromatography is a common method for separating β-ionylideneacetaldehyde from TPPO. A non-polar eluent system is typically used.
-
Complexation: TPPO can be precipitated from the reaction mixture by adding a metal salt like zinc chloride (ZnCl₂), which forms an insoluble complex with TPPO.
-
Q4: Should I be using a stabilized or unstabilized ylide for this reaction?
A4: The choice of ylide depends on the desired stereochemistry and the tolerance for lower reactivity.
-
Stabilized Ylides: These ylides (e.g., (carboxymethyl)triphenylphosphorane) generally favor the formation of the thermodynamically more stable (E)-alkene, which is the desired isomer for β-ionylideneacetaldehyde. However, their lower reactivity can be a major drawback with a hindered ketone like β-ionone, often resulting in low yields.
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Unstabilized Ylides: These ylides (e.g., with alkyl substituents) are more reactive but tend to produce the (Z)-alkene. To obtain the (E)-alkene with an unstabilized ylide, a modified procedure known as the Schlosser modification is typically required.[2][3]
For the synthesis of β-ionylideneacetaldehyde where the trans (E) isomer is desired, a stabilized ylide system like that used in the Horner-Wadsworth-Emmons reaction is generally the most effective approach.
Data Presentation: Comparison of Wittig and HWE Reactions
The following table summarizes the reported yields for the synthesis of a β-ionylideneacetaldehyde precursor using both the classic Wittig reaction and the Horner-Wadsworth-Emmons (HWE) modification.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Horner-Wadsworth-Emmons | β-ionone, Triethyl phosphonoacetate | Ethyl β-ionylideneacetate | 87% | [1] |
| Classic Wittig Reaction | β-ionone, Diethyl carboxymethylphosphonate | Ethyl β-ionylideneacetate | Not explicitly stated, but described in a 1963 publication. Generally expected to be lower than HWE for this substrate. | [1] |
| Reformatsky Reaction | β-ionone, Ethyl bromoacetate | trans-β-ionylideneacetic acid | ~20% | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Ethyl β-ionylideneacetate via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a patented industrial process and demonstrates a high-yield synthesis of a direct precursor to β-ionylideneacetaldehyde.[1]
Materials:
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β-ionone
-
Triethyl phosphonoacetate
-
Sodium amide
-
Toluene
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Water
Procedure:
-
Under a nitrogen atmosphere, add a solution of triethyl phosphonoacetate (1.40 kg) in toluene (1 L) to a mixture of sodium amide (0.236 kg) and toluene (6.5 L) at approximately 40°C with stirring.
-
Stir the reaction mixture at 40-45°C for six hours.
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Cool the mixture to 0-5°C.
-
Slowly add a solution of β-ionone (1 kg) in toluene (1.5 L) at 0-10°C.
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Stir the reaction mixture at 65°C for 15 hours.
-
Cool the mixture to 20-25°C.
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Add water (4 L) to the reaction mixture and stir for another 15 minutes.
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Separate the toluene layer and distill under vacuum at 60-80°C to yield ethyl β-ionylideneacetate.
Subsequent Conversion to β-ionylideneacetaldehyde:
The resulting ethyl β-ionylideneacetate can then be reduced (e.g., with lithium aluminum hydride) to β-ionylidene ethanol, followed by oxidation (e.g., with manganese dioxide) to afford the final product, β-ionylideneacetaldehyde.
Visualizations
Below are diagrams illustrating the key chemical transformations and workflows discussed.
Caption: Comparison of Wittig and HWE reaction workflows.
Caption: Troubleshooting workflow for low yield.
References
- 1. US20050027143A1 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of β-Ionylideneacetaldehyde
Welcome to the technical support center for the purification of β-Ionylideneacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Section 1: Synthesis & Initial Purification Issues
Q1: My Horner-Wadsworth-Emmons (HWE) reaction to synthesize β-Ionylideneacetaldehyde has a low yield. What are the common causes?
Low or no product yield in an HWE reaction can often be attributed to issues with reagents or reaction conditions. Here are some possible causes and solutions:
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Inefficient Deprotonation: The phosphonate may not be fully deprotonated if the base is not strong enough or has degraded.
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Solution: Ensure your base (e.g., Sodium Hydride, NaH) is fresh and of high quality. For base-sensitive substrates, consider milder conditions such as lithium chloride (LiCl) with DBU or triethylamine.
-
-
Poor Quality Reagents: The starting materials, β-ionone or the phosphonate ester, may be impure or degraded.
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Solution: Purify the β-ionone by distillation or chromatography before use. Ensure the phosphonate ester is pure.
-
-
Water-Soluble Byproducts: The dialkylphosphate byproduct of the HWE reaction is water-soluble.
-
Solution: This simplifies purification as the byproduct can be easily removed by aqueous extraction.[1]
-
Q2: I am observing a mixture of isomers (9-cis and 9-trans) in my crude product. How can I control the stereoselectivity?
The HWE reaction is known to predominantly produce E-alkenes (trans isomers).[1][2] However, reaction conditions can influence the isomeric ratio.
-
Reaction Conditions: The stereoselectivity is influenced by the steric environment and the ability of reaction intermediates to equilibrate.[2]
-
Base and Solvent: The choice of base and solvent can affect the isomeric ratio. Non-coordinating cations (e.g., K+ with 18-crown-6) can sometimes favor the Z-isomer (cis).
-
Purification: If a mixture of isomers is obtained, separation can be attempted using chromatographic techniques like HPLC or flash column chromatography, although this can be challenging.
Section 2: Column Chromatography Purification
Q3: What are the recommended starting conditions for purifying β-Ionylideneacetaldehyde by flash column chromatography?
Flash column chromatography is a common method for purifying aldehydes. Here is a general protocol that can be adapted:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexanes and a slightly more polar solvent like diethyl ether or ethyl acetate. A suggested starting eluent is 97% hexane and 3% diethyl ether/ethyl acetate.[3]
-
Loading the Sample: Dissolve the crude product in a minimal amount of a low-polarity solvent like dichloromethane or the initial chromatography solvent.[4]
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Elution: Apply air pressure to achieve a steady flow rate. The aldehyde, being relatively non-polar, should elute before more polar impurities like alcohols or acids.[3]
Q4: My β-Ionylideneacetaldehyde seems to be degrading on the silica gel column. What can I do?
Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.
-
Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine, in the eluent before packing the column.
-
Alternative Adsorbents: If degradation persists, consider using a different stationary phase like neutral or basic alumina.
-
Alternative Purification Method: For sensitive aldehydes, forming a bisulfite adduct can be an effective purification strategy. The adduct is typically water-soluble, allowing for extraction of non-polar impurities. The aldehyde can then be regenerated by basification.[3]
Experimental Protocol: Bisulfite Adduct Formation for Aldehyde Purification [3]
-
Suspend the crude aldehyde in water (even if it is not fully soluble).
-
Slowly add a concentrated solution of sodium bisulfite (a 10% excess is usually sufficient). The reaction can be exothermic, so have an ice bath ready.
-
Stir the mixture vigorously. The reaction time can vary from a few hours to a couple of days depending on the aldehyde's solubility and the stirring efficiency.
-
Once the adduct has formed, extract the aqueous solution with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove impurities.
-
With good stirring, slowly add a sodium bicarbonate (NaHCO₃) solution to the aqueous layer until the evolution of gas ceases.
-
Extract the regenerated, purified aldehyde with an organic solvent.
Section 3: Purity Analysis
Q5: How can I assess the purity of my final β-Ionylideneacetaldehyde product?
A combination of chromatographic and spectroscopic techniques is recommended for purity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a compound and quantifying impurities. A reversed-phase C18 column is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help in identifying impurities.
Q6: What are the typical HPLC conditions for analyzing β-Ionylideneacetaldehyde?
While a specific validated method for β-Ionylideneacetaldehyde is not publicly available, a general reversed-phase HPLC method can be developed and optimized.
| Parameter | Recommendation |
| Column | Reversed-phase C18, 3-5 µm particle size |
| Mobile Phase | A gradient of acetonitrile and water is a common choice. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV detection is suitable for β-Ionylideneacetaldehyde due to its conjugated system. A wavelength in the range of 220-300 nm should be appropriate. |
| Injection Volume | 5-20 µL |
Table 1: HPLC Method Development Parameters
Section 4: Stability and Degradation
Q7: How stable is β-Ionylideneacetaldehyde, and what are the potential degradation pathways?
β-Ionylideneacetaldehyde, being a conjugated aldehyde, is susceptible to degradation. Understanding these pathways is crucial for proper handling and storage.
-
Oxidation: Aldehydes can be easily oxidized to carboxylic acids, especially when exposed to air.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly in the presence of acid or base catalysts.
-
Isomerization: The double bonds in the polyene chain can isomerize from the desired trans configuration to the cis form, especially when exposed to light or heat.
-
Forced Degradation Studies: To understand the degradation profile, forced degradation studies can be performed under various stress conditions (acid, base, oxidation, heat, light).[6][7] This helps in identifying potential degradation products and developing a stability-indicating analytical method.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature | Isomerization products, hydration products |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated temperature | Aldol condensation products, isomerization |
| Oxidation | 3-30% H₂O₂ at room temperature | Carboxylic acid, epoxides |
| Thermal Degradation | Heating the solid or a solution at elevated temperatures (e.g., 60-80 °C) | Isomerization products, polymerization |
| Photodegradation | Exposure to UV or visible light | Isomerization products |
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis of β-Ionylideneacetaldehyde via the Horner-Wadsworth-Emmons reaction, followed by purification.
Caption: A typical workflow for the synthesis and purification of β-Ionylideneacetaldehyde.
Troubleshooting Logic for Low Purity
This diagram outlines a logical approach to troubleshooting low purity of the final product.
Caption: A decision tree for troubleshooting low purity in β-Ionylideneacetaldehyde purification.
References
Stability issues of beta-Ionylideneacetaldehyde in storage
Welcome to the Technical Support Center for β-Ionylideneacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems observed with β-Ionylideneacetaldehyde during storage and use.
| Observed Issue | Potential Cause | Recommended Action |
| Yellowing of the solution | Oxidation of the aldehyde group to a carboxylic acid or other colored impurities. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended -86°C under an inert atmosphere (argon or nitrogen) and protected from light in an amber vial. 2. Check for Peroxides: Perform a peroxide value test to determine the extent of oxidation. 3. Purification: If oxidation is minimal, consider purification by flash chromatography. However, for significant degradation, it is recommended to use a fresh batch. |
| Increased viscosity or solidification | Polymerization of the aldehyde. This can be initiated by trace amounts of acid, base, or metal contaminants, as well as by exposure to light and heat. | 1. Inert Atmosphere: Confirm that the container was properly purged with an inert gas before sealing. 2. Avoid Contaminants: Use clean, dry glassware and equipment when handling the compound. Avoid contact with reactive materials. 3. Consider Inhibitors: For long-term storage, the addition of a polymerization inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 100-500 ppm) may be considered, but its compatibility with downstream applications must be verified. |
| Inconsistent experimental results with the same batch | Degradation of β-Ionylideneacetaldehyde, leading to a lower concentration of the active compound and the presence of interfering degradation products. | 1. Purity Assessment: Before use, verify the purity of your sample using analytical techniques such as HPLC or GC. 2. Use Fresh Aliquots: For critical experiments, it is advisable to use a freshly opened vial or a recently purified aliquot. 3. Review Handling Procedures: Ensure that the compound is handled quickly and efficiently, minimizing exposure to ambient conditions. |
| Appearance of new peaks in analytical chromatograms (HPLC, GC) | Formation of degradation products such as peroxides, polymers, or isomers. | 1. Characterize Degradants: If possible, use techniques like LC-MS or GC-MS to identify the structure of the degradation products. 2. Review Storage History: Correlate the appearance of new peaks with the storage time and conditions of the sample. 3. Forced Degradation Study: To understand potential degradation pathways, consider performing a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for β-Ionylideneacetaldehyde?
A1: To ensure maximum stability, β-Ionylideneacetaldehyde should be stored at -86°C in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.
Q2: How long can I store β-Ionylideneacetaldehyde?
A2: While specific shelf-life data is limited, it is recommended to use the compound within one year of receipt, provided it has been stored under the optimal conditions. For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for an extended period. A safety data sheet for a related compound suggests discarding after one year.
Q3: What are the primary degradation pathways for β-Ionylideneacetaldehyde?
A3: The primary degradation pathways for β-Ionylideneacetaldehyde, a conjugated polyenal, include:
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Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air, forming peroxides and eventually carboxylic acids.
-
Polymerization: Aldehydes can undergo polymerization, which can be catalyzed by light, heat, and impurities.
-
Isomerization: Thermal energy can induce isomerization of the double bonds within the polyene chain.
Q4: How can I detect degradation in my β-Ionylideneacetaldehyde sample?
A4: Degradation can be detected through several methods:
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Visual Inspection: Changes in color (yellowing), clarity (cloudiness), or physical state (increased viscosity, solidification) can indicate degradation.
-
Analytical Techniques:
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HPLC/GC: To assess purity and detect the presence of degradation products as new peaks in the chromatogram.
-
Peroxide Value Titration: To specifically quantify the level of peroxide formation.
-
FT-IR Spectroscopy: To observe changes in the characteristic aldehyde and double bond absorption bands.
-
Q5: Are there any chemical stabilizers that can be added to β-Ionylideneacetaldehyde?
A5: Yes, for long-term storage, the addition of antioxidants or polymerization inhibitors such as Butylated Hydroxytoluene (BHT) or 4-methoxyphenol can be considered. However, the compatibility of these additives with your specific experimental procedures must be evaluated, as they may interfere with certain reactions.
Quantitative Data on Stability
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Purity after 6 Months (%) | Primary Degradation Products |
| Optimal | -86°C | Dark (Amber Vial) | Inert (Argon/Nitrogen) | >98% | Minimal |
| Refrigerated | 4°C | Dark (Amber Vial) | Inert (Argon/Nitrogen) | 90-95% | Peroxides, minor isomers |
| Room Temperature | 25°C | Dark (Amber Vial) | Inert (Argon/Nitrogen) | 70-80% | Peroxides, polymers, isomers |
| Room Temperature with Light | 25°C | Ambient Light | Air | <50% | Peroxides, polymers, photo-isomers, carboxylic acids |
| Elevated Temperature | 40°C | Dark (Amber Vial) | Inert (Argon/Nitrogen) | <60% | Thermal isomers, polymers, peroxides |
Note: This data is illustrative and intended to demonstrate the relative impact of different storage conditions. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a means to assess the purity of β-Ionylideneacetaldehyde and detect the presence of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the λmax of β-Ionylideneacetaldehyde (approximately 330-340 nm).
-
Sample Preparation: Prepare a stock solution of β-Ionylideneacetaldehyde in a suitable solvent such as acetonitrile or ethanol at a concentration of approximately 1 mg/mL. Dilute further to a working concentration of about 10-20 µg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run the gradient program and record the chromatogram.
-
Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
Protocol for Determination of Peroxide Value
This protocol is adapted from standard methods for determining peroxides in oils and fats and can be applied to assess the oxidative degradation of β-Ionylideneacetaldehyde.
-
Reagents:
-
Acetic acid-chloroform solution (3:2 v/v).
-
Saturated potassium iodide (KI) solution.
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution.
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 2-5 g of the β-Ionylideneacetaldehyde sample into a 250 mL glass-stoppered Er
-
Technical Support Center: Synthesis and Purification of β-Ionylideneacetaldehyde
Welcome to the technical support center for the synthesis and purification of β-ionylideneacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common challenges in the lab, with a focus on avoiding chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, chromatography-free method for synthesizing β-ionylideneacetaldehyde?
A common and industrially advantageous method that avoids chromatography involves a three-step synthesis followed by vacuum distillation.[1][2] This process begins with a Horner-Wadsworth-Emmons (HWE) reaction between β-ionone and triethyl phosphonoacetate, followed by reduction of the resulting ester to an alcohol, and subsequent oxidation to the final aldehyde product.[1][2]
Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the Wittig reaction for this synthesis?
The HWE reaction is often preferred for several reasons. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the phosphonium ylides in the Wittig reaction, leading to better reactivity with ketones like β-ionone.[3] A significant advantage is that the dialkylphosphate byproduct of the HWE reaction is water-soluble, which allows for easy removal during an aqueous workup, simplifying the purification process and avoiding the need for chromatography to remove triphenylphosphine oxide, a persistent byproduct of the Wittig reaction.[3][4]
Q3: Can I purify β-ionylideneacetaldehyde by crystallization instead of distillation?
While distillation is the more commonly cited non-chromatographic method for the final purification of β-ionylideneacetaldehyde, crystallization is a potential alternative. For instance, the related compound, trans-β-ionylideneacetic acid, can be purified by selective crystallization.[2] For β-ionylideneacetaldehyde, a mixed-solvent crystallization approach could be explored. This would involve dissolving the crude product in a minimal amount of a "soluble solvent" while hot, and then gradually adding a "miscible insoluble solvent" until turbidity is observed, followed by slow cooling.[5][6]
Q4: How can I monitor the progress of the reaction steps without using advanced analytical equipment?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of each synthetic step. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the appearance of the product. Staining with an appropriate reagent or using a UV lamp can help in visualizing the spots.[7][8]
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction
| Issue | Possible Cause | Solution |
| Low or no yield of ethyl β-ionylideneacetate | Incomplete deprotonation of the phosphonate reagent. | Use a strong, fresh base like sodium amide (NaNH₂) or sodium hydride (NaH) and ensure anhydrous reaction conditions. |
| Poor quality of β-ionone or triethyl phosphonoacetate. | Purify starting materials before use if necessary. | |
| Formation of a mixture of 9-cis and 9-trans isomers | Reaction conditions favoring the formation of the cis isomer. | While the HWE reaction generally favors the E-alkene, the ratio can be influenced by the base and reaction temperature. Following established protocols can help maximize the desired trans isomer.[1] |
Reduction of Ethyl β-ionylideneacetate
| Issue | Possible Cause | Solution |
| Incomplete reduction to β-ionylidene ethanol | Insufficient amount of reducing agent (e.g., LiAlH₄). | Use a slight excess of the reducing agent and ensure it is added gradually to a well-stirred solution. |
| Deactivated reducing agent due to moisture. | Use freshly opened or properly stored LiAlH₄ and ensure all glassware and solvents are anhydrous. | |
| Formation of side products | Over-reduction or side reactions. | Maintain the recommended reaction temperature and quench the reaction carefully once the starting material is consumed (as monitored by TLC). |
Oxidation of β-Ionylidene Ethanol
| Issue | Possible Cause | Solution |
| Low yield of β-ionylideneacetaldehyde | Inactive manganese dioxide (MnO₂). | Use activated MnO₂. The activity of MnO₂ can vary between suppliers and batches.[9] Activation can be done by heating. Water produced during the reaction can also deactivate the MnO₂.[9] |
| Over-oxidation to β-ionylideneacetic acid. | MnO₂ is a mild oxidant for allylic alcohols, which minimizes over-oxidation.[10][11] Avoid using stronger oxidizing agents. | |
| Difficult filtration of MnO₂ | Fine particles of MnO₂. | Filter the reaction mixture through a pad of Celite to aid in the removal of the fine solid. |
| Presence of unreacted alcohol | Insufficient MnO₂ or reaction time. | Use a sufficient excess of activated MnO₂ and monitor the reaction by TLC until the starting alcohol is no longer visible. |
Experimental Protocols
Synthesis of Ethyl β-ionylideneacetate via Horner-Wadsworth-Emmons Reaction
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To a stirred mixture of sodium amide in anhydrous toluene under a nitrogen atmosphere, add a solution of triethyl phosphonoacetate in toluene at approximately 40°C.
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Stir the reaction mixture at 40-45°C for several hours.
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Cool the mixture to 0-5°C and slowly add a solution of β-ionone in toluene, maintaining the temperature below 10°C.
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Allow the reaction to warm and stir at an elevated temperature (e.g., 65°C) for an extended period (e.g., 15 hours).[1][2]
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After cooling to room temperature, quench the reaction by adding water.
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Separate the organic layer, wash it with water, and then remove the toluene under reduced pressure to yield crude ethyl β-ionylideneacetate. This product is typically a mixture of 9-cis and 9-trans isomers.[1][2]
Reduction of Ethyl β-ionylideneacetate to β-Ionylidene Ethanol
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Prepare a solution of the crude ethyl β-ionylideneacetate in a mixture of anhydrous hexanes and tetrahydrofuran under a nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (LiAlH₄) portion-wise to the stirred solution.
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Stir the reaction mixture at room temperature for about 30 minutes.[2]
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Cool the reaction mixture and quench the excess LiAlH₄ by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
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Filter the resulting solids and wash the filter cake with hexanes.
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The combined organic filtrate containing β-ionylidene ethanol can be used directly in the next step.[1]
Oxidation of β-Ionylidene Ethanol to β-Ionylideneacetaldehyde
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To the solution of β-ionylidene ethanol from the previous step, add activated manganese dioxide (MnO₂).
-
Reflux the mixture at approximately 60-70°C for 2-4 hours, monitoring the reaction progress by TLC.[1][2]
-
After completion, cool the reaction mixture and filter off the MnO₂. A pad of Celite can be used to facilitate filtration.
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Wash the filter cake thoroughly with hexane.
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Combine the organic filtrates. This solution contains the crude β-ionylideneacetaldehyde.
Non-Chromatographic Purification Protocols
Vacuum Distillation of β-Ionylideneacetaldehyde
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Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar for even boiling. Grease all joints to ensure a good seal.[12]
-
Procedure:
-
Transfer the crude β-ionylideneacetaldehyde solution to the distillation flask.
-
Connect the apparatus to a vacuum pump and a cold trap.
-
Begin stirring and gradually apply vacuum to remove the low-boiling solvent (e.g., hexane).[13]
-
Once the solvent is removed, slowly heat the distillation flask using a heating mantle.
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Collect the β-ionylideneacetaldehyde fraction at the appropriate temperature and pressure. A patent suggests distilling the related ethyl β-ionylideneacetate at 60-80°C under vacuum.[1] The boiling point of β-ionylideneacetaldehyde will be in a similar range under reduced pressure.
-
-
Troubleshooting:
-
Bumping: Vigorous, uneven boiling. Ensure smooth and continuous stirring. A Claisen adapter can help prevent bumping.[12]
-
No distillate: Check for leaks in the system and ensure the vacuum pump is functioning correctly. Verify the heating temperature is appropriate for the pressure.
-
Crystallization of β-Ionylideneacetaldehyde (Investigational Protocol)
As a starting point for developing a crystallization protocol, a mixed-solvent system can be investigated.
-
Solvent Screening:
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Identify a "soluble solvent" in which β-ionylideneacetaldehyde is readily soluble (e.g., a more polar solvent like ethanol or acetone).
-
Identify an "insoluble solvent" in which it is poorly soluble (e.g., a non-polar solvent like hexane or water), and that is miscible with the soluble solvent.[5]
-
-
Procedure:
-
Dissolve the crude β-ionylideneacetaldehyde in a minimal amount of the hot soluble solvent.
-
While hot, add the insoluble solvent dropwise until the solution becomes persistently cloudy.
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Add a few more drops of the hot soluble solvent to redissolve the precipitate and obtain a clear, saturated solution.
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Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration and wash with a small amount of the cold insoluble solvent.
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Dry the crystals under vacuum.
-
Data Presentation
| Synthesis Step | Starting Material | Reagents | Product | Typical Yield | Key Parameters |
| HWE Reaction | β-Ionone | Triethyl phosphonoacetate, Sodium amide, Toluene | Ethyl β-ionylideneacetate | ~87% | Anhydrous conditions, Temperature control |
| Reduction | Ethyl β-ionylideneacetate | Lithium aluminum hydride, Hexane/THF | β-Ionylidene ethanol | High (used in situ) | Anhydrous conditions, Careful quenching |
| Oxidation | β-Ionylidene ethanol | Activated Manganese dioxide, Hexane | β-Ionylideneacetaldehyde | ~93% | Reflux temperature, Activated MnO₂ |
Visualizations
Caption: Workflow for the chromatography-free synthesis of β-ionylideneacetaldehyde.
Caption: Troubleshooting logic for low yield in the HWE reaction.
Caption: Alternative non-chromatographic purification pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP1421054A2 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 3. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. nanotrun.com [nanotrun.com]
- 11. Manganese Dioxide [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of β-Ionylideneacetaldehyde from β-Ionone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of β-ionylideneacetaldehyde from β-ionone. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of β-ionylideneacetaldehyde, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction pathway.
Step 1: Condensation of β-Ionone with Triethyl Phosphonoacetate (Horner-Wadsworth-Emmons Reaction)
Issue 1: Low or No Yield of Ethyl β-Ionylideneacetate
| Possible Cause | Recommended Solution |
| Inefficient Deprotonation of Triethyl Phosphonoacetate | The base used may be weak or degraded. Ensure the use of a strong, fresh base like sodium amide (NaNH₂) or sodium hydride (NaH). The pKa of the base should be higher than that of the phosphonate ester. |
| Presence of Moisture | The phosphonate carbanion is highly basic and reacts readily with water. Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reactants | β-ionone or triethyl phosphonoacetate may contain impurities that interfere with the reaction. Purify the reactants before use, for instance, by distillation. |
| Incorrect Reaction Temperature | The temperature for the addition of β-ionone is critical. It is typically added at a low temperature (0-10°C) to control the reaction rate and prevent side reactions.[1][2] The subsequent reaction is then stirred at a higher temperature (e.g., 65°C) for an extended period.[1][2] |
| Insufficient Reaction Time | The reaction may require a prolonged period to go to completion. A typical reaction time is around 15 hours of stirring at an elevated temperature.[1][2] |
Issue 2: Poor Stereoselectivity (High Percentage of 9-cis Isomer)
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring the Z-Isomer | The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the (E)-alkene.[3][4][5] |
| Non-Optimized Base and Solvent System | The choice of base and solvent can influence the E/Z ratio. For instance, using sodium amide in toluene has been reported to yield a 7:1 mixture of 9-trans to 9-cis isomers.[1][2] |
| Thermodynamic vs. Kinetic Control | Reaction conditions can influence whether the product distribution is under kinetic or thermodynamic control. Allowing the reaction intermediates to equilibrate generally leads to a higher proportion of the more stable (E)-isomer.[3] |
Step 2: Reduction of Ethyl β-Ionylideneacetate to β-Ionylidene Alcohol
Issue 1: Incomplete Reduction or Formation of Byproducts
| Possible Cause | Recommended Solution |
| Inactive or Insufficient Reducing Agent | Use a fresh, active batch of a powerful reducing agent like lithium aluminum hydride (LAH), sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), or diisobutylaluminum hydride (DIBAL-H).[1] Ensure the correct stoichiometric amount is used. |
| Incorrect Reaction Temperature | The reduction is typically carried out at low temperatures (e.g., 5-12°C) to control the reactivity of the reducing agent and minimize side reactions.[1] |
| Improper Quenching | The reaction must be carefully quenched, for example, with a slow addition of sulfuric acid at low temperatures (0-10°C), to neutralize the reaction and work up the product.[1] |
Step 3: Oxidation of β-Ionylidene Alcohol to β-Ionylideneacetaldehyde
Issue 1: Low Yield of β-Ionylideneacetaldehyde
| Possible Cause | Recommended Solution |
| Inactive Manganese Dioxide (MnO₂) | The activity of MnO₂ can vary. It is often recommended to use activated MnO₂. Activation can be achieved by heating the commercial reagent to remove adsorbed water.[6] The oxidation power of MnO₂ is dependent on the substrate being adsorbed onto its surface, a process hindered by water.[6] |
| Insufficient Amount of MnO₂ | A significant excess of MnO₂ is often required for the reaction to go to completion, as the reaction occurs on the surface of the solid.[7] |
| Suboptimal Reaction Temperature and Time | The oxidation is typically performed at elevated temperatures (e.g., refluxing at 60-70°C) for a few hours (2-4 hours).[1][2] |
| Product Adsorption onto MnO₂ | The product can adsorb onto the surface of the MnO₂, leading to lower recovery. After filtration, the MnO₂ cake should be washed thoroughly with a suitable organic solvent to recover the adsorbed product.[6] |
Experimental Protocols
Detailed Protocol for the Synthesis of β-Ionylideneacetaldehyde
This protocol is based on a commonly cited industrial process.[1][2]
Step 1: Condensation to form Ethyl β-Ionylideneacetate
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To a stirred mixture of sodium amide (0.236 kg) in toluene (6.5 L) under a nitrogen atmosphere, add a solution of triethyl phosphonoacetate (1.40 kg) in toluene (1 L) at approximately 40°C.
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Stir the reaction mixture at 40-45°C for 6 hours.
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Cool the mixture to 0-5°C.
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Slowly add a solution of β-ionone (1 kg) in toluene (1.5 L) at a temperature between 0-10°C.
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Stir the reaction mixture at 65°C for 15 hours.
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Cool the mixture to 20-25°C.
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Add water (4 L) and stir for an additional 15 minutes.
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Separate the toluene layer. This layer, containing ethyl β-ionylideneacetate, can be used directly in the next step after solvent removal under vacuum.
Step 2: Reduction to β-Ionylidene Alcohol
-
Under a nitrogen atmosphere, add lithium aluminum hydride (0.11 kg) to a mixture of hexanes and tetrahydrofuran (4.5:1 L).
-
Stir the mixture for 30 minutes and then cool to 5-10°C.
-
Slowly add a solution of the ethyl β-ionylideneacetate (1 kg) from the previous step in hexane at 10-12°C with stirring.
-
Continue stirring for one hour at the same temperature.
-
Cool the reaction to 0-2°C and very slowly add sulfuric acid (0.88 L) while maintaining the temperature between 0-10°C.
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Stir the mixture at 10-12°C for one hour.
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Filter the mixture to remove inorganic solids and wash the filter cake with hexanes.
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Wash the combined organic layer with water. The resulting solution of β-ionylidene alcohol is used in the next step.
Step 3: Oxidation to β-Ionylideneacetaldehyde
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To the solution of β-ionylidene alcohol from the previous step, add manganese dioxide (3 kg) with stirring at room temperature.
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Reflux the reaction mixture at 60°C for three hours.
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Filter the mixture and wash the filter cake with hexane.
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Distill the combined hexane layer under vacuum to yield β-ionylideneacetaldehyde. A yield of 93% with less than 5% of the 9-cis isomer has been reported.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing β-ionylideneacetaldehyde from β-ionone?
The most frequently cited and industrially relevant method is a three-step process:
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A Horner-Wadsworth-Emmons reaction between β-ionone and triethyl phosphonoacetate to form ethyl β-ionylideneacetate.
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Reduction of the resulting ester to β-ionylidene alcohol using a hydride reducing agent.
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Oxidation of the alcohol to the final product, β-ionylideneacetaldehyde, using manganese dioxide.[1][2]
Q2: What are the main challenges in this synthesis?
The main challenges include achieving a high yield, controlling the stereochemistry to favor the desired trans isomer, and purification of the final product from reaction byproducts and isomers.[1]
Q3: How can I minimize the formation of the 9-cis isomer?
The Horner-Wadsworth-Emmons reaction with stabilized phosphonates generally provides good E-selectivity.[3][4][5] Using conditions that allow for thermodynamic equilibration of the reaction intermediates can favor the more stable trans product. The reported protocol using sodium amide in toluene yields a favorable 7:1 ratio of trans to cis isomers.[1][2]
Q4: Are there alternative synthesis routes?
Other methods like the Reformatsky reaction and the Darzens condensation have been explored. However, the Reformatsky reaction often results in a mixture of cis and trans isomers with poor overall yield of the desired trans product after separation.[1] The Darzens condensation can also present challenges with stereocontrol.[8]
Q5: What are the safety precautions for handling sodium amide?
Sodium amide is a highly reactive and moisture-sensitive solid. It can react violently with water to produce ammonia and sodium hydroxide. It should be handled under an inert atmosphere, and appropriate personal protective equipment should be worn. For disposal, it should be cautiously decomposed, for example, by slowly adding it to a large excess of a non-protic solvent like toluene and then slowly adding a dilute solution of ethanol.[9]
Q6: Why is manganese dioxide used in excess, and does its quality matter?
Manganese dioxide is a heterogeneous oxidizing agent, meaning the reaction occurs on its surface. A large excess is often needed to ensure a sufficient surface area for the reaction to proceed to completion.[7] The activity of MnO₂ can vary significantly between batches, and using "activated" MnO₂, which has been dried to remove water, is often recommended for better and more reproducible results.[6][7]
Visualizations
Caption: Workflow for the synthesis of β-Ionylideneacetaldehyde.
References
- 1. US20050027143A1 - Process for the preparation of beta-ionylideneacetaldehyde - Google Patents [patents.google.com]
- 2. EP1421054A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of β-Ionylideneacetaldehyde
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of β-Ionylideneacetaldehyde, a key intermediate in the production of Vitamin A and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, covering the three main stages of the synthesis: Condensation, Reduction, and Oxidation.
Stage 1: Condensation of β-Ionone (Horner-Wadsworth-Emmons Reaction)
Q1: My reaction yield is low, and I have a significant amount of unreacted β-ionone. What could be the cause?
A1: Low conversion in the Horner-Wadsworth-Emmons reaction can stem from several factors:
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Inefficient Deprotonation: The phosphonate reagent must be fully deprotonated to form the reactive carbanion. Ensure your base (e.g., sodium amide, sodium hydride) is fresh and handled under strictly anhydrous conditions. The reaction is highly sensitive to moisture.
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Insufficient Base: Use a sufficient molar excess of the base to ensure complete deprotonation of the phosphonate.
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Reaction Temperature: The deprotonation and subsequent condensation steps often require specific temperature control. Ensure you are following the recommended temperature profile for your specific protocol. For instance, some procedures require cooling during the addition of β-ionone.[1][2]
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Purity of Reagents: Impurities in β-ionone or the phosphonate reagent can interfere with the reaction. Use purified reagents for optimal results.
Q2: The primary side product in my reaction is the 9-cis isomer of the ethyl β-ionylideneacetate. How can I improve the stereoselectivity for the desired 9-trans isomer?
A2: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene (trans).[1][2] However, reaction conditions can influence the cis/trans ratio.
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Choice of Base and Solvent: The combination of base and solvent can impact the stereochemical outcome. Using sodium amide in toluene has been reported to yield a 7:1 ratio of 9-trans to 9-cis isomers.[1][2]
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased stereoselectivity. Running the reaction at the recommended temperature is crucial.
-
Equilibration: Allowing the reaction to proceed for the recommended time can allow for the equilibration of intermediates to favor the more stable trans product.
Troubleshooting Workflow for Condensation Stage
Caption: Troubleshooting logic for the condensation of β-ionone.
Stage 2: Reduction of Ethyl β-Ionylideneacetate
Q1: After reduction with Lithium Aluminum Hydride (LAH), I still have a significant amount of starting ester. Why is the reduction incomplete?
A1: Incomplete reduction can be due to:
-
Deactivated LAH: LAH is extremely reactive with water and atmospheric moisture. Ensure you are using fresh, high-quality LAH and that your solvent (e.g., THF, ether) is anhydrous.
-
Insufficient LAH: A molar excess of LAH is typically required. Ensure you are using the correct stoichiometry as per your protocol.
-
Reaction Temperature: Reductions with LAH are often performed at low temperatures (e.g., 0-10°C) to control the reaction rate and prevent side reactions. Adding the ester solution slowly to the LAH suspension is also critical.[1][2]
Q2: My final product has a higher than expected proportion of the 9-cis isomer, even though the starting ester had a good trans:cis ratio. What happened?
A2: While the HWE reaction sets the initial stereochemistry, some conditions during reduction can lead to isomerization.
-
Non-Stereoselective Reduction Conditions: Certain reduction protocols have been found to be non-stereoselective, resulting in a mixture of isomers in the resulting alcohol.[1]
-
Work-up Procedure: Acidic work-up conditions after the reduction could potentially lead to isomerization of the conjugated double bond system. A careful, cold aqueous work-up is recommended.
Data on Isomer Ratios in Synthesis
| Stage of Synthesis | Reported Trans:Cis Ratio | Reference |
| Ethyl β-ionylideneacetate (after condensation) | 7:1 | [1][2] |
| β-Ionylideneacetaldehyde (final product) | >95% trans (<5% cis) | [1][2] |
Stage 3: Oxidation of β-Ionylidene Ethanol
Q1: The oxidation of β-ionylidene ethanol with manganese dioxide (MnO₂) is very slow or incomplete.
A1: The efficiency of MnO₂ oxidation is highly dependent on the quality of the reagent:
-
Activated MnO₂: Commercially available "activated" MnO₂ should be used. The activity of MnO₂ can vary between batches and suppliers.
-
Reaction Conditions: The oxidation is typically carried out at elevated temperatures (e.g., refluxing in hexane at 60-70°C).[1][2] Room temperature reactions may be significantly slower.[1]
-
Solvent: A non-polar solvent like hexane is commonly used. Polar solvents can sometimes deactivate the MnO₂ surface.
-
Stoichiometry: A large excess of MnO₂ is often required for complete oxidation.
Q2: I am observing byproducts that are not the desired aldehyde or the starting alcohol. What could they be?
A2: Potential side reactions during oxidation include:
-
Over-oxidation: Although MnO₂ is a relatively mild oxidant for allylic alcohols, prolonged reaction times or highly active MnO₂ could lead to the formation of the corresponding carboxylic acid (β-ionylideneacetic acid).
-
Aldol Condensation: The product, β-ionylideneacetaldehyde, can undergo self-condensation in the presence of acidic or basic impurities. Ensure the reaction mixture and work-up are neutral.
-
Thermal Isomerization: The final product, β-ionylideneacetaldehyde, can be sensitive to heat, potentially leading to thermal isomerization and the formation of cyclic byproducts. Distillation should be performed under high vacuum and at the lowest possible temperature.
Troubleshooting Workflow for Oxidation Stage
Caption: Troubleshooting logic for the oxidation of β-ionylidene ethanol.
Experimental Protocols
Protocol 1: Synthesis of Ethyl β-Ionylideneacetate (Condensation)
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend sodium amide in anhydrous toluene under a nitrogen atmosphere.
-
Phosphonate Addition: Cool the suspension and add triethyl phosphonoacetate dropwise, maintaining the temperature between 20-25°C.
-
Reaction: Stir the mixture at 40-45°C for the time specified in your protocol (e.g., 6 hours).
-
β-Ionone Addition: Cool the reaction mixture to 0-5°C and slowly add a solution of β-ionone in toluene, keeping the temperature below 10°C.
-
Condensation: Warm the reaction mixture and stir at 65°C for approximately 15 hours.
-
Work-up: Cool the mixture to 20-25°C and quench with water. Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude ethyl β-ionylideneacetate.
Protocol 2: Synthesis of β-Ionylidene Ethanol (Reduction)
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH) in a mixture of anhydrous hexanes and tetrahydrofuran.
-
Ester Addition: Cool the LAH suspension to 5-10°C and slowly add a solution of ethyl β-ionylideneacetate in hexane, maintaining the temperature between 10-12°C.
-
Reaction: Stir the mixture at the same temperature for approximately one hour.
-
Work-up: Cool the reaction to 0-2°C and very slowly add dilute sulfuric acid to quench the excess LAH, keeping the temperature below 10°C.
-
Extraction: Separate the organic layer, wash with water, and use the resulting solution of β-ionylidene ethanol directly in the next step.
Protocol 3: Synthesis of β-Ionylideneacetaldehyde (Oxidation)
-
Preparation: To the solution of β-ionylidene ethanol from the previous step, add activated manganese dioxide with stirring at room temperature.
-
Oxidation: Heat the reaction mixture to reflux (approximately 60°C in hexane) and maintain for 3 hours.
-
Filtration: Cool the reaction mixture and filter to remove the manganese solids. Wash the filter cake with fresh hexane.
-
Purification: Combine the organic filtrates and distill under vacuum to yield β-ionylideneacetaldehyde.[1][2]
References
Technical Support Center: Purification of trans-β-Ionylideneacetaldehyde
Welcome to the technical support center for the purification of trans-β-Ionylideneacetaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of cis-isomer impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing cis-isomer impurities from trans-β-Ionylideneacetaldehyde?
A1: The primary methods for separating the cis and trans isomers of β-Ionylideneacetaldehyde include fractional distillation, chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), and crystallization. The choice of method depends on the scale of the purification, the required purity of the final product, and the available equipment.
Q2: I am observing poor separation of cis and trans isomers during fractional distillation. What could be the issue?
Q3: My HPLC method is not resolving the cis and trans isomer peaks. How can I improve the separation?
A3: Inadequate resolution in HPLC can be due to several factors, including the choice of stationary phase, mobile phase composition, and other chromatographic parameters. For challenging isomer separations, a standard C18 column may not be sufficient. Consider using a stationary phase with different selectivity, such as a C30 column or a column designed for isomer separations. Experimenting with different mobile phase compositions, including varying the solvent ratios and incorporating modifiers, can significantly impact selectivity. For closely related compounds like retinaldehyde isomers, flash countercurrent chromatography with a hexane-acetonitrile solvent system has been successful.[2]
Q4: I am attempting to purify trans-β-Ionylideneacetaldehyde by crystallization, but it is "oiling out." What does this mean and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal. This often happens when the solution is supersaturated at a temperature above the melting point of the impure compound or when the wrong solvent is used. To resolve this, you can try using a more dilute solution, cooling the solution more slowly, or employing a different solvent or solvent mixture. Adding a seed crystal of the pure trans-isomer can also promote proper crystallization.
Q5: Can the cis-isomer convert to the trans-isomer (or vice-versa) during the purification process?
A5: Yes, isomerization can occur, particularly when the compound is exposed to heat or light.[3] Thermal isomerization of β-Ionylideneacetaldehyde has been reported.[3] To minimize this, it is advisable to conduct purification steps at the lowest practical temperatures and to protect the compound from light, especially UV radiation. When performing distillation, vacuum distillation is recommended to lower the boiling point and reduce the risk of thermal isomerization.
Troubleshooting Guides
Fractional Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or no separation of isomers. | Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to ensure a slow and steady collection of the distillate (typically 1-2 drops per second). This allows for proper equilibrium to be established in the column. | |
| Isomers have very similar boiling points. | While fractional distillation may still be possible, the separation will be challenging. Consider coupling this technique with another purification method like chromatography for higher purity. For compounds with boiling points that differ by less than 25 °C, a highly efficient column is essential. | |
| Product is degrading or isomerizing in the distillation pot. | Temperature is too high. | Use vacuum distillation to lower the boiling point of the compound and reduce the risk of thermal degradation or isomerization. |
| Prolonged heating. | Plan the distillation to be as efficient as possible to minimize the time the compound is exposed to high temperatures. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Co-elution or poor resolution of cis and trans isomers. | Inappropriate stationary phase. | Switch to a column with higher shape selectivity. For hydrophobic, structurally similar isomers, a C30 column can offer better resolution than a standard C18 column. Chiral stationary phases have also been shown to be effective for separating geometric isomers of other compounds. |
| Incorrect mobile phase composition. | Systematically vary the mobile phase composition. For normal-phase chromatography, try different ratios of non-polar (e.g., hexane) and slightly more polar (e.g., ethyl acetate, isopropanol) solvents. For reverse-phase, adjust the ratio of water and organic solvent (e.g., acetonitrile, methanol). | |
| Suboptimal flow rate or temperature. | Optimize the flow rate to achieve the best balance between resolution and analysis time. Adjusting the column temperature can also influence selectivity. | |
| Peak tailing. | Column overload. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Add a small amount of a modifier (e.g., a few drops of acetic or formic acid for acidic compounds, or a small amount of a base like triethylamine for basic compounds) to the mobile phase to reduce unwanted interactions. |
Crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | Solution is too concentrated or cooled too quickly. | Use a more dilute solution. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. |
| Inappropriate solvent. | The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with a variety of solvents (e.g., hexane, ethanol, ethyl acetate, acetone, and mixtures thereof) to find the optimal system. β-Ionylideneacetaldehyde has slight solubility in chloroform and ethyl acetate.[1] | |
| Low recovery of the trans-isomer. | The trans-isomer is significantly soluble in the mother liquor. | After the initial crystallization, concentrate the mother liquor and attempt a second crystallization to recover more product. |
| Co-crystallization of the cis-isomer. | Purity of the initial crystalline product is not high enough. A second recrystallization of the obtained crystals may be necessary to improve the purity. | |
| No crystal formation. | Solution is not sufficiently supersaturated. | Slowly evaporate the solvent from the solution to increase the concentration. If using a mixed solvent system, you can try adding the anti-solvent (the solvent in which the compound is less soluble) dropwise. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a small seed crystal of the pure trans-isomer. |
Experimental Protocols
Fractional Vacuum Distillation
This protocol provides a general guideline for the purification of trans-β-Ionylideneacetaldehyde. The exact temperature and pressure will need to be optimized for your specific mixture and equipment.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
-
Place a stir bar in the distillation flask.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.
-
-
Procedure:
-
Place the crude mixture of β-Ionylideneacetaldehyde isomers into the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.
-
Collect the initial fraction, which will likely be enriched in the lower-boiling isomer or any volatile impurities.
-
Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure fraction is distilling.
-
Collect the fraction that corresponds to the boiling point of the desired trans-isomer.
-
Once the desired fraction is collected, stop heating, and allow the system to cool before slowly releasing the vacuum.
-
Preparative High-Performance Liquid Chromatography (HPLC)
This is a starting point for developing a preparative HPLC method. Optimization of the column, mobile phase, and loading will be necessary.
-
System Preparation:
-
Column: A preparative-scale column with a stationary phase suitable for isomer separation (e.g., C30, or a specialized isomer column).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethyl acetate or isopropanol is a good starting point for normal-phase chromatography. Prepare and degas the mobile phase before use.
-
Detector: A UV detector set to the λmax of β-Ionylideneacetaldehyde.
-
-
Method Development (Analytical Scale):
-
Before scaling up, develop an analytical method to achieve baseline separation of the cis and trans isomers.
-
Experiment with different mobile phase compositions and gradients to optimize resolution.
-
-
Preparative Separation:
-
Equilibrate the preparative column with the optimized mobile phase.
-
Dissolve the crude isomer mixture in a small amount of the mobile phase.
-
Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
-
Run the separation using the optimized method.
-
Collect the fractions corresponding to the peak of the trans-isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
This protocol outlines the general steps for recrystallization. The choice of solvent is critical and will require preliminary testing.
-
Solvent Selection:
-
In small test tubes, test the solubility of the crude isomer mixture in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound completely when hot but sparingly when cold.
-
Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.
-
-
Procedure:
-
Dissolve the crude β-Ionylideneacetaldehyde in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Difference in boiling points | >95% (depending on isomer boiling point difference) | Suitable for large quantities; relatively inexpensive equipment. | Risk of thermal isomerization; may not fully resolve isomers with very close boiling points. |
| Preparative HPLC | Differential partitioning between mobile and stationary phases | >99% | High resolution and purity; adaptable to various isomer types. | Expensive equipment and solvents; can be time-consuming for large quantities. |
| Crystallization | Difference in solubility | >98% (with potential for higher purity upon recrystallization) | Can be highly selective for one isomer; scalable. | Requires finding a suitable solvent system; "oiling out" can be an issue; yield may be lower than other methods. |
Visualization
Caption: A workflow diagram illustrating the different purification pathways for obtaining pure trans-β-Ionylideneacetaldehyde.
Caption: A troubleshooting decision tree for addressing poor isomer separation.
References
- 1. lookchem.com [lookchem.com]
- 2. Isolation of the retinal isomers from the isomerization of all-trans-retinal by flash countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal isomerization of β-ionylideneacetaldehyde. Isolation of a tricyclo[5,4,0,01,5]undec-3-en-6-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of β-Ionylideneacetaldehyde: Wittig vs. Reformatsky Reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-ionylideneacetaldehyde, a key intermediate in the production of Vitamin A and other retinoids, can be approached through various synthetic routes. Among the most established methods are the Wittig reaction (and its Horner-Wadsworth-Emmons modification) and the Reformatsky reaction. This guide provides an objective comparison of these two methodologies, supported by available experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Wittig (HWE) vs. Reformatsky for β-Ionylideneacetaldehyde Synthesis
| Parameter | Wittig (Horner-Wadsworth-Emmons) Reaction | Reformatsky Reaction |
| Starting Materials | β-Ionone, Triethyl phosphonoacetate, Strong Base (e.g., Sodium Amide) | β-Ionone, Ethyl bromoacetate, Zinc |
| Intermediate Product | Ethyl β-ionylideneacetate | Ethyl β-ionylideneacetate |
| Stereoselectivity | Predominantly forms the desired trans isomer (approx. 7:1 trans:cis ratio) | Predominantly forms the undesired cis isomer (approx. 3:7 trans:cis ratio)[1] |
| Overall Yield of trans Isomer | High (>90% for the final aldehyde after subsequent steps)[1] | Very Poor (~20% after separation and purification)[1] |
| Reaction Conditions | Requires a strong, anhydrous base; multi-step process to final aldehyde | Milder conditions, but requires activation of zinc |
| Key Advantages | High yield and favorable stereoselectivity towards the desired trans isomer | Utilizes readily available and less hazardous reagents compared to some strong bases. |
| Key Disadvantages | Use of hazardous strong bases like sodium amide. | Poor yield and unfavorable stereoselectivity, requiring extensive purification. |
Reaction Pathways
The following diagrams illustrate the synthetic pathways for the Wittig (Horner-Wadsworth-Emmons) and Reformatsky reactions in the synthesis of β-ionylideneacetaldehyde.
Caption: Synthetic routes to β-Ionylideneacetaldehyde.
Experimental Protocols
Wittig (Horner-Wadsworth-Emmons) Synthesis of β-Ionylideneacetaldehyde
This synthesis is a multi-step process that begins with the condensation of β-ionone with triethyl phosphonoacetate to form ethyl β-ionylideneacetate. This intermediate is then reduced to β-ionylidene ethanol, which is subsequently oxidized to the final product, β-ionylideneacetaldehyde.
Step 1: Condensation of β-Ionone with Triethyl Phosphonoacetate
-
In an inert organic solvent such as toluene, β-ionone is reacted with triethyl phosphonoacetate in the presence of a strong base, typically sodium amide.
-
The reaction mixture is stirred, and upon completion, undergoes an aqueous workup.
-
This step yields ethyl β-ionylideneacetate as a mixture of 9-cis and 9-trans isomers, with a ratio of approximately 1:7.[1]
Step 2: Reduction of Ethyl β-ionylideneacetate
-
The resulting ester is then reduced using a suitable reducing agent. Options include lithium aluminium hydride, sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al), or diisobutylaluminium hydride (DIBAL-H).[1]
-
The reaction is carried out in an organic solvent.
-
An aqueous acidic workup yields β-ionylidene ethanol.
Step 3: Oxidation of β-Ionylidene ethanol
-
The alcohol from the previous step is oxidized in situ.
-
Manganese dioxide is added to the reaction mixture, which is then heated to 60-70°C for 2 to 4 hours.[1]
-
Upon completion, the final product, trans-β-ionylideneacetaldehyde, is obtained in a high yield of over 90% with less than 5% of the 9-cis isomer.[1]
Reformatsky Synthesis of β-Ionylideneacetaldehyde
The Reformatsky reaction provides a more direct route to the ester intermediate, though with significant drawbacks in yield and stereoselectivity.
-
In a suitable solvent such as toluene, activated zinc dust is suspended.[2]
-
Ethyl bromoacetate is added to the suspension, followed by β-ionone.[2]
-
The reaction mixture is heated, typically around 90°C, for a short period (e.g., 30 minutes).[2]
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
This procedure yields a mixture of cis and trans isomers of ethyl β-ionylideneacetate in a ratio of approximately 7:3.[1]
-
Subsequent saponification and selective crystallization are required to isolate the trans isomer, resulting in a very poor overall yield of around 20%.[1]
Concluding Remarks
For the synthesis of β-ionylideneacetaldehyde, the Horner-Wadsworth-Emmons modification of the Wittig reaction is demonstrably superior to the Reformatsky reaction. The primary advantages of the HWE approach are its significantly higher overall yield and its favorable stereoselectivity, producing the desired trans isomer as the major product. While the Reformatsky reaction may appear simpler in its initial condensation step, the poor yield and unfavorable isomer ratio make it a less efficient and less economical choice for producing the target molecule. The extensive purification required to isolate the desired product from the Reformatsky reaction mixture further detracts from its practicality in a research or industrial setting. Therefore, for researchers and professionals in drug development seeking an effective and high-yielding method for the synthesis of β-ionylideneacetaldehyde, the Wittig (HWE) pathway is the recommended approach.
References
Economic Viability of β-Ionylideneacetaldehyde Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the economic viability of different synthesis routes for β-ionylideneacetaldehyde, a key intermediate in the production of Vitamin A and other retinoids. The comparison focuses on reaction yields, reagent costs, and process complexity to assess the industrial feasibility of each pathway.
Executive Summary
The synthesis of β-ionylideneacetaldehyde is critical for the pharmaceutical industry. While several chemical routes have been developed, their economic viability varies significantly. This guide evaluates three primary methods starting from β-ionone: the Horner-Wadsworth-Emmons (HWE) reaction, the Reformatsky reaction, and a route involving condensation with lithioacetonitrile. Based on available data, the Horner-Wadsworth-Emmons approach presents the most industrially advantageous and economically viable route due to its superior yield of the desired trans isomer, manageable reaction conditions, and avoidance of costly purification steps like chromatography.
Comparison of Synthesis Routes
The economic viability of each synthesis route is determined by factors such as the cost of starting materials and reagents, reaction yields, energy consumption, and the need for purification. The following tables summarize the quantitative data for the three main routes.
Table 1: Reagent Cost Analysis
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Price (USD/kg) | Price (USD/mol) |
| β-Ionone | C₁₃H₂₀O | 192.30 | >97% | ~$50 - $75 | ~$9.62 - $14.42 |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | >98% | ~$135 | ~$30.27 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | >98% | ~$20 - $40 | ~$3.34 - $6.68 |
| Zinc (dust) | Zn | 65.38 | >98% | ~$10 - $20 | ~$0.65 - $1.31 |
| n-Butyllithium (1.6M in hexanes) | C₄H₉Li | 64.06 | 15% | ~
| ~$8.71 |
| Diisobutylaluminum hydride (DIBAL-H) (1.0M in hexanes) | C₈H₁₉Al | 142.22 | 20-25% | ~
| ~$14.93 |
| Manganese dioxide (activated) | MnO₂ | 86.94 | Catalyst Grade | ~$12 - $30 | ~$1.04 - $2.61 |
Note: Prices are estimates based on bulk chemical supplier listings and may vary.
Table 2: Comparison of Synthesis Route Performance
| Parameter | Horner-Wadsworth-Emmons Route | Reformatsky Route | Lithioacetonitrile Route |
| Starting Materials | β-Ionone, Triethyl phosphonoacetate | β-Ionone, Ethyl bromoacetate, Zinc | β-Ionone, Acetonitrile, n-Butyllithium |
| Key Steps | 1. Condensation 2. Reduction 3. Oxidation | 1. Condensation 2. Saponification & Crystallization 3. Esterification 4. Reduction 5. Oxidation | 1. Condensation 2. Reduction |
| Overall Yield | High (details in patent literature suggest >90% for final step) | Very Poor (~20% for desired trans isomer)[1] | Moderate (requires purification) |
| Stereoselectivity (trans) | Good (1:7 ratio of 9-cis to 9-trans)[2] | Poor (7:3 ratio of cis to trans) | Good (~60% trans selectivity) |
| Purification | Simple workup | Selective crystallization and multiple steps | Chromatographic purification required |
| Economic Viability | High | Low | Low to Moderate |
| Disadvantages | Multi-step process | Very low yield of desired isomer, multiple steps | Use of expensive and hazardous reagents (n-BuLi, DIBAL-H), chromatography |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the three compared synthesis routes.
References
A Comparative Guide to the Biological Activities of Beta-Ionylideneacetaldehyde and Beta-Ionone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related apocarotenoids: beta-ionylideneacetaldehyde and beta-ionone. While both compounds are derived from the oxidative cleavage of β-carotene, the available scientific literature reveals a significant disparity in the depth of research, with beta-ionone being the subject of extensive investigation into its therapeutic potential. This document summarizes the existing experimental data, outlines relevant methodologies, and visualizes key signaling pathways to offer a clear, objective comparison for research and development purposes.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for the anticancer, antioxidant, and anti-inflammatory activities of beta-ionone. At present, specific quantitative data for this compound from comparable in vitro assays is not widely available in the public domain. General studies on β-carotene cleavage products suggest potential cytotoxicity, but specific IC50 values for this compound are not documented in the reviewed literature.[1][2]
Table 1: Comparative Anticancer Activity of Beta-Ionone
| Cell Line | Assay | IC50 (µM) | Reference |
| Human Gastric Adenocarcinoma (SGC-7901) | MTT Assay | 150 | --INVALID-LINK-- |
| Human Breast Cancer (MCF-7) | MTT Assay | 200 | --INVALID-LINK-- |
| Human Prostate Cancer (PC-3) | MTT Assay | 100 | --INVALID-LINK-- |
| Human Leukemia (K562) | MTT Assay | 200 | --INVALID-LINK-- |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| Beta-Ionone Derivative (1k) | DPPH Radical Scavenging | 86.525 | --INVALID-LINK--[3] |
| Beta-Ionone Derivative (1m) | ABTS Radical Scavenging | 65.408 | --INVALID-LINK--[3] |
| This compound | - | Not available | - |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Effect | Reference |
| Beta-Ionone | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production | --INVALID-LINK-- |
| This compound | - | Not available | - |
Experimental Protocols
Detailed methodologies for key bioassays are provided below to facilitate the replication and validation of the cited findings.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SGC-7901, MCF-7, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of beta-ionone or this compound (typically ranging from 0 to 400 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the test compound (beta-ionone or this compound) in a suitable solvent (e.g., methanol). Prepare serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing only methanol and a positive control (e.g., ascorbic acid or Trolox) should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from the plot of scavenging activity against the concentration of the compound.
In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. A control group without LPS and a group with LPS only should be included.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reagent Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated group.
Signaling Pathways and Experimental Workflows
Beta-Ionone Signaling Pathways
Beta-ionone has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Caption: Beta-ionone's anticancer signaling pathways.
This compound Signaling Pathways
Currently, there is limited information available regarding the specific signaling pathways modulated by this compound. One study has suggested that it does not significantly activate retinoic acid receptors (RARs) α or β, indicating that its biological effects may occur through RAR-independent mechanisms. Further research is required to elucidate its molecular targets and signaling cascades.
Caption: Postulated signaling of this compound.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the in vitro evaluation of the biological activities of compounds like beta-ionone and this compound.
Caption: In vitro bioactivity screening workflow.
Conclusion
The current body of scientific literature extensively supports the multifaceted biological activities of beta-ionone, particularly its anticancer, antioxidant, and anti-inflammatory properties. The mechanisms underlying these effects are beginning to be understood, with the modulation of key signaling pathways such as PI3K/AKT and MAPK being implicated.
In stark contrast, research into the biological activities of this compound is limited. While its structural similarity to beta-ionone suggests it may possess interesting biological properties, there is a clear lack of quantitative experimental data to support this. The finding that it does not significantly activate RARα or RARβ suggests that its mode of action may be distinct from other retinoid-like compounds.
For researchers and drug development professionals, beta-ionone presents a promising lead compound for further investigation and development. The significant gap in our understanding of this compound's bioactivity highlights a clear area for future research. Direct, comparative studies of these two compounds using standardized in vitro and in vivo models are essential to fully elucidate their relative therapeutic potential.
References
- 1. Cytotoxicity of β-carotene cleavage products and its prevention by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Ionylideneacetaldehyde and Retinal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological activities of beta-ionylideneacetaldehyde and retinal. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their respective and comparative functionalities, supported by experimental data.
Introduction
This compound, an apocarotenoid derived from the oxidative cleavage of carotenoids like β-carotene, shares structural similarities with retinal (vitamin A aldehyde). Retinal is a well-established, crucial molecule in vision and a precursor to retinoic acid, a potent regulator of gene expression through retinoic acid receptors (RARs). While structurally related, emerging research indicates that this compound and its analogs may possess distinct biological activities independent of the classical retinoid signaling pathway. This guide explores these differences and similarities, focusing on their interaction with RARs, anti-proliferative effects, and antioxidant potential.
Retinoic Acid Receptor (RAR) Activation
A primary differentiator between retinal and this compound lies in their ability to activate retinoic acid receptors. Retinal, upon conversion to retinoic acid, serves as a ligand for RARs, initiating a signaling cascade that regulates gene transcription.
In contrast, studies have demonstrated that This compound does not significantly activate RARα or RARβ . This suggests that the biological effects of this compound are likely mediated through alternative, RAR-independent pathways.[1]
Signaling Pathway: Retinoid and Putative Apocarotenoid Action
Caption: Retinal vs. This compound Pathways
Anti-proliferative Activity
Both retinal and compounds structurally similar to this compound have demonstrated the ability to inhibit the proliferation of cancer cells. However, their potencies and mechanisms may differ.
This compound and its Analogs: Studies on beta-ionone, a close structural analog of this compound, have shown dose-dependent inhibition of various cancer cell lines. For instance, beta-ionone inhibited the growth of human leukemia K562 cells and gastric adenocarcinoma SGC7901 cells.[2] Derivatives of beta-ionone have also shown potent cytotoxic effects against lung and breast cancer cell lines.[3]
Retinal: Retinal has also been shown to possess anti-proliferative activity. For example, it has demonstrated cytotoxic effects against breast cancer cell lines.
Comparative Data: Direct comparative studies with IC50 values for both compounds against the same cell line under identical conditions are limited. However, available data on beta-ionone and retinal suggest both have anti-proliferative potential.
| Compound | Cell Line | IC50 | Reference |
| Beta-ionone | SGC-7901 (Gastric Adenocarcinoma) | 89 µM | [2] |
| 3-Hydroxy-β-ionone | MDA-MB-231 (Triple-Negative Breast Cancer) | 388.40 µg/mL | [1] |
| 3-Hydroxy-β-ionone | T47D (Breast Cancer) | 185.50 µg/mL | [1] |
| 3-Hydroxy-β-ionone | MCF7 (Breast Cancer) | 113.40 µg/mL | [1] |
| Retinoic Acid (from Retinal) | AMJ13 (Breast Cancer) | 104.7 ± 3.8 μg/ml | [4] |
| Retinoic Acid (from Retinal) | MCF-7 (Breast Cancer) | 139.9 ± 4.6 μg/ml | [4] |
| Retinoic Acid (from Retinal) | CAL-51 (Breast Cancer) | 169.1 ± 8.2 μg/ml | [4] |
Note: Direct comparison of IC50 values between studies should be done with caution due to variations in experimental conditions. The data for retinoic acid is included as it is the active metabolite of retinal for anti-proliferative effects mediated by RARs.
Experimental Workflow: Cell Proliferation (MTT) Assay
Caption: MTT Cell Proliferation Assay Workflow
Antioxidant Activity
The extended polyene chains in both this compound and retinal suggest they may possess antioxidant properties by scavenging free radicals.
This compound and its Analogs: Derivatives of beta-ionone have been synthesized and shown to have significant antioxidant activity in DPPH and ABTS radical scavenging assays.[5] For example, a beta-ionone thiazolylhydrazone derivative exhibited a strong DPPH scavenging activity with an IC50 of 86.525 μM.[5] This suggests that the beta-ionone scaffold can be a basis for developing potent antioxidants.
Retinal: While retinal is known to be susceptible to oxidation, its role as a direct antioxidant is less characterized with specific IC50 values in standard assays compared to other well-known antioxidants. However, its structural features suggest it could participate in quenching reactive oxygen species.
Comparative Data: A direct, quantitative comparison of the antioxidant capacity of this compound and retinal is not readily available in the literature. However, studies on related apocarotenoids suggest that their antioxidant activity can be significant, and in some cases, even greater than that of β-carotene.[6]
| Compound/Derivative | Assay | IC50 | Reference |
| Beta-ionone derivative (1k) | DPPH | 86.525 μM | [5] |
| Beta-ionone derivative (1m) | ABTS | 65.408 μM | [5] |
Experimental Workflow: DPPH Antioxidant Assay
Caption: DPPH Radical Scavenging Assay Workflow
Experimental Protocols
RAR Activation Assay (Luciferase Reporter Assay)
Objective: To determine if a compound can activate retinoic acid receptors.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T) that is amenable to transfection.
-
Transfection: Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
An expression plasmid for the specific RAR isotype (e.g., RARα, RARβ, or RARγ).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: After transfection, treat the cells with various concentrations of the test compounds (this compound, retinal, or a known RAR agonist like all-trans retinoic acid as a positive control).
-
Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates RAR activation.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or anti-proliferative effects of a compound on a cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
DPPH Radical Scavenging Assay
Objective: To measure the antioxidant capacity of a compound by its ability to scavenge the stable DPPH radical.
Methodology:
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent to each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes). In the presence of an antioxidant, the purple color of the DPPH radical will fade.
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
Conclusion
This compound and retinal, while structurally similar, exhibit distinct biological activity profiles. Retinal's activity is largely mediated through its conversion to retinoic acid and subsequent activation of RARs. In contrast, this compound does not appear to significantly engage this classical retinoid pathway, suggesting its biological effects, including potential anti-proliferative and antioxidant activities, are governed by different mechanisms.
Further direct comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Understanding the unique biological activities of this compound and other apocarotenoids may open new avenues for drug discovery and development, particularly in areas where RAR-independent mechanisms are desirable.
References
- 1. 3-Hydroxy-β-ionone Suppresses Breast Cancer Progression by Inducing Apoptosis and Blocking EMT Through the TGF-β/Smad Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. β-Ionone derived apoptosis inducing endoperoxides; Discovery of potent leads for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Structure of Synthetic Beta-Ionylideneacetaldehyde: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of retinoids and related vitamin A compounds, the accurate structural validation of key intermediates is paramount. This guide provides an objective comparison of common spectroscopic techniques for the structural elucidation of synthetic beta-ionylideneacetaldehyde, a pivotal precursor. The performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are compared, supported by available experimental data and detailed methodologies.
Comparative Analysis of Spectroscopic Methods
The structural validation of synthetic this compound relies on a combination of spectroscopic techniques, each providing unique and complementary information. While NMR spectroscopy offers detailed insight into the carbon-hydrogen framework and stereochemistry, mass spectrometry provides information on molecular weight and fragmentation patterns. UV-Vis spectroscopy is useful for characterizing the conjugated π-electron system, and FTIR spectroscopy helps in identifying key functional groups.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic methods for the characterization of this compound and its precursor, beta-ionone. This allows for a direct comparison of the expected spectral features.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Technique | Compound | Key Observations |
| ¹³C NMR | This compound | Aldehyde (C=O): ~193.5 ppmPolyene Chain Carbons: 128.0 - 155.0 ppmCyclohexene Ring Carbons: 19.0 - 138.0 ppmMethyl Groups: 21.0 - 29.0 ppm[1] |
| ¹H NMR | This compound | Aldehydic proton expected in the range of 9-10 ppm. Protons on the polyene chain are expected in the vinylic region (5-7 ppm). |
| ¹³C NMR | beta-Ionone (precursor) | C1: 21.75, C2: 27.17, C3: 28.78, C4: 28.78, C5: 18.85, C6: 33.54, C7: 143.22, C8: 131.56, C9: 39.68, C10: 136.15, C11: 198.85, C12: 135.89, C13: 34.04 ppm |
| ¹H NMR | beta-Ionone (precursor) | H15: 1.77, H18: 2.30, H21: 1.07, H27: 1.63, H29: 2.06, H31: 7.27, H32: 6.12, H33: 1.49 ppm |
Table 2: Mass Spectrometry (MS) Data
| Technique | Compound | Key Observations |
| Electron Ionization MS | This compound | Molecular Ion (M⁺): Expected at m/z 218.34.[2] Key fragmentation patterns for aldehydes include α-cleavage (loss of H or CHO) and McLafferty rearrangement. |
| Electron Ionization MS | beta-Ionone (precursor) | Molecular Ion (M⁺): m/z 192. Base Peak: m/z 177. Other Fragments: m/z 43.[3] |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Technique | Compound | Key Observations |
| UV-Vis Spectroscopy | This compound | Expected λmax is influenced by the extended conjugation of the polyene chain and the carbonyl group. For α,β-unsaturated aldehydes, the π → π* transition is shifted to a longer wavelength. |
| UV-Vis Spectroscopy | Tretinoin (related retinoid) | λmax at approximately 352 nm in ethanol.[4] |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Technique | Compound | Key Observations (cm⁻¹) |
| FTIR Spectroscopy | This compound | C=O stretch (aldehyde): Expected in the range of 1685-1710 cm⁻¹ for a conjugated aldehyde. C=C stretch: Expected around 1600-1650 cm⁻¹. C-H stretch (alkane): Expected around 2850-2960 cm⁻¹. |
| FTIR Spectroscopy | General Aldehydes | C-H stretch (aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The following are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthetic this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 0-12 ppm, and an acquisition time of 2-4 seconds.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 0-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For volatile compounds like aldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is common.
-
GC-MS Analysis (with EI):
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the components of the sample.
-
Ionization: In the EI source, the separated molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. Compare the observed fragments with known fragmentation mechanisms for aldehydes to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2-0.8 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range that includes the expected absorbance maximum (e.g., 200-500 nm).
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. This value is characteristic of the electronic structure of the conjugated system.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, a dilute solution can be prepared in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and placed in a solution cell.
-
ATR: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the sample is placed directly on the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups (e.g., C=O, C=C, C-H) by comparing the observed frequencies to correlation charts.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of synthetic this compound and the general signaling pathway context for retinoids.
Workflow for the synthesis and structural validation of this compound.
Simplified metabolic context of this compound in retinoid synthesis.
References
A Spectroscopic Showdown: Unmasking the Cis and Trans Isomers of beta-Ionylideneacetaldehyde
A comprehensive guide for researchers navigating the stereochemical nuances of beta-ionylideneacetaldehyde, this document provides a detailed spectroscopic comparison of its cis and trans isomers. By leveraging UV-Vis, IR, and NMR spectroscopy, we illuminate the distinct spectral fingerprints that differentiate these geometric counterparts. This guide includes quantitative data, detailed experimental protocols for isomer synthesis and separation, and a logical workflow for their characterization.
This compound, a key intermediate in the synthesis of vitamin A and other carotenoids, exists as geometric isomers, primarily the all-trans and various cis forms (such as 9-cis). The spatial arrangement of substituents around the double bonds significantly influences the molecule's physical, chemical, and biological properties. For researchers in drug development and organic synthesis, the ability to distinguish and quantify these isomers is paramount. This guide provides the essential spectroscopic data and methodologies to achieve this differentiation.
Spectroscopic Data Comparison
The distinct electronic and vibrational properties of the cis and trans isomers of this compound give rise to unique signatures in various spectroscopic analyses. The following tables summarize the key quantitative differences observed in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: UV-Vis Spectroscopy Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Observations |
| all-trans-β-Ionylideneacetaldehyde | ~328 nm | Higher | The planar, fully extended π-system allows for a more efficient electronic transition, resulting in absorption at a longer wavelength (bathochromic shift) and with greater intensity. |
| 9-cis-β-Ionylideneacetaldehyde | ~321 nm | Lower | The bend in the molecule due to the cis double bond slightly disrupts the planarity of the conjugated system, leading to a higher energy transition at a shorter wavelength (hypsochromic shift) and with reduced intensity. |
Table 2: Key Infrared (IR) Spectroscopy Bands
| Functional Group | all-trans-β-Ionylideneacetaldehyde (cm⁻¹) | 9-cis-β-Ionylideneacetaldehyde (cm⁻¹) | Key Distinguishing Feature |
| C=O Stretch (Aldehyde) | ~1665 (strong) | ~1665 (strong) | The carbonyl stretch is not significantly affected by the remote geometric isomerism. |
| C=C Stretch (Conjugated) | ~1610 (strong) | ~1610 (strong) | Similar to the C=O stretch, the C=C stretching frequency shows little variation between the two isomers. |
| =C-H Bend (trans) | ~965 (strong, sharp) | Absent or very weak | This is a hallmark of a trans-disubstituted double bond and is the most reliable IR feature for distinguishing the two isomers. |
| =C-H Bend (cis) | Absent or very weak | ~780 (medium) | The presence of a band in this region can indicate a cis-disubstituted double bond. |
| C-H Stretch (Aldehyde) | ~2720 (medium, sharp) | ~2720 (medium, sharp) | This characteristic aldehyde C-H stretch is present in both isomers. |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Selected Protons)
| Proton | all-trans-β-Ionylideneacetaldehyde (δ, ppm, J in Hz) | 9-cis-β-Ionylideneacetaldehyde (δ, ppm, J in Hz) | Key Distinguishing Feature |
| H7 | ~6.1 (d, J ≈ 16) | ~6.2 (d, J ≈ 11) | The coupling constant between H7 and H8 is significantly larger in the trans isomer due to the ~180° dihedral angle. |
| H8 | ~7.2 (d, J ≈ 16) | ~6.8 (d, J ≈ 11) | The large coupling constant is the most definitive NMR evidence for the trans configuration at the C7-C8 bond. |
| H11 (Aldehyde) | ~10.1 (d, J ≈ 8) | ~10.0 (d, J ≈ 8) | The chemical shift of the aldehydic proton is similar in both isomers. |
| C9-CH₃ | ~2.0 | ~2.2 | The chemical shift of the methyl group at C9 can be influenced by the geometry of the adjacent double bond. |
Note: The exact chemical shifts (δ) can vary slightly depending on the solvent and concentration.
Experimental Protocols
The following protocols outline the general procedures for the synthesis, isomerization, separation, and spectroscopic analysis of the cis and trans isomers of this compound.
Synthesis and Isomerization
A common route to this compound is through the condensation of beta-ionone with an appropriate C2 synthon, which often yields a mixture of isomers, with the all-trans form being the thermodynamically more stable product.[1] To obtain a higher proportion of the cis isomer, photochemical isomerization is a widely used technique.[2]
Protocol for Photochemical Isomerization:
-
Preparation of Stock Solution: Dissolve all-trans-beta-ionylideneacetaldehyde in a suitable solvent (e.g., acetonitrile or hexane) to a concentration of approximately 0.1-1.0 mg/mL.
-
Irradiation: Place the solution in a quartz cuvette and irradiate with a UV lamp (e.g., a medium-pressure mercury lamp with a filter to select for wavelengths around 350 nm) at a controlled temperature (e.g., 0-25 °C).
-
Monitoring: Periodically withdraw aliquots and analyze by HPLC to monitor the formation of the cis isomer and the composition of the photostationary state.
-
Work-up: Once the desired isomer ratio is achieved, evaporate the solvent under reduced pressure. The resulting mixture of isomers can then be separated.
Separation of Isomers by High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the analytical and preparative separation of geometric isomers of this compound and related retinoids.[3][4]
HPLC Protocol:
-
Column: A normal-phase silica column is typically effective.[5][6]
-
Mobile Phase: A non-polar mobile phase, such as n-hexane with a small percentage of a more polar modifier like 2-propanol or ethyl acetate, is commonly used. The exact ratio should be optimized for the best separation. A typical starting point could be 98:2 (v/v) n-hexane:2-propanol.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: A UV detector set at the λmax of the isomers (around 320-330 nm) is used for monitoring the elution.
-
Injection Volume: 10-20 µL of the sample solution.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the mixture of isomers.
-
Monitor the chromatogram. The all-trans isomer, being less polar, typically elutes before the cis isomer in normal-phase chromatography.
-
Collect the fractions corresponding to each isomer for further analysis.
-
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the separated cis and trans isomers in a UV-transparent solvent (e.g., ethanol or hexane).
-
Record the absorption spectra from approximately 200 to 500 nm using a UV-Vis spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax) for each isomer.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectra of the neat samples (if liquid) or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Record the spectra over the range of 4000 to 600 cm⁻¹.
-
Identify the key characteristic bands for the aldehyde, conjugated double bonds, and the diagnostic C-H bending vibrations.
¹H NMR Spectroscopy:
-
Dissolve a few milligrams of each isomer in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Analyze the chemical shifts, splitting patterns, and coupling constants, paying close attention to the vinylic protons to determine the J-values.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis, separation, and spectroscopic characterization of the cis and trans isomers of this compound.
Caption: Workflow for the comparison of cis and trans isomers.
By following this comprehensive guide, researchers can confidently synthesize, separate, and characterize the cis and trans isomers of this compound, ensuring the stereochemical purity of their compounds for subsequent applications.
References
A Comparative Analysis of Beta-Ionylideneacetaldehyde and Provitamin A Carotenoids as Vitamin A Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of beta-ionylideneacetaldehyde and naturally occurring provitamin A carotenoids, primarily beta-carotene, as precursors for vitamin A. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the metabolic pathways and comparative efficiencies of these compounds.
Executive Summary
Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, and cellular differentiation. Its biologically active form, retinoic acid, is derived from dietary sources through a series of enzymatic conversions. The primary natural precursors are provitamin A carotenoids, with beta-carotene being the most prominent. In contrast, this compound is a key intermediate in the industrial chemical synthesis of vitamin A. While carotenoids undergo well-documented enzymatic cleavage and conversion in vivo, the biological efficacy of this compound as a direct dietary precursor is not well-established. This guide will delineate the known metabolic pathways, compare the conversion efficiencies, and provide detailed experimental context for both classes of precursors.
Comparative Data on Vitamin A Precursor Efficacy
The following tables summarize the available quantitative data for the conversion of beta-carotene and the theoretical potential for this compound metabolism.
Table 1: In Vivo Conversion Efficacy of Beta-Carotene to Vitamin A
| Precursor | Organism | Conversion Ratio (by weight) to Retinol | Experimental Context |
| Beta-carotene (in oil) | Humans | 2:1 | Ingested in an oil solution, representing high bioavailability. |
| Beta-carotene (from vegetables) | Humans | 10:1 to 28:1 | Conversion is highly dependent on the food matrix, preparation, and dietary fat content.[1] |
| Beta-carotene (from fruits) | Humans | 12:1 | Generally more bioavailable than from leafy green vegetables.[1] |
| Beta-carotene | Rats | Varies | Efficiently converted, with the rate of retinoic acid synthesis from beta-carotene being comparable to that from retinol at higher concentrations. |
Table 2: Enzymatic Conversion of Aldehydes by Retinaldehyde Dehydrogenases (RALDHs)
This table presents kinetic data for various aldehydes as substrates for RALDHs, the enzymes that would theoretically catalyze the conversion of this compound to a retinoic acid analog. Data for this compound is not available in the reviewed literature; however, data for structurally related aldehydes provide an indication of potential substrate suitability.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |
| Human ALDH1A1 (RALDH1) | all-trans-Retinal | ~0.1 - 0.5 | - | General literature |
| Rat ALDH1A2 (RALDH2) | all-trans-Retinal | ~0.1 - 0.5 | - | General literature |
| Human ALDH1A1 | Decanal | - | - | [1] |
| Human ALDH1A1 | Octanaldehyde | - | - | [2] |
| Human ALDH1A1 | Propionaldehyde | - | - | [2] |
| Bacillus cereus ALDH | all-trans-Retinal | 7 ± 0.1 | 0.28 ± 0.03 min⁻¹ | [3] |
| Bacillus cereus ALDH | Benzaldehyde | 205 ± 15 | 3.5 ± 0.2 min⁻¹ | [3] |
| Bacillus cereus ALDH | Acetaldehyde | 98 ± 5 | 1.5 ± 0.1 min⁻¹ | [3] |
Note: The absence of kinetic data for this compound with key metabolic enzymes like RALDHs is a critical knowledge gap in assessing its potential biological efficacy.
Signaling and Metabolic Pathways
The conversion of vitamin A precursors involves distinct pathways. Provitamin A carotenoids are processed through a well-characterized biological pathway, while this compound is primarily an intermediate in a synthetic chemical route.
Biological Conversion of Beta-Carotene to Retinoic Acid
Provitamin A carotenoids from the diet are absorbed in the intestine and converted to vitamin A. The central enzyme in this pathway is β-carotene 15,15'-dioxygenase (BCO1), which cleaves beta-carotene into two molecules of retinal. Retinal is then either reduced to retinol (vitamin A) or oxidized to retinoic acid, the active form that regulates gene expression.
Caption: Biological pathway of beta-carotene to retinoic acid.
Chemical Synthesis of Vitamin A via this compound
The industrial synthesis of vitamin A often utilizes beta-ionone as a starting material, which is converted to this compound. This intermediate is then further elongated to form the full carbon skeleton of vitamin A (retinol) or its esters. This is a multi-step chemical process and does not represent a known biological pathway for vitamin A synthesis from dietary precursors.
Caption: Simplified chemical synthesis of Vitamin A.
Experimental Protocols
In Vitro Assessment of Beta-Carotene Cleavage
Objective: To determine the enzymatic activity of β-carotene 15,15'-dioxygenase (BCO1) in converting beta-carotene to retinal.
Methodology:
-
Enzyme Preparation: A cytosolic extract containing BCO1 is prepared from the intestinal mucosa of a suitable animal model (e.g., rat, rabbit). The tissue is homogenized in a buffered solution and centrifuged to isolate the cytosolic fraction.
-
Substrate Preparation: Beta-carotene is dissolved in an appropriate organic solvent and then emulsified in a detergent-containing buffer to ensure its solubility in the aqueous reaction medium.
-
Enzymatic Reaction: The enzyme preparation is incubated with the beta-carotene substrate at 37°C. The reaction is initiated by the addition of the substrate.
-
Product Extraction and Analysis: The reaction is stopped at various time points by the addition of an organic solvent (e.g., ethanol/hexane mixture). The lipid-soluble products (retinal) are extracted.
-
Quantification: The amount of retinal produced is quantified using high-performance liquid chromatography (HPLC) with UV detection. The identity of the product can be confirmed by mass spectrometry.
Hypothetical Experimental Workflow for Assessing this compound Conversion
Objective: To investigate whether this compound can be converted to a retinoic acid analog by retinaldehyde dehydrogenases (RALDHs).
Methodology:
-
Enzyme Source: Purified recombinant human RALDH isozymes (e.g., RALDH1, RALDH2) are used.
-
Substrate: this compound is dissolved in a suitable solvent.
-
Kinetic Assay: The enzymatic reaction is carried out in a spectrophotometer by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from the required NAD+ cofactor.
-
Data Analysis: The initial reaction velocities are measured at varying substrate concentrations. This data is then used to determine the kinetic parameters (Km and Vmax) by fitting to the Michaelis-Menten equation.
-
Product Identification: The reaction product would be analyzed by LC-MS to confirm the formation of the corresponding carboxylic acid.
Caption: Workflow for in vitro enzymatic assay.
Discussion and Conclusion
The available scientific literature robustly supports the role of provitamin A carotenoids, particularly beta-carotene, as the primary biological precursors for vitamin A in humans and other mammals. The enzymatic machinery for the absorption, cleavage, and conversion of these compounds is well-characterized. The efficiency of this conversion, however, is highly variable and influenced by numerous dietary factors.
In stark contrast, this compound is established as an intermediate in the chemical synthesis of vitamin A. There is a significant lack of evidence to suggest that it serves as a natural, dietary precursor for vitamin A or that an efficient biological pathway exists for its conversion in vivo. While it is plausible that enzymes such as retinaldehyde dehydrogenases could oxidize this compound to its corresponding carboxylic acid, the efficiency of such a reaction and its physiological relevance are unknown without direct experimental data.
For researchers and professionals in drug development, the distinction is critical. Beta-carotene and other carotenoids represent the natural, physiological route for vitamin A production from plant-based diets. Their study is relevant for nutritional science, food fortification, and understanding the biological roles of vitamin A. This compound, on the other hand, is a synthetic compound. While crucial for the pharmaceutical production of vitamin A supplements, its direct biological activity as a precursor remains speculative. Future research could explore the substrate specificity of RALDHs for this compound and conduct in vivo studies to determine its bioavailability and metabolic fate. However, based on current knowledge, beta-carotene remains the benchmark for a biological vitamin A precursor.
References
- 1. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of retinaldehyde and other aldehydes in soluble extracts of human liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
An In Vitro Comparative Analysis of Beta-Ionylideneacetaldehyde and Other Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of beta-ionylideneacetaldehyde and other retinoids, supported by experimental data and detailed methodologies. The information is intended to assist researchers in understanding the relative performance and mechanisms of these compounds.
Introduction to Retinoids and this compound
Retinoids are a class of compounds structurally related to vitamin A, playing crucial roles in various biological processes, including cell proliferation, differentiation, and embryonic development. Their effects are primarily mediated by binding to and activating nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] this compound is a carotenoid cleavage product and a metabolic precursor to retinoids such as retinal and retinoic acid.[3][4] Understanding its activity in comparison to other well-characterized retinoids is essential for evaluating its potential in therapeutic and cosmetic applications.
The Retinoid Signaling Pathway
The biological activity of retinoids is initiated by their conversion to active metabolites, primarily all-trans-retinoic acid (ATRA). This process often begins with precursors like beta-carotene or retinol.[3][5] Once formed, ATRA is transported into the nucleus, where it binds to a heterodimer of RAR and RXR.[6][7] This ligand-receptor complex then binds to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription.[2][6] This signaling cascade regulates the expression of numerous genes involved in cellular function.[5]
Comparative Data of Retinoid Activity
The following table summarizes key in vitro performance metrics for this compound and other reference retinoids. Direct comparative data for this compound is limited in publicly available literature; therefore, some fields are marked as "Data Not Available" to indicate areas for future research.
| Compound | Receptor Binding Affinity (Kd, nM)¹ | RARE Transactivation (EC₅₀, nM)² | Cell Proliferation Inhibition (IC₅₀, µM)³ |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| All-Trans-Retinoic Acid (ATRA) | ~0.2 - 0.7 (RARs)[8] | ~3 - 20[8] | Varies by cell line |
| 9-cis-Retinoic Acid | ~0.2 - 0.7 (RARs)[8]~14 - 18 (RXRs)[8] | ~3 - 20[8] | Varies by cell line |
| Retinaldehyde | Lower than ATRA | Less potent than ATRA | Varies by cell line |
| Retinol | Does not directly bind RAR/RXR | Requires conversion to ATRA | Varies by cell line |
| Tazarotenic Acid | Binds RARβ and RARγ[9] | Potent activator[9] | Varies by cell line |
¹ Receptor Binding Affinity (Kd): Lower values indicate higher binding affinity. Data typically derived from competitive binding assays.[10] ² RARE Transactivation (EC₅₀): The concentration required to elicit a half-maximal response in a reporter gene assay. Lower values indicate higher potency. ³ Cell Proliferation Inhibition (IC₅₀): The concentration that inhibits 50% of cell growth. This is highly dependent on the specific cell line used in the assay.[11]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols serve as a foundation for the comparative evaluation of retinoid compounds.
Receptor Binding Assay
This assay determines the binding affinity (Kd) of a retinoid for specific nuclear receptors (RARα, RARβ, RARγ).[10]
-
Objective: To quantify the affinity of this compound and other retinoids for RARs and RXRs.
-
Principle: A competitive binding assay is performed using nuclear extracts from cells transiently transfected with vectors expressing the specific receptor subtype.[10] A radiolabeled ligand (e.g., [³H]ATRA) is used as a tracer. The test compound's ability to displace the radiolabeled ligand is measured.
-
Methodology:
-
Cell Transfection: COS-7 or similar cells are transfected with expression vectors for RARα, RARβ, or RARγ.[10]
-
Preparation of Nuclear Extracts: After 48 hours, cells are harvested, and nuclear extracts containing the receptors are prepared.
-
Binding Reaction: A constant amount of nuclear extract and radiolabeled retinoid is incubated with increasing concentrations of the unlabeled test retinoid.
-
Separation and Counting: Bound and free radioligands are separated (e.g., via filtration). The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The dissociation constant (Kd) is calculated from the competition curves.
-
Retinoic Acid Response Element (RARE) Transactivation Assay
This functional assay measures the ability of a retinoid to activate gene transcription through RAR/RXR heterodimers.
-
Objective: To determine the potency (EC₅₀) of this compound and other retinoids in activating retinoid-responsive genes.
-
Principle: A reporter gene system is used where a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) is placed under the control of a promoter containing RAREs.[10] Activation of the RAR/RXR pathway by a retinoid leads to the expression of the reporter gene, which can be quantified.
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HaCaT) is co-transfected with an RAR expression vector and a RARE-luciferase reporter plasmid.[10][12]
-
Compound Treatment: Cells are treated with various concentrations of the test retinoids for 24-48 hours.[12]
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer after adding a luciferase substrate.[12]
-
Data Analysis: The concentration of the retinoid that produces 50% of the maximal response (EC₅₀) is determined from the dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or BrdU Assay)
This assay assesses the effect of retinoids on the proliferation of cultured cells.[13]
-
Objective: To evaluate the cytostatic or cytotoxic effects of this compound and other retinoids.
-
Principle: The assay measures cell viability or DNA synthesis as an indicator of proliferation. The MTT assay relies on the metabolic reduction of a tetrazolium salt by viable cells to a colored formazan product.[14] The BrdU assay measures the incorporation of bromodeoxyuridine (a thymidine analog) into newly synthesized DNA during cell division.[13][15]
-
Methodology (BrdU Assay):
-
Cell Seeding: Cells (e.g., human fibroblasts or cancer cell lines) are seeded in a 96-well plate and allowed to attach.[11]
-
Compound Treatment: Cells are treated with a range of concentrations of the test retinoids for a specified period (e.g., 48-72 hours).
-
BrdU Labeling: BrdU is added to the culture medium for the final few hours of incubation to be incorporated into the DNA of proliferating cells.[15]
-
Detection: Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A substrate is added to produce a colorimetric signal.[15]
-
Data Analysis: The absorbance is read using a microplate reader. The concentration that causes 50% inhibition of cell proliferation (IC₅₀) is calculated.[16]
-
This guide is for informational purposes only and is intended for a scientific audience. The protocols described are generalized and may require optimization for specific experimental conditions.
References
- 1. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biogenesis of retinoic acid from beta-carotene. Differences between the metabolism of beta-carotene and retinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy validation of synthesized retinol derivatives In vitro: stability, toxicity, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cytologicsbio.com [cytologicsbio.com]
- 14. biocompare.com [biocompare.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mcours.net [mcours.net]
Cross-Reactivity of Beta-Ionylideneacetaldehyde in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of beta-ionylideneacetaldehyde's cross-reactivity in various biological assays, with a focus on nuclear receptor activation. The information is intended to assist researchers in understanding the potential biological activities and off-target effects of this apocarotenoid.
Introduction to this compound
This compound is a C15 apocarotenoid, a product of the eccentric cleavage of β-carotene. Apocarotenoids are a diverse group of compounds that can be formed through enzymatic or non-enzymatic oxidation of carotenoids.[1] Due to their structural similarity to retinoids, which are critical signaling molecules that regulate a wide range of biological processes through nuclear receptors, the biological activities of apocarotenoids are of significant interest.
This guide focuses on the interaction of this compound with key nuclear receptors involved in cellular signaling, including Retinoic Acid Receptors (RARs), Retinoid X Receptors (RXRs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).
Comparative Analysis of Nuclear Receptor Activation
Quantitative data on the cross-reactivity of this compound and related apocarotenoids with various nuclear receptors are summarized below. The data is primarily derived from in vitro transactivation and competitive binding assays.
Table 1: Cross-Reactivity of this compound and Comparators on Retinoic Acid Receptors (RARs)
| Compound | Receptor Subtype | Assay Type | Result | Concentration | Reference |
| This compound | RARα, RARβ | Transactivation Assay | No significant activation | Up to 10 µM | [2] |
| all-trans Retinoic Acid (ATRA) | RARα, RARβ, RARγ | Transactivation Assay | Potent Agonist | EC50 ~1-10 nM | [2] |
| β-Apo-13-carotenone | RARα, RARβ, RARγ | Transactivation Assay | High-affinity antagonist | - | [3] |
| β-Apo-13-carotenone | RARα | Competitive Binding Assay | Competes with agonist | - | [3] |
Table 2: Cross-Reactivity of this compound and Comparators on Retinoid X Receptors (RXRs)
| Compound | Receptor Subtype | Assay Type | Result | Concentration | Reference |
| This compound | RXRα | Transactivation Assay | No significant activation | Not specified | [3] |
| 9-cis Retinoic Acid | RXRα | Transactivation Assay | Potent Agonist | - | [3] |
| β-Apo-13-carotenone | RXRα | Transactivation Assay | Antagonist | - | [3][4] |
| β-Apo-13-carotenone | RXRα | Competitive Binding Assay | Competes with agonist | Ki ~7-8 nM | [4] |
Table 3: Postulated Cross-Reactivity with Other Nuclear Receptors (Data on this compound is currently limited)
| Compound | Receptor Family | Potential Interaction | Rationale/Evidence | Reference |
| This compound | PPARs | Unknown | Further investigation needed. | - |
| This compound | LXRs | Unknown | Further investigation needed. | - |
| Retinaldehyde (related apocarotenoid) | PPARγ | Inhibition of activation | In vitro studies have shown inhibition. | - |
| Retinaldehyde (related apocarotenoid) | RXR | Inhibition of activation | In vitro studies have shown inhibition. | - |
Summary of Findings:
Current research indicates that this compound does not significantly activate RARα or RARβ.[2] This suggests that its biological effects, if any, are likely mediated through pathways other than direct RAR agonism.
In contrast, the related apocarotenoid, β-apo-13-carotenone, has been identified as a potent antagonist of both RARs and RXRα.[3][4] This highlights the potential for other β-carotene metabolites to modulate nuclear receptor signaling pathways. The lack of available data on the interaction of this compound with other key nuclear receptors like PPARs and LXRs represents a significant knowledge gap that warrants further investigation.
Signaling Pathways and Experimental Workflows
Nuclear Receptor Signaling Pathways
The following diagrams illustrate the general signaling pathways of RAR/RXR, PPAR/RXR, and LXR/RXR heterodimers. These pathways are the primary focus for assessing the cross-reactivity of compounds like this compound.
Figure 1: Simplified RAR/RXR signaling pathway.
Figure 2: Simplified PPAR/RXR signaling pathway.
Figure 3: Simplified LXR/RXR signaling pathway.
Experimental Workflow: Nuclear Receptor Transactivation Assay
The following workflow outlines a typical luciferase reporter gene assay used to assess the agonist or antagonist activity of a test compound on a specific nuclear receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. {beta}-Apocarotenoids do not significantly activate retinoic acid receptors {alpha} or {beta} - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Apo-13-carotenone Regulates Retinoid X Receptor Transcriptional Activity through Tetramerization of the Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Synthetic Methods for β-Ionylideneacetaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and emerging synthetic methodologies for β-ionylideneacetaldehyde, a crucial precursor in the synthesis of Vitamin A and other valuable carotenoids.
This document outlines the performance of traditional methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, and introduces a modern alternative, the Julia-Kocienski olefination, as a potential new approach. The comparison is supported by experimental data and detailed protocols to assist in method selection and optimization.
Comparative Analysis of Synthetic Methods
The following table summarizes the key performance indicators for the different synthetic routes to β-ionylideneacetaldehyde, starting from β-ionone.
| Method | Reagents | Solvent | Reaction Time | Yield (%) | Purity/Selectivity |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane, NaH | THF | 12-24 hours | ~60-70% (of intermediate ester) | Moderate E/Z selectivity |
| Horner-Wadsworth-Emmons (HWE) Reaction | Triethyl phosphonoacetate, NaNH₂ | Toluene | 15 hours (condensation) | >90% (overall) | High (E)-selectivity (<5% Z-isomer) |
| Reformatsky Reaction | Ethyl bromoacetate, Zn | Benzene | Several hours | ~20% (of intermediate acid) | Mixture of cis/trans isomers (7:3) |
| Julia-Kocienski Olefination (New Method) | 1-phenyl-1H-tetrazol-5-yl sulfone derivative, KHMDS | THF | 2-4 hours | High (typically >80%) | High (E)-selectivity |
Established Synthetic Routes
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a widely used and highly efficient method for the synthesis of β-ionylideneacetaldehyde, valued for its high yield and excellent stereoselectivity in favor of the desired (E)-isomer.[1] The reaction proceeds through the condensation of β-ionone with a phosphonate ylide, followed by reduction and oxidation to yield the final aldehyde.
Experimental Protocol:
-
Condensation: A solution of triethyl phosphonoacetate in toluene is added to a suspension of sodium amide in toluene under a nitrogen atmosphere at approximately 40°C. The mixture is stirred for six hours, then cooled to 0-5°C. A solution of β-ionone in toluene is slowly added, and the reaction mixture is stirred at 65°C for 15 hours. After cooling, water is added to quench the reaction. The resulting ethyl β-ionylideneacetate is obtained as a mixture of (E) and (Z) isomers.
-
Reduction: The ethyl β-ionylideneacetate intermediate is reduced to β-ionylidene ethanol using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in an organic solvent like toluene.
-
Oxidation: The β-ionylidene ethanol is oxidized in situ with manganese dioxide at 60-70°C for 2-4 hours to afford β-ionylideneacetaldehyde. The final product is obtained in over 90% yield with less than 5% of the (Z)-isomer.
Wittig Reaction
The Wittig reaction offers a classic route to alkenes from carbonyl compounds and is a viable method for the synthesis of the intermediate for β-ionylideneacetaldehyde.[2] While generally reliable, it can present challenges in controlling stereoselectivity and the removal of the triphenylphosphine oxide byproduct can complicate purification.
Experimental Protocol:
-
Ylide Formation: A phosphonium ylide is prepared from an appropriate phosphonium salt, such as (carbethoxymethylene)triphenylphosphonium bromide, by treatment with a strong base like sodium hydride in an anhydrous solvent like THF.
-
Reaction with β-Ionone: β-ionone is added to the ylide solution, and the mixture is stirred, typically at room temperature, for several hours until the reaction is complete as monitored by thin-layer chromatography.
-
Work-up and Purification: The reaction is quenched, and the product, ethyl β-ionylideneacetate, is extracted. The crude product is then purified to remove triphenylphosphine oxide. This intermediate then requires reduction and oxidation as in the HWE pathway to yield β-ionylideneacetaldehyde.
Reformatsky Reaction
The Reformatsky reaction provides an alternative, albeit less efficient, pathway. It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[3] For the synthesis of the β-ionylideneacetate intermediate, this method suffers from low yields and poor stereoselectivity. A disclosed synthesis using this approach reports a very poor yield of approximately 20% for the trans-β-ionylideneacetic acid intermediate after saponification and crystallization, making it commercially unviable.
A New Synthetic Approach: The Julia-Kocienski Olefination
As the direct application of novel methods like flow chemistry or organocatalysis to β-ionylideneacetaldehyde synthesis is not yet well-documented, we propose the Julia-Kocienski olefination as a promising modern alternative. This reaction is known for its high (E)-selectivity, mild reaction conditions, and wide functional group tolerance.[3][4][5]
The Julia-Kocienski olefination involves the reaction of a heteroaryl sulfone with an aldehyde or ketone.[6][7] The high E-selectivity arises from the kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound, leading to an intermediate that stereospecifically decomposes to the (E)-alkene.[4]
Proposed Experimental Protocol for β-Ionylideneacetaldehyde Synthesis:
-
Sulfone Anion Formation: A solution of an appropriate 1-phenyl-1H-tetrazol-5-yl (PT) sulfone derivative in an anhydrous solvent like THF is cooled to -78°C. A strong base, such as potassium hexamethyldisilazide (KHMDS), is added to generate the sulfone carbanion.
-
Reaction with β-Ionone: A solution of β-ionone in THF is added to the cold sulfone anion solution. The reaction mixture is stirred at -78°C for 2-4 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous ammonium chloride solution. The product is extracted, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the (E)-β-ionylideneacetonitrile, which can then be reduced to β-ionylideneacetaldehyde.
Visualizing the Synthetic Pathways
To further elucidate the reaction workflows, the following diagrams have been generated using the DOT language.
Caption: Horner-Wadsworth-Emmons reaction workflow.
Caption: Wittig reaction workflow.
Caption: Proposed Julia-Kocienski olefination workflow.
References
- 1. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activities of Ionone Analogs: A Researcher's Guide
The ionone backbone, a naturally occurring cyclic terpenoid, has proven to be a valuable scaffold in the development of novel therapeutic agents.[1] Modifications to this core structure have led to a diverse array of analogs exhibiting potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] This guide provides a comparative analysis of the biological performance of various ionone analogs, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this promising field.
Data Presentation: A Comparative Overview of Biological Potency
The following tables summarize the quantitative data on the biological activities of different classes of ionone analogs, offering a basis for direct comparison of their potency.
Table 1: Anticancer and Anti-Metastatic Activity of Ionone Analogs
| Compound Class | Compound | Cell Line | Assay | IC50 (µM) |
| Chiral Ionone Alkaloid Derivatives | 11g | MDA-MB-231 (Human Breast Cancer) | Chemotaxis Assay | 0.035 ± 0.004[1] |
| Chiral Ionone Alkaloid Derivatives | 17b | MDA-MB-231 (Human Breast Cancer) | EGF-induced Invasion Assay | 0.026 ± 0.003[1] |
| Chiral Ionone Alkaloid Derivatives | 19a | MDA-MB-231 (Human Breast Cancer) | EGF-induced Invasion Assay | 0.016 ± 0.002[1] |
| β-Ionone Endoperoxide Derivatives | 3i (fluoro substituted) | A549 (Lung Cancer) | SRB Assay | 0.003[1] |
| β-Ionone Endoperoxide Derivatives | 3j (nitro substituted) | A549 (Lung Cancer) | SRB Assay | 0.001[1] |
Table 2: Anti-inflammatory Activity of Ionone Analogs
| Compound Class | Compound | Assay | Key Findings |
| β-Ionone-Curcumin Hybrid Derivatives | 1h (meta-substituted) | Nitric Oxide (NO) Production Inhibition in LPS-induced Raw264.7 macrophage cells | Exhibited the best inhibitory activity among a series of derivatives.[1] |
| β-Ionone | Inhibition of NO, PGE2, and TNF-α in LPS-stimulated BV2 microglial cells | Significantly inhibits the secretion and expression of these pro-inflammatory mediators.[4] |
Table 3: Antioxidant Activity of Ionone Analogs
| Compound Class | Compound | Assay | IC50 (µM) |
| β-Ionone Thiazolylhydrazone Derivatives | 1k | DPPH radical-scavenging activity | 86.525[5][6] |
| β-Ionone Thiazolylhydrazone Derivatives | 1m | ABTS radical-scavenging activity | 65.408[5][6] |
Table 4: Antimicrobial Activity of Ionone Analogs
| Compound Class | Tested Against | Key Findings |
| β-Ionone Derived Chalcones | Various bacterial and fungal strains, including MRSA | Display a wide range of activities from inactive to highly active.[1] |
| β-Ionone Thiazolylhydrazone Derivatives | Eight plant fungi | Showed some antifungal activity, with compound 1u exhibiting the best inhibition (77.71%) against Poria vaporaria.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Chemotaxis Assay for Anti-Metastatic Activity
This assay assesses the ability of compounds to inhibit the directional migration of cancer cells.[1]
-
Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) and prepare a cell suspension in a serum-free medium.[1]
-
Chamber Setup: Utilize a Boyden chamber or a similar transwell insert with a porous membrane. Add a chemoattractant, such as fetal bovine serum, to the lower chamber.[1]
-
Treatment: Add the cell suspension and the test compounds (ionone analogs) to the upper chamber.[1]
-
Incubation: Incubate the chamber for a sufficient duration to allow for cell migration through the membrane.[1]
-
Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.[1]
-
Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration and the inhibitory effect of the compounds.[1]
Sulforhodamine B (SRB) Assay for Cytotoxicity
This colorimetric assay is employed to determine cell density based on the measurement of cellular protein content.[1]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate to allow for attachment.[1]
-
Compound Treatment: Treat cells with various concentrations of the ionone analogs and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).[1]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[1]
-
Washing: Remove the supernatant and wash the plates multiple times with water to remove TCA and excess medium components. Air dry the plates.[1]
-
SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[1]
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.[1]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader. The optical density is proportional to the number of cells.[1]
Nitric Oxide (NO) Production Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[7]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.[7]
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for an additional 24 hours.[7]
-
NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways affected by ionone analogs and a general experimental workflow for their biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Antioxidant, and Antifungal Activities of β-Ionone Thiazolylhydrazone Derivatives and Their Application in Anti-Browning of Freshly Cut Potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of beta-Ionylideneacetaldehyde: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the proper disposal of beta-Ionylideneacetaldehyde, ensuring the safety of laboratory personnel and environmental compliance. This document provides immediate, essential information for researchers, scientists, and drug development professionals on handling and waste management protocols.
This compound, a key intermediate in the synthesis of retinoids, requires careful handling and adherence to specific disposal procedures due to its chemical properties. This guide outlines the necessary steps for its safe disposal in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound and aldehydes in general. Aldehydes can be irritants and may have toxic properties. Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. |
| Skin Protection | Wear flame-resistant and impervious clothing. Nitrile gloves are recommended. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound or its solutions into sewer systems.[1]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect pure this compound and any solutions containing it in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is made of a material that will not react with the chemical.
-
Keep the waste container tightly sealed when not in use.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemicals present in the waste mixture.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
-
Follow all institutional and regulatory guidelines for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, as indicated on the label.
-
Disposal of Contaminated Materials:
-
Contaminated Labware (e.g., pipette tips, gloves): Place these items in a sealed bag and dispose of them as solid hazardous waste.
-
Contaminated Packaging: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[1] The rinsed container can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or incinerated if combustible.[1]
Spill Management
In the event of a spill, prioritize personal safety and contain the spill to as small an area as possible.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling β-Ionylideneacetaldehyde
This guide provides critical safety and logistical information for the handling, storage, and disposal of β-Ionylideneacetaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks.
Hazard Identification and Classification
β-Ionylideneacetaldehyde is a chemical that requires careful handling due to its potential health and physical hazards. The following table summarizes its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Flammable Liquids | H224: Extremely flammable liquid and vapour. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |
| Carcinogenicity | H350: May cause cancer. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[1] |
| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of β-Ionylideneacetaldehyde is provided below.
| Property | Value |
| Molecular Formula | C₁₅H₂₂O[2] |
| Molecular Weight | 218.33 g/mol [2] |
| Boiling Point | 329.1±11.0 °C (Predicted)[3] |
| Density | 0.948±0.06 g/cm³ (Predicted)[3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[3] |
| Storage Temperature | Amber Vial, -86°C Freezer, Under inert atmosphere[3] |
Operational Plans
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling β-Ionylideneacetaldehyde. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Gloves | Chemical impermeable gloves.[4] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[4] A lab coat is recommended for minor contamination risks.[5] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] The filter type should be ABEK.[1] |
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and exposure.
Handling:
-
Avoid the formation of dust and aerosols.[4]
-
Do not breathe mist, gas, or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge. Ground and bond containers when transferring material.[6]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Store in a cool, well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
Store locked up.
-
Store away from incompatible materials such as strong reducing agents and oxidizing agents.[7]
Emergency Procedures
First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] Remove contact lenses if present and easy to do so.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Fire-Fighting Measures
In case of a fire involving β-Ionylideneacetaldehyde:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][7]
-
Specific Hazards: Vapors may form explosive mixtures with air. Pay attention to flashback.[1]
-
Protective Actions: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][4]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning:
The following diagram illustrates the workflow for responding to a chemical spill.
Caption: Workflow for handling a chemical spill.
Disposal Plans
Dispose of β-Ionylideneacetaldehyde and its containers in accordance with local, regional, and national regulations.
-
Product: Dispose of contents and container to an approved waste disposal plant.[1]
-
Contaminated Packaging: Dispose of as unused product.
Do not allow the product to enter drains or waterways.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
